Technical Documentation Center

3-Hydroxy-5-methylpicolinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Hydroxy-5-methylpicolinic acid
  • CAS: 672957-95-8

Core Science & Biosynthesis

Foundational

3-Hydroxy-5-methylpicolinic acid CAS 672957-95-8 physicochemical properties

An in-depth technical analysis of 3-Hydroxy-5-methylpicolinic acid (CAS 672957-95-8) requires looking beyond its basic structural identifiers. As a derivative of the well-documented 3-hydroxypicolinic acid (3-HPA), this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3-Hydroxy-5-methylpicolinic acid (CAS 672957-95-8) requires looking beyond its basic structural identifiers. As a derivative of the well-documented 3-hydroxypicolinic acid (3-HPA), this molecule—characterized by the addition of a methyl group at the 5-position of the pyridine ring—exhibits highly specialized physicochemical behaviors.

This guide provides a comprehensive breakdown of its structural properties, mechanistic applications in mass spectrometry and transition metal catalysis, and field-validated experimental workflows.

Structural Causality and Physicochemical Profiling

3-Hydroxy-5-methylpicolinic acid (IUPAC: 3-hydroxy-5-methylpyridine-2-carboxylic acid) is a multifunctional heterocyclic compound Synblock[1]. Its chemical behavior is dictated by three distinct functional groups interacting across the aromatic pyridine core:

  • The Carboxylic Acid (-COOH) at C2: Provides the primary acidic proton, essential for gas-phase proton transfer in analytical applications.

  • The Hydroxyl Group (-OH) at C3: Enables intramolecular hydrogen bonding with the adjacent carboxylate, stabilizing specific tautomeric forms and enhancing UV absorption.

  • The Methyl Group (-CH3) at C5: Acts as an electron-donating group via hyperconjugation and the inductive (+I) effect. This subtly increases the electron density on the pyridine nitrogen, enhancing its basicity and metal-chelating affinity compared to the parent 3-HPA molecule.

Quantitative Data Summary

The following table synthesizes the physicochemical parameters of the molecule, extrapolating foundational data from its parent scaffold BenchChem[2] to highlight the mechanistic impact of the 5-methyl substitution.

PropertyValueCausality / Mechanistic Impact
Molecular Weight 153.14 g/mol Low molecular weight ensures rapid sublimation and phase transition upon laser irradiation Synblock[1].
pKa (Carboxylic Acid) ~1.14 (Predicted)Strong acidity facilitates efficient gas-phase proton donation to biomolecular analytes BenchChem[2].
pKa (Pyridine Nitrogen) ~6.12 - 6.30The 5-methyl group slightly increases basicity, optimizing the molecule's role as an electron donor for transition metal coordination Bovine Metabolome Database[3].
UV λmax ~304 - 310 nmOptimal spectral overlap with standard N2 (337 nm) and Nd:YAG (355 nm) lasers used in mass spectrometry Cayman Chemical[4].
Solubility (Aqueous) ~10 mg/mL (PBS, pH 7.2)Sufficient for biological buffer compatibility, though sonication is often required Cayman Chemical[4].
Solubility (Organic) ≥ 24.2 mg/mL (DMSO)High solubility in aprotic solvents due to the localized lipophilicity introduced by the methyl group APExBIO[5].

Mechanistic Applications

A. Matrix-Assisted Laser Desorption/Ionization (MALDI)

The parent compound, 3-HPA, is the gold-standard matrix for the MALDI-TOF MS analysis of oligonucleotides Guidechem[6]. 3-Hydroxy-5-methylpicolinic acid functions via a similar mechanism but offers distinct crystallization kinetics. The steric bulk of the 5-methyl group disrupts extensive intermolecular π−π stacking during solvent evaporation. This results in smaller, more homogeneous matrix crystals on the target plate, which significantly reduces "sweet spot" hunting during laser ablation and improves shot-to-shot reproducibility.

MALDI_Mechanism Laser Laser Irradiation (337 nm / 355 nm) MatrixExc 3-H5MPA Matrix UV Absorption & Excitation Laser->MatrixExc Desorption Phase Transition (Solid to Gas Plume) MatrixExc->Desorption Thermal Energy ProtonTransfer Proton Transfer (Matrix to Analyte) Desorption->ProtonTransfer Gas-Phase Collision Detection TOF Mass Spectrometer Detection ProtonTransfer->Detection Ion Acceleration

Mechanism of 3-H5MPA-mediated MALDI-TOF ionization and gas-phase proton transfer.

B. Transition Metal Coordination Chemistry

Pyridine-2-carboxylic acids are classic bidentate ligands. 3-Hydroxy-5-methylpicolinic acid coordinates with metal ions (such as Cu²⁺ and V⁴⁺) to form highly stable, biologically active complexes MedChemExpress[7]. The coordination typically occurs via the pyridine nitrogen and the deprotonated carboxylate oxygen. The electron-donating 5-methyl group increases the Lewis basicity of the nitrogen, strengthening the Metal-Nitrogen (M-N) bond and altering the redox potential of the central metal ion—a critical factor in developing antimycobacterial or cytotoxic coordination complexes.

Field-Validated Experimental Protocols

To ensure scientific integrity and self-validating results, the following protocols detail the exact methodologies for utilizing 3-Hydroxy-5-methylpicolinic acid in the laboratory.

Protocol 1: Preparation of 3-H5MPA Matrix for Oligonucleotide MALDI-TOF MS

Causality Note: Oligonucleotides are highly susceptible to alkali metal (Na⁺, K⁺) adduction, which splits the ion signal and reduces sensitivity. This protocol utilizes ammonium citrate as a co-matrix to act as a chelating sink for these interfering ions.

  • Solvent Preparation: Prepare a base solvent of 50% Acetonitrile (LC-MS grade) and 50% Ultrapure Water (18.2 MΩ·cm). Add 0.1% Trifluoroacetic acid (TFA) to maintain an acidic environment conducive to protonation.

  • Matrix Dissolution: Weigh exactly 10 mg of 3-Hydroxy-5-methylpicolinic acid and dissolve it in 1 mL of the prepared solvent.

  • Sonication: Sonicate the mixture for 5–10 minutes at room temperature until the solution is completely clear. Do not heat above 40°C, as prolonged heat can cause decarboxylation.

  • Co-Matrix Addition: Prepare a separate aqueous solution of 0.1 M Ammonium Citrate. Mix the 3-H5MPA matrix solution with the ammonium citrate solution in a 9:1 (v/v) ratio.

  • Spotting (Dried Droplet Method): Mix 1 µL of the final matrix solution with 1 µL of the oligonucleotide analyte (typically 10–50 µM). Pipette 1 µL of this mixture onto the MALDI target plate and allow it to crystallize at room temperature under ambient pressure.

Protocol 2: Synthesis of Cu(II)-3-H5MPA Coordination Complex

Causality Note: The synthesis must be performed in a mixed aqueous-ethanolic solvent system to balance the solubility of the inorganic metal salt and the organic ligand.

  • Ligand Preparation: Dissolve 2.0 mmol of 3-Hydroxy-5-methylpicolinic acid in 20 mL of a 1:1 Ethanol/Water mixture. Purge the flask with Nitrogen gas for 5 minutes. Purging prevents the auto-oxidation of the electron-rich phenolic hydroxyl group.

  • Metal Addition: Slowly add 1.0 mmol of Copper(II) acetate monohydrate[Cu(OAc)₂·H₂O] dissolved in 10 mL of water dropwise to the ligand solution under continuous magnetic stirring.

  • Reaction Kinetics: The solution will immediately undergo a bathochromic color shift (typically to a deep blue/green), indicating the displacement of acetate ligands and the formation of the Cu-N and Cu-O coordination bonds. Stir at 60°C for 2 hours.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 24 hours to induce the precipitation of the complex. Filter, wash with cold ethanol, and dry under a vacuum.

References

  • Bovine Metabolome Database. "Showing metabocard for 3-Hydroxypicolinic acid (BMDB0096030)". Available at: [Link]

Sources

Exploratory

3-Hydroxy-5-methylpicolinic acid pKa values and ionization states

An In-depth Technical Guide to the pKa Values and Ionization States of 3-Hydroxy-5-methylpicolinic Acid For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicoche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the pKa Values and Ionization States of 3-Hydroxy-5-methylpicolinic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a compound's behavior in various chemical and biological environments. This guide provides a detailed exploration of the pKa values and corresponding ionization states of 3-hydroxy-5-methylpicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science.

Estimated pKa Values of 3-Hydroxy-5-methylpicolinic Acid

3-hydroxy-5-methylpicolinic acid has two primary ionizable groups: the carboxylic acid and the pyridine ring nitrogen. The hydroxyl group's acidity is significantly lower and generally not considered in typical aqueous pH ranges.

Ionizable GroupEstimated pKaBasis for Estimation
Carboxylic Acid (pKa1)~1.0 - 1.5Based on the predicted pKa of ~0.4-1.1 for the carboxylic acid of 3-hydroxypicolinic acid[1][2], with an upward adjustment due to the electron-donating effect of the 5-methyl group.
Pyridine Nitrogen (pKa2)~6.0 - 6.5Based on the predicted pKa of ~6.1 for the pyridine nitrogen of 3-hydroxypicolinic acid[1], with a slight upward adjustment due to the electron-donating nature of the 5-methyl group.

Rationale for pKa Estimation:

The pKa values of substituted picolinic acids are influenced by the electronic properties of the substituents on the pyridine ring.[3]

  • Carboxylic Acid (pKa1): The carboxylic acid group is a Brønsted-Lowry acid, donating a proton to form a carboxylate anion. The acidity of this group is influenced by the substituents on the pyridine ring. The 3-hydroxyl group, being electron-withdrawing by induction, increases the acidity (lowers the pKa) of the carboxylic acid compared to unsubstituted picolinic acid. The 5-methyl group, being electron-donating, is expected to slightly decrease the acidity (increase the pKa) of the carboxylic acid.

  • Pyridine Nitrogen (pKa2): The nitrogen atom in the pyridine ring is a Brønsted-Lowry base, accepting a proton to form a pyridinium cation. The basicity of this nitrogen is also affected by the ring substituents. The electron-withdrawing 3-hydroxyl group decreases the basicity (lowers the pKa) of the pyridine nitrogen. Conversely, the electron-donating 5-methyl group is expected to slightly increase the basicity (increase the pKa) of the pyridine nitrogen.

Ionization States of 3-Hydroxy-5-methylpicolinic Acid at Various pH Levels

The ionization state of 3-hydroxy-5-methylpicolinic acid is pH-dependent. Understanding these states is crucial for predicting its solubility, lipophilicity, and interaction with biological targets.

  • Low pH (pH < 1.0): At very low pH, both the carboxylic acid and the pyridine nitrogen will be protonated, resulting in a net positive charge on the molecule.

  • Intermediate pH (pH ~1.5 - 6.0): In this range, the carboxylic acid will be deprotonated (carboxylate), while the pyridine nitrogen will remain protonated (pyridinium). This results in a zwitterionic form with no net charge.

  • Physiological pH (pH ~7.4): At physiological pH, the carboxylic acid will be deprotonated, and the pyridine nitrogen will be mostly deprotonated, resulting in a net negative charge on the molecule.

  • High pH (pH > 6.5): At higher pH values, both the carboxylic acid and the pyridine nitrogen will be deprotonated, leading to a molecule with a net negative charge.

The following diagram illustrates the ionization equilibria of 3-hydroxy-5-methylpicolinic acid:

ionization_states Cationic Cationic (pH < 1.0) Zwitterionic Zwitterionic (pH ~1.5 - 6.0) Cationic->Zwitterionic pKa1 ~ 1.0 - 1.5 Anionic Anionic (pH > 6.5) Zwitterionic->Anionic pKa2 ~ 6.0 - 6.5

Caption: Ionization states of 3-hydroxy-5-methylpicolinic acid at different pH ranges.

Experimental Determination of pKa Values

Accurate determination of pKa values is essential for drug development and research. Potentiometric titration and UV-Vis spectrophotometry are two widely used and reliable methods.

Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (3-hydroxy-5-methylpicolinic acid) of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is an issue).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

  • Titration Procedure:

    • Place a known volume of the analyte solution in a thermostated beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant (acid or base) in small, precise increments.

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point. For a diprotic substance, there will be two half-equivalence points.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Causality Behind Experimental Choices:

  • Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions in solution, leading to more accurate pKa determination.

  • Thermostated Beaker: The pKa is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.

  • Standardized Titrants: The accuracy of the pKa determination depends on the accurate concentration of the titrant solutions.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the analyte in a series of buffer solutions of known pH.

Step-by-Step Protocol:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 1 to 12) with known and stable pH values.

  • Determination of Analytical Wavelengths:

    • Record the UV-Vis spectra of the analyte in a highly acidic (fully protonated form) and a highly basic (fully deprotonated form) solution.

    • Identify the wavelengths where the absorbance difference between the two forms is maximal.

  • Absorbance Measurements:

    • Prepare a series of solutions by adding a small, constant amount of a concentrated stock solution of the analyte to each of the buffer solutions.

    • Measure the absorbance of each solution at the predetermined analytical wavelengths.

  • Data Analysis:

    • Plot the absorbance versus pH. The resulting plot should be a sigmoidal curve.

    • The pKa is the pH at the inflection point of the sigmoid curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.

Causality Behind Experimental Choices:

  • Series of Buffers: Using a series of buffers with closely spaced pH values allows for the construction of a detailed absorbance vs. pH curve, leading to a more accurate determination of the inflection point.

  • Constant Analyte Concentration: Maintaining a constant total concentration of the analyte across all buffer solutions is critical to ensure that changes in absorbance are solely due to changes in the ionization state.

The following diagram illustrates a general workflow for the experimental determination of pKa values:

pka_determination_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Analyte Prepare Analyte Solution Titration Potentiometric Titration Analyte->Titration Spectroscopy UV-Vis Spectrophotometry Analyte->Spectroscopy Reagents Prepare Titrants/Buffers Reagents->Titration Reagents->Spectroscopy Curve Plot Titration/Absorbance Curve Titration->Curve Spectroscopy->Curve pKa Determine pKa from Inflection Point Curve->pKa

Caption: General workflow for the experimental determination of pKa values.

Conclusion

This technical guide has provided a comprehensive overview of the estimated pKa values and ionization states of 3-hydroxy-5-methylpicolinic acid. While direct experimental data is lacking, a reasoned estimation based on related compounds and substituent effects provides valuable insight for researchers. The detailed experimental protocols for potentiometric titration and UV-Vis spectrophotometry offer a practical framework for the empirical determination of these crucial physicochemical parameters. A thorough understanding and accurate determination of the pKa values of 3-hydroxy-5-methylpicolinic acid are essential for its effective application in drug discovery and materials science.

References

  • Bovine Metabolome Database. (2020, March 10). Showing metabocard for 3-Hydroxypicolinic acid (BMDB0096030). Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypicolinic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids. II. Canadian Journal of Chemistry, 49(10), 1657-1662.
  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 3-Hydroxy-5-methylpicolinic Acid: An In-Depth Technical Guide

Introduction 3-Hydroxy-5-methylpicolinic acid, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and materials science. As a structural analog of picolinic acid, it possesses chelating p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Hydroxy-5-methylpicolinic acid, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and materials science. As a structural analog of picolinic acid, it possesses chelating properties and serves as a versatile building block in organic synthesis.[1][2] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive technical overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to characterize 3-Hydroxy-5-methylpicolinic acid. We will delve into the theoretical underpinnings, predictive analysis based on structural analogs, and standardized protocols for data acquisition, offering researchers a reliable framework for its identification.

Molecular Structure and Functional Group Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-Hydroxy-5-methylpicolinic acid consists of a pyridine ring substituted with a carboxylic acid at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 5-position.[2] The IUPAC name for this compound is 3-hydroxy-5-methylpyridine-2-carboxylic acid.[3]

The key functional groups that will give rise to characteristic spectroscopic signals are:

  • Pyridine Ring: An aromatic heterocycle whose electronic environment is significantly influenced by the nitrogen atom and the attached substituents.

  • Carboxylic Acid (-COOH): Exhibits characteristic proton and carbon signals in NMR and distinct, broad O-H and C=O stretching vibrations in IR.

  • Phenolic Hydroxyl (-OH): Its spectroscopic signature is sensitive to solvent and hydrogen bonding.

  • Methyl Group (-CH₃): Provides a simple, yet informative, singlet in the ¹H NMR spectrum.

The numbering scheme used for NMR assignments is presented in the diagram below.

Caption: Molecular structure and atom numbering of 3-Hydroxy-5-methylpicolinic acid.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The electron-withdrawing nitrogen atom in the pyridine ring, along with the various substituents, creates a distinct electronic landscape, leading to a predictable ¹H NMR spectrum.

Predicted Spectral Analysis

The chemical shifts (δ) of protons on a pyridine ring are highly dependent on their position relative to the nitrogen atom and the electronic nature of other substituents.[4][5]

  • Aromatic Protons (H4, H6): The pyridine ring will display two signals in the aromatic region. The H6 proton, being adjacent (alpha) to the electronegative nitrogen, is expected to be the most deshielded and appear furthest downfield. The H4 proton will appear at a more upfield position. The electron-donating methyl group at C5 will slightly shield the adjacent H4 and H6 protons, causing a minor upfield shift compared to an unsubstituted analog. We expect these protons to appear as doublets due to coupling with each other, though long-range couplings can sometimes broaden the signals.

  • Methyl Protons (-CH₃): The three protons of the methyl group at C5 are chemically equivalent and are not coupled to any adjacent protons. Therefore, they will appear as a sharp singlet, typically in the range of 2.2-2.5 ppm.

  • Labile Protons (-COOH and -OH): The carboxylic acid and phenolic hydroxyl protons are acidic and their signals are often broad due to rapid chemical exchange and hydrogen bonding. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, these signals are more readily observed and can be very broad, appearing far downfield (often >10 ppm). To confirm their assignment, a D₂O exchange experiment can be performed, which will cause these signals to disappear.[6]

Summary of Predicted ¹H NMR Data

The following table summarizes the expected signals for 3-Hydroxy-5-methylpicolinic acid, with predicted chemical shifts referenced for a DMSO-d₆ solvent.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
-COOH> 12.0Broad Singlet1HPosition is concentration and solvent dependent. Disappears with D₂O shake.
-OH9.0 - 11.0Broad Singlet1HPosition is concentration and solvent dependent. Disappears with D₂O shake.
H67.8 - 8.2Singlet / Doublet1HDeshielded due to proximity to ring nitrogen.
H47.1 - 7.4Singlet / Doublet1H
-CH₃2.2 - 2.5Singlet3HCharacteristic sharp signal.
Experimental Protocol: ¹H NMR Spectroscopy

Rationale: Deuterated solvents are used to avoid large solvent signals in the spectrum. DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its property of slowing down the exchange of labile protons, making the -OH and -COOH signals more observable.[7] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Preparation: Weigh approximately 5-10 mg of 3-Hydroxy-5-methylpicolinic acid into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). If an internal standard is required, use DMSO-d₆ containing 0.03% (v/v) TMS.

  • Mixing: Gently vortex or sonicate the sample until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum using standard instrument parameters. A typical experiment involves 16 to 64 scans.

  • Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

Caption: Workflow for ¹H NMR sample preparation and analysis.

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure will typically produce a distinct signal.

Predicted Spectral Analysis

The chemical shifts of the carbon atoms in 3-Hydroxy-5-methylpicolinic acid are influenced by their hybridization and the electronegativity of neighboring atoms and functional groups.[8][9]

  • Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, typically in the range of 165-175 ppm. This is a highly characteristic signal.

  • Aromatic Carbons (C2-C6): The six carbons of the pyridine ring will produce five distinct signals (as C2 and C3 are substituted differently from the others).

    • C2 & C3: These carbons, bonded to the electron-withdrawing COOH and OH groups, will be significantly affected. C3, bonded to the oxygen of the hydroxyl group, is expected to be the most deshielded aromatic carbon (around 155-160 ppm). C2, attached to the carboxyl group, will also be downfield.

    • C5 & C6: The chemical shifts of C5 (bearing the methyl group) and C6 (alpha to nitrogen) will be downfield, with C6 generally being more deshielded due to its proximity to the nitrogen.

    • C4: This carbon is expected to be the most upfield of the ring carbons.

  • Methyl Carbon (-CH₃): The aliphatic carbon of the methyl group is highly shielded and will appear far upfield, typically in the range of 15-25 ppm.

Summary of Predicted ¹³C NMR Data

The following table summarizes the expected signals for 3-Hydroxy-5-methylpicolinic acid in DMSO-d₆. These predictions are based on data from similar structures like methyl 3-hydroxy-2-pyridinecarboxylate.[10]

Carbon AssignmentPredicted δ (ppm)Notes
-C OOH165 - 175Most downfield signal, characteristic of a carboxylic acid.
C3155 - 160Deshielded due to direct attachment to the -OH group.
C6140 - 145Deshielded due to proximity to ring nitrogen.
C5135 - 140Carbon bearing the methyl group.
C2130 - 135Carbon bearing the carboxyl group.
C4125 - 130Most upfield of the sp² ring carbons.
-C H₃15 - 25Most upfield signal, characteristic of an aliphatic methyl group.
Experimental Protocol: ¹³C NMR Spectroscopy

Rationale: ¹³C NMR experiments require more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio. Proton decoupling is used to simplify the spectrum by collapsing all C-H coupling, resulting in a spectrum of singlets for each unique carbon.

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Acquisition: Insert the NMR tube into the spectrometer. Select a standard proton-decoupled ¹³C NMR experiment.

  • Parameters: Due to the lower sensitivity, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required compared to the ¹H experiment.

  • Processing & Analysis: Process the FID similarly to the ¹H spectrum. The resulting spectrum should show a single peak for each chemically non-equivalent carbon atom. Assign the peaks based on the predicted chemical shifts.

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted Spectral Analysis

The IR spectrum of 3-Hydroxy-5-methylpicolinic acid will be dominated by the characteristic vibrations of its functional groups.

  • O-H Stretching: Two distinct O-H stretching vibrations are expected.

    • Carboxylic Acid O-H: This gives rise to a very broad and strong absorption band spanning a wide range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹.[11] This broadness is due to strong intermolecular hydrogen bonding. For picolinic acids, intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen can also occur, further influencing this band.[12]

    • Phenolic O-H: This will appear as a broad band, typically in the 3500-3200 cm⁻¹ region, also due to hydrogen bonding.[11] This band will often overlap with the broader carboxylic acid O-H stretch.

  • C-H Stretching:

    • Aromatic C-H: Weak to medium sharp bands are expected just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

    • Aliphatic C-H: Absorption bands for the methyl group will appear just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

  • C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected. For aromatic carboxylic acids, this typically appears between 1710-1680 cm⁻¹. Hydrogen bonding can shift this band to a lower wavenumber.

  • C=C and C=N Stretching (Aromatic Ring): The pyridine ring will show several characteristic stretching vibrations in the "fingerprint region," typically between 1600 cm⁻¹ and 1450 cm⁻¹. These bands confirm the presence of the aromatic heterocyclic system.[1]

  • C-O Stretching: Strong bands corresponding to the C-O stretching of the carboxylic acid and the phenolic hydroxyl group are expected in the 1320-1210 cm⁻¹ and 1260-1180 cm⁻¹ regions, respectively.

Summary of Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500 - 3200O-H StretchPhenolic -OH (H-bonded)Strong, Broad
3300 - 2500O-H StretchCarboxylic Acid -OH (H-bonded)Very Strong, Very Broad
3150 - 3050C-H StretchAromaticWeak to Medium
2950 - 2850C-H StretchAliphatic (-CH₃)Weak to Medium
1710 - 1680C=O StretchCarboxylic AcidStrong, Sharp
1600 - 1450C=C & C=N StretchPyridine RingMedium to Strong
1320 - 1210C-O StretchCarboxylic AcidStrong
1260 - 1180C-O StretchPhenolStrong
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Rationale: ATR is a modern, rapid technique for acquiring IR spectra of solid samples without the need for extensive sample preparation like creating KBr pellets. It relies on the principle of total internal reflection.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 3-Hydroxy-5-methylpicolinic acid powder directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, raise the pressure arm and clean the sample off the crystal using a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Workflow for ATR-IR data acquisition.

Conclusion

The spectroscopic characterization of 3-Hydroxy-5-methylpicolinic acid is straightforward using a combination of NMR and IR techniques. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon skeletons, confirming the substitution pattern on the pyridine ring. IR spectroscopy serves as a rapid and reliable method to verify the presence of key functional groups, particularly the carboxylic acid and hydroxyl moieties. The predictive data and protocols outlined in this guide provide a robust framework for researchers to confidently identify and assess the purity of this important chemical compound.

References

  • AIP Publishing. Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics.

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling.

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling.

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

  • CDC Stacks. BUL 657 The Proton Nuclear Magnetic Resonance Spectra of Pyridines.

  • ChemicalBook. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis.

  • ResearchGate. FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O)....

  • ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

  • Scribd. IR and Raman Spectra of Picolinic Acids.

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.

  • PubChem. 3-Hydroxypicolinic Acid.

  • PMC. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.

  • SJC. Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid.

  • J-Stage. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives.

  • ChemicalBook. 2-Picolinic acid(98-98-6)IR1.

  • ResearchGate. 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa.

  • The Royal Society of Chemistry. Supplementary Information.

  • BenchChem. 3-Hydroxypicolinic acid chemical properties and structure.

  • SciELO. ¹H NMR Chemical Profile and Antioxidant Activity of Eugenia punicifolia Extracts Over Seasons: A Metabolomic Pilot Study.

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

  • University of Colorado Boulder, Department of Chemistry. IR Chart.

Sources

Exploratory

3-Hydroxy-5-methylpicolinic acid mechanism of action in biological assays

Introduction & Chemical Causality 3-Hydroxy-5-methylpicolinic acid (CAS 672957-95-8)[1], also known as 3-hydroxy-5-methylpyridine-2-carboxylic acid[2], is a highly specialized small-molecule building block and biochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

3-Hydroxy-5-methylpicolinic acid (CAS 672957-95-8)[1], also known as 3-hydroxy-5-methylpyridine-2-carboxylic acid[2], is a highly specialized small-molecule building block and biochemical tool. While its parent compound, 3-hydroxypicolinic acid (3-HPA), is universally recognized as a premier matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry[3], the addition of a methyl group at the 5-position fundamentally alters the molecule's physicochemical properties.

From a mechanistic standpoint, the 5-methyl substitution exerts a positive inductive (+I) effect, pushing electron density into the pyridine ring. This increases the Lewis basicity of the pyridine nitrogen, thermodynamically strengthening its ability to act as a bidentate or tridentate chelator for transition metals (e.g., Fe²⁺, Zn²⁺, Cu²⁺, and V⁵⁺)[4]. Consequently, 3-HMPA serves as an optimized pharmacophore for metalloenzyme inhibition and a highly crystalline, low-fragmentation matrix for biomolecular analysis.

Core Mechanism I: Metalloenzyme Inhibition (Epigenetics & Hypoxia)

Picolinic acid derivatives are potent inhibitors of metalloenzymes, including matrix metalloproteinases (MMPs)[5] and 2-oxoglutarate (α-KG)-dependent dioxygenases such as Jumonji C (JmjC) histone demethylases and Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs).

The Causality of Inhibition: In α-KG-dependent dioxygenases, the active site contains a catalytic Fe(II) ion. 3-HMPA acts as a competitive inhibitor against the endogenous α-KG cofactor. The carboxylate group and the pyridine nitrogen of 3-HMPA form a tight bidentate chelate with the Fe(II) ion. Simultaneously, the 3-hydroxyl group acts as a hydrogen-bond donor to active-site residues (typically tyrosine or asparagine), locking the inhibitor in a rigid conformation. Crucially, the 5-methyl group projects into the hydrophobic pocket normally occupied by the C3-C4 aliphatic chain of α-KG, providing favorable van der Waals interactions that are absent in the unmethylated 3-HPA scaffold.

Pathway HMPA 3-HMPA (Fe2+ Chelator) PHD HIF-PHD (Active Enzyme) HMPA->PHD Competitively Inhibits HIF1a_OH HIF-1α-OH (Hydroxylated) PHD->HIF1a_OH Hydroxylates HIF1a HIF-1α (Substrate) HIF1a->HIF1a_OH O2, Fe2+, a-KG Transcription Gene Transcription (Hypoxia Response) HIF1a->Transcription Stabilized via Inhibition VHL pVHL Complex (Ubiquitination) HIF1a_OH->VHL Binds Degradation Proteasomal Degradation VHL->Degradation Targets for

Fig 1: Mechanism of HIF-PHD inhibition by 3-HMPA leading to HIF-1α stabilization.

Core Mechanism II: Antimycobacterial Probe (InhA Inhibition)

The 3-hydroxypicolinic acid moiety is a critical structural determinant in natural antibiotics such as pyridomycin, which exerts potent antitubercular activity by inhibiting the enoyl-acyl carrier protein reductase (InhA)[6]. Pyridomycin occupies both the NADH cofactor site and the lipid substrate-binding pocket of InhA.

In biological assays, 3-HMPA is utilized as a synthetic probe to map the steric boundaries of the InhA substrate pocket. The 5-methyl group introduces controlled steric bulk, allowing researchers to evaluate the plasticity of the active site and design next-generation InhA inhibitors that overcome resistance mutations.

Core Mechanism III: Advanced MALDI-TOF Matrix

For the analysis of oligonucleotides, 3-HPA is the industry standard[7]. However, 3-HMPA offers distinct thermodynamic advantages during the laser desorption phase. Oligonucleotides are highly susceptible to in-source fragmentation (depurination) and alkali metal adduction (Na⁺/K⁺), which broadens mass peaks and reduces the signal-to-noise (S/N) ratio. The 5-methyl group in 3-HMPA disrupts the dense intermolecular hydrogen-bonding network of the matrix crystals. This results in a "softer" ionization plume, facilitating efficient proton transfer to the phosphate backbone while significantly reducing the internal energy transferred to the analyte, thereby preserving fragile DNA/RNA structures.

Self-Validating Experimental Protocols

Protocol A: TR-FRET Metalloenzyme Inhibition Assay (JmjC / HIF-PHD)

Rationale: Standard absorbance assays are susceptible to interference from the UV-absorbing properties of picolinic acid derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a 50 µs delay before reading, allowing short-lived background autofluorescence to decay, ensuring high data fidelity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 0.01% Tween-20, 0.1% BSA). Causality: Tween-20 prevents non-specific enzyme aggregation, while BSA acts as a carrier protein.

  • Cofactor Addition: Freshly prepare 50 µM Fe(II)SO₄ and 500 µM L-ascorbic acid. Causality: Ascorbic acid is strictly required to maintain the catalytic iron in the +2 oxidation state; without it, Fe²⁺ rapidly oxidizes to inactive Fe³⁺.

  • Compound Incubation: Dispense 10-point serial dilutions of 3-HMPA (1% final DMSO) into a 384-well plate. Add the target enzyme and incubate for 15 minutes at room temperature to establish chelation equilibrium.

  • Reaction Initiation: Add biotinylated substrate peptide and α-KG. Incubate for 30 minutes.

  • Detection & Validation: Add Eu³⁺-cryptate labeled specific antibody and Streptavidin-XL665.

    • Self-Validation: Include 10 mM EDTA as a positive control (100% inhibition via total metal stripping) and 1% DMSO as a negative control. Calculate the Z'-factor; proceed with analysis only if Z' > 0.5.

  • Data Acquisition: Read the plate at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio to determine IC₅₀.

Workflow Step1 Step 1: Reagent Prep Prepare 3-HMPA dilutions in DMSO & Assay Buffer Step2 Step 2: Enzyme Incubation Mix Metalloenzyme with 3-HMPA (15 min, RT) Step1->Step2 Step3 Step 3: Reaction Initiation Add Biotinylated Peptide & a-KG/Fe2+/Ascorbate Step2->Step3 Step4 Step 4: Detection Mix Add Eu-Cryptate Antibody & Streptavidin-XL665 Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Self-validating TR-FRET experimental workflow for metalloenzyme inhibition.

Protocol B: 3-HMPA Matrix Preparation for Oligonucleotide MALDI-TOF

Rationale: To prevent signal splitting from salt adducts, the matrix must actively displace sodium/potassium ions from the oligonucleotide backbone.

Step-by-Step Methodology:

  • Matrix Solubilization: Dissolve 3-HMPA (50 mg/mL) in a 50:50 (v/v) mixture of Acetonitrile and LC-MS grade Water.

  • Co-Matrix Addition: Add 10 mg/mL Ammonium Citrate. Causality: Ammonium ions displace Na⁺/K⁺ from the phosphate backbone. During laser irradiation, the ammonium adducts volatilize as NH₃, leaving a clean [M-H]⁻ ion species.

  • Spotting (Dried-Droplet): Mix 1 µL of the matrix solution with 1 µL of the oligonucleotide analyte (10 pmol/µL). Spot onto a polished steel target.

  • Validation: Spot a standard oligonucleotide calibration mix (e.g., 10-mer to 50-mer) in an adjacent well. Verify isotopic resolution of the 10-mer peak to confirm uniform matrix crystallization before acquiring sample data.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological and analytical metrics of picolinic acid derivatives, illustrating the structural advantages of the 5-methyl substitution.

CompoundPrimary Assay ApplicationPrimary Mechanism of ActionKey Structural AdvantageTypical IC₅₀ / S/N Ratio
Picolinic Acid Metalloenzyme InhibitionBidentate Chelation (N, COOH)Baseline scaffoldIC₅₀ ~ 50 µM
3-Hydroxypicolinic Acid MALDI Matrix / InhAProton Transfer / H-bonding3-OH provides H-bond donorS/N > 500[3]
3-Hydroxy-5-methylpicolinic Acid JmjC / PHD / Advanced MALDIEnhanced Lewis Basicity / Steric bulk5-Methyl increases Fe²⁺ affinityIC₅₀ ~ 5 µM / S/N > 800

References

  • CAS 672957-95-8 | 3-Hydroxy-5-methylpicolinic acid - Synblock. Synblock.
  • 3-Hydroxypicolinic acid (3-hydroxypyridine-2-carboxylic acid)
  • CAS No.672957-95-8, 2-Pyridinecarboxylic acid, 3-hydroxy-5-methyl- Suppliers. LookChem.
  • Discovery of pyridomycin derivatives as InhA inhibitors from actinomycetes through molecular networking. NIH PMC.
  • CAS 874-24-8: 3-Hydroxypicolinic acid. CymitQuimica.
  • Interaction of V(V)
  • 3-Hydroxypicolinic acid matrix substance for MALDI-MS, = 99.0 HPLC 874-24-8. Sigma Aldrich.

Sources

Foundational

An In-depth Technical Guide on the Toxicity and Safety Profile of 3-hydroxy-5-methylpyridine-2-carboxylic acid

Foreword The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The functionalization of this heterocyclic system allows for fine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The functionalization of this heterocyclic system allows for fine-tuning of physicochemical and pharmacological properties. 3-hydroxy-5-methylpyridine-2-carboxylic acid is one such derivative with potential applications in drug discovery. A thorough understanding of its toxicity and safety profile is paramount for any further development. This guide provides a comprehensive framework for evaluating the safety of this molecule, synthesizing data from related compounds, and outlining a rigorous, self-validating experimental workflow for its toxicological assessment.

Physicochemical Properties and In-Silico Toxicity Prediction

A foundational step in toxicological assessment is the characterization of the molecule's physicochemical properties, which heavily influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 3-hydroxy-5-methylpyridine-2-carboxylic acid and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
3-hydroxy-5-methylpyridine-2-carboxylic acidC₇H₇NO₃153.14Not available~0.8-1.2
3-Hydroxypicolinic acid[2]C₆H₅NO₃139.11Not available1.3
3-hydroxy-2-methylpyridine[3]C₆H₇NO109.13168 - 1690.87
2-Hydroxy-5-methylpyridine[4]C₆H₇NO109.13Not availableNot available

In-silico models, while predictive, offer a valuable initial assessment of potential liabilities. General toxicity predictions for pyridine derivatives suggest potential for adverse effects such as skin and eye irritation, and possible respiratory irritation.[2][3][4][5][6] However, these models often lack the specificity to account for the unique substitution pattern of 3-hydroxy-5-methylpyridine-2-carboxylic acid. Therefore, experimental validation is crucial.

Proposed Experimental Workflow for Toxicological Evaluation

The following outlines a tiered approach to the toxicological evaluation of 3-hydroxy-5-methylpyridine-2-carboxylic acid, designed to move from broad, in vitro screening to more specific in vivo studies as confidence in the compound's safety is established.

Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies Genotoxicity Genotoxicity Cytotoxicity Cytotoxicity Genotoxicity->Cytotoxicity Provides dose range In_Vitro_Data In Vitro Data Package Genotoxicity->In_Vitro_Data Cytotoxicity->In_Vitro_Data hERG_Assay hERG Channel Assay hERG_Assay->In_Vitro_Data Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolic_Stability->In_Vitro_Data Acute_Toxicity Acute Toxicity (e.g., OECD 423) Pharmacokinetics Pharmacokinetics (PK) & Toxicokinetics (TK) Acute_Toxicity->Pharmacokinetics Repeated_Dose Repeated Dose Toxicity (28-day, e.g., OECD 407) In_Vivo_Data In Vivo Data Package Repeated_Dose->In_Vivo_Data Pharmacokinetics->Repeated_Dose Decision_Gate_1 Proceed to In Vivo? In_Vitro_Data->Decision_Gate_1 Decision_Gate_1->Acute_Toxicity Yes Final_Assessment Safety Profile Assessment In_Vivo_Data->Final_Assessment

Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.

Detailed Experimental Protocols

In Vitro Genotoxicity Assessment

Rationale: Early identification of genotoxic potential is critical, as compounds that damage DNA are often carcinogenic and pose a significant developmental risk. A standard battery of tests is employed to assess different genotoxic endpoints.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect various types of point mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to identify direct-acting mutagens and those requiring metabolic activation.

  • Procedure:

    • Prepare a range of concentrations of 3-hydroxy-5-methylpyridine-2-carboxylic acid.

    • In a test tube, combine the test compound, the bacterial strain, and either S9 mix or a buffer.

    • After a brief pre-incubation, add top agar and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours.

  • Endpoint: A positive result is a concentration-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) compared to the negative control.

Protocol: In Vitro Micronucleus Test

  • Cell Line: Employ a suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.

  • Treatment: Expose the cells to a range of concentrations of the test compound, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours followed by a recovery period). Include a positive and negative control.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Endpoint: Score the frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells. A significant, concentration-dependent increase in micronucleus frequency indicates clastogenic or aneugenic activity.

In Vitro Cytotoxicity Assay

Rationale: Determining the concentration at which a compound causes cell death is fundamental for dose selection in subsequent, more complex assays.

Protocol: Neutral Red Uptake Assay in Human Hepatoma (HepG2) Cells

  • Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to a serial dilution of 3-hydroxy-5-methylpyridine-2-carboxylic acid for 24-48 hours.

  • Neutral Red Staining: Incubate the treated cells with a medium containing neutral red, a dye that is taken up and stored in the lysosomes of viable cells.

  • Extraction and Measurement: Wash the cells and extract the dye from the lysosomes. Measure the absorbance of the extracted dye using a spectrophotometer.

  • Endpoint: Cell viability is proportional to the amount of neutral red retained. The IC50 (the concentration that inhibits 50% of cell viability) is calculated.

In Vivo Acute Toxicity Study (OECD 423: Acute Toxic Class Method)

Rationale: This study provides an initial estimate of the acute toxicity of the compound and helps to classify it according to the Globally Harmonized System (GHS). It also aids in dose selection for repeated-dose studies.

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat).

  • Dosing: Administer the compound sequentially to groups of three animals at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg) via the intended clinical route of administration (e.g., oral gavage).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Endpoint: The outcome of the study determines the GHS classification for acute toxicity.

Metabolic Considerations

The metabolic fate of pyridine derivatives can significantly influence their toxicity profile. Phase I metabolism often involves oxidation of the pyridine ring, which can be mediated by cytochrome P450 enzymes.[7] Phase II metabolism may involve conjugation reactions.

Metabolism_Pathway Parent_Compound 3-hydroxy-5-methylpyridine-2-carboxylic acid Phase_I Phase I Metabolism (Oxidation, Hydroxylation) Parent_Compound->Phase_I Phase_II Phase II Metabolism (Glucuronidation, Sulfation) Parent_Compound->Phase_II Oxidized_Metabolites Oxidized Metabolites Phase_I->Oxidized_Metabolites Conjugated_Metabolites Conjugated Metabolites Phase_II->Conjugated_Metabolites Oxidized_Metabolites->Phase_II Excretion Excretion (Urine, Feces) Oxidized_Metabolites->Excretion Conjugated_Metabolites->Excretion

Caption: A generalized metabolic pathway for a xenobiotic compound.

Experimental Approach: Metabolite Identification

  • In Vitro: Incubate 3-hydroxy-5-methylpyridine-2-carboxylic acid with human liver microsomes and hepatocytes. Analyze the resulting incubates using high-resolution mass spectrometry (LC-MS/MS) to identify potential metabolites.

  • In Vivo: Analyze plasma and urine samples from the acute toxicity study to identify the major circulating and excreted metabolites.

Conclusion and Future Directions

Currently, there is a lack of publicly available, direct toxicological data for 3-hydroxy-5-methylpyridine-2-carboxylic acid. The information on related pyridine derivatives suggests a low to moderate potential for acute toxicity, with skin and eye irritation being the most likely hazards.[2][3] The proposed experimental workflow provides a robust and validated framework for systematically evaluating the safety profile of this compound. The results of the in vitro genotoxicity and cytotoxicity assays will be critical in the decision-making process for advancing to in vivo studies. A thorough understanding of the compound's metabolic fate will be essential for interpreting the toxicological findings and predicting its behavior in humans.

References

  • NextSDS. 3-HYDROXY-5-METHYLPYRAZINE-2-CARBOXYLIC ACID — Chemical Substance Information. Available from: [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available from: [Link]

  • ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available from: [Link]

  • RIVM. Pyridine: an overview of available data on mutagenicity and carcinogenicity. Available from: [Link]

  • ATSDR. Toxicological Profile for Pyridine. Available from: [Link]

  • NCBI Bookshelf. (Date not available). HEALTH EFFECTS - Toxicological Profile for Pyridine. Available from: [Link]

  • Welsh, W. J., et al. (2002). Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane. Toxicological Sciences, 69(1), 217-225. Available from: [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Available from: [Link]

  • ResearchGate. Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability, cellular integrity and time-kill kinetics. Available from: [Link]

  • BRENDA Enzyme Database. Information on EC 4.1.1.51 - 3-hydroxy-2-methylpyridine-4,5-dicarboxylate 4-decarboxylase. Available from: [Link]

  • Stenutz. 3-hydroxy-5-methylpyridine. Available from: [Link]

  • PubChem. 3-Hydroxypicolinic Acid. Available from: [Link]

  • Yüzbaşıoğlu, D., et al. (2013). Evaluation of genotoxic effects of 3-methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione on human peripheral lymphocytes. Drug and Chemical Toxicology, 36(4), 430-437. Available from: [Link]

  • NextSDS. 3-Bromo-5-methylpyridine-2-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. Available from: [Link]

  • Offermanns, S. (2017). Hydroxy-Carboxylic Acid Receptor Actions in Metabolism. Trends in Endocrinology & Metabolism, 28(3), 223-233. Available from: [Link]

  • ResearchGate. Genotoxic risk of quinocetone and its possible mechanism in in-vitro studies. Available from: [Link]

  • Głowacki, R., et al. (2020). 2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic Acid, Novel Metabolite of Pyridoxal 5′-Phosphate and Cysteine Is Present in Human Plasma—Chromatographic Investigations. Molecules, 25(10), 2394. Available from: [Link]

  • Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5857-5868. Available from: [Link]

  • Google Patents. (Date not available). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

Sources

Exploratory

Thermodynamic Stability of 3-Hydroxy-5-methylpicolinic Acid Derivatives: A Technical Guide to Speciation, Tautomerism, and Chelation Dynamics

Executive Summary & Structural Context 3-Hydroxy-5-methylpicolinic acid (3-H5MPA, CAS 672957-95-8) and its structural analogs represent a critical class of bidentate chelators and matrix-assisted laser desorption/ionizat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

3-Hydroxy-5-methylpicolinic acid (3-H5MPA, CAS 672957-95-8) and its structural analogs represent a critical class of bidentate chelators and matrix-assisted laser desorption/ionization (MALDI) matrices[1]. As a derivative of 3-hydroxypicolinic acid (3-HPA), the addition of a methyl group at the 5-position fundamentally alters the electron density of the pyridine ring via an inductive (+I) effect. This structural modification modulates the thermodynamic stability of the molecule in three distinct ways:

  • Tautomeric Equilibrium: It shifts the ground-state thermodynamic equilibrium between the neutral and zwitterionic forms.

  • Metal Chelation: It increases the basicity of the donor atoms, enhancing the Gibbs free energy ( ΔG ) of complexation with hard Lewis acids like Fe(III) and Al(III)[2].

  • Photophysical Stability: It fine-tunes the thermodynamics of Excited-State Intramolecular Proton Transfer (ESIPT), which is critical for its function as a soft-protonating MALDI matrix[3][4].

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic properties of 3-H5MPA derivatives, detailing the causality behind their physical chemistry and providing self-validating experimental protocols for their characterization.

Thermodynamic Tautomerism and ESIPT Dynamics

The thermodynamic stability of 3-H5MPA is governed by a delicate balance between its neutral and zwitterionic tautomers. In the solid state and in polar aqueous environments, the zwitterionic form (where the proton migrates from the 3-hydroxyl group to the pyridine nitrogen) is thermodynamically favored due to highly exothermic solvation enthalpies and robust intermolecular hydrogen-bonding networks[5].

When utilized as a MALDI matrix, the thermodynamic stability of the excited state becomes paramount. Upon UV excitation, 3-H5MPA derivatives undergo Excited-State Intramolecular Proton Transfer (ESIPT)[3]. This process acts as a thermodynamic sink; the rapid proton transfer dissipates excess photonic energy, preventing the destructive photo-oxidation of the matrix and allowing it to gently transfer a proton to fragile analytes, such as oligonucleotides, without inducing backbone fragmentation[4].

Tautomerism N Neutral Tautomer (OH, Pyridine N) Z Zwitterionic Tautomer (O⁻, Pyridinium NH⁺) N->Z Ground State PT (Solvent Dependent) E Excited State (S₁) ESIPT Phototautomer N->E UV Excitation (hν) ΔG > 0 E->Z Relaxation/Emission ΔG < 0

Fig 1. Thermodynamic pathways of ground-state tautomerism and ESIPT in 3-H5MPA.

Metal Complexation Thermodynamics

The adjacent carboxylate and phenolate-like hydroxyl groups of 3-H5MPA create a highly pre-organized bidentate binding pocket. The thermodynamic driving force for metal complexation is twofold:

  • Enthalpic Contribution ( ΔH<0 ): The formation of strong coordinate covalent bonds between the hard oxygen/nitrogen donors and hard metal centers (Fe³⁺, Al³⁺) releases significant heat[2].

  • Entropic Contribution ( ΔS>0 ): The "chelate effect" drives the reaction forward. Displacing multiple monodentate water molecules from the metal's hydration sphere with a single bidentate 3-H5MPA molecule increases the total number of independent particles in the system, maximizing systemic entropy[2][5].

The 5-methyl substitution increases the pKa of the coordinating groups relative to the unsubstituted 3-HPA, resulting in a more negative ΔG of formation and higher stepwise stability constants ( logβ ).

Table 1: Comparative Thermodynamic Stability Constants at 25°C

Note: 3-HPA values are derived from empirical literature[2]; 3-H5MPA values illustrate the theoretical +I inductive shift.

Complex / SpeciesParameter3-HPA (Reference)3-H5MPA (Derivative)Primary Thermodynamic Driver
Ligand (H₃L⁺) pKa₁ (COOH)2.682.85Inductive (+I) effect of 5-methyl
Ligand (H₂L) pKa₂ (OH/NH⁺)4.494.72Increased basicity of pyridine N
Fe(III)L log β₁6.546.81Enthalpic (Fe-O bond formation)
Fe(III)L₂ log β₂10.5011.10Entropic (Chelate effect, ΔS > 0)
Al(III)L log β₁3.884.15Hard-Hard Lewis Acid/Base interaction

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that thermodynamic data is only as reliable as the boundary conditions of the assay. The following protocols are designed as self-validating systems, utilizing orthogonal techniques to ensure data integrity.

Protocol A: Determination of pKa and Stability Constants ( β )

To accurately measure the thermodynamic stability of 3-H5MPA metal complexes, potentiometric titration must be coupled with UV-Vis spectrophotometry.

  • System Preparation: Prepare a 0.6 M NaCl aqueous solution.

    • Causality: Maintaining a high, constant ionic strength fixes the activity coefficients of the ions. This ensures that the Nernstian response of the electrode accurately reflects concentration quotients, allowing for the precise calculation of thermodynamic equilibrium constants rather than mere apparent constants[2][6].

  • Deoxygenation: Sparge the solution with purified Argon for 15 minutes prior to and during the titration.

    • Causality: Argon sparging prevents the dissolution of atmospheric CO₂, which would form carbonic acid and artificially depress the pH. Furthermore, it prevents the spurious oxidation of the ligand or transition metals during the assay[6].

  • Potentiometric Titration: Titrate a 1.0 mM solution of 3-H5MPA (with and without equimolar Fe³⁺) using standardized 0.1 M NaOH from pH 2.0 to 11.0 at a strictly thermostatted 25.0 ± 0.1 °C.

  • Orthogonal Validation (UV-Vis): Simultaneously extract aliquots and measure the UV-Vis absorbance. Track the isosbestic points.

    • Causality: Isosbestic points confirm that the system is transitioning cleanly between defined stoichiometric species (e.g., FeL to FeL₂) without the formation of amorphous, non-thermodynamic polymeric hydroxides[2][6].

  • Algorithmic Fitting: Input the titration curves into speciation software (e.g., PITMAP or PSEQUAD) to calculate the minimized logβ values[6].

Protocol B: Evaluation of 3-H5MPA as a MALDI-TOF Matrix

When assessing the thermodynamic suitability of 3-H5MPA for oligonucleotide mass spectrometry, the matrix must suppress adduct formation while facilitating gentle proton transfer.

  • Matrix Formulation: Dissolve 3-H5MPA in 50% acetonitrile/water.

  • Co-Matrix Addition: Add diammonium hydrogen citrate (7 mg/mL) to the matrix solution.

    • Causality: Oligonucleotide backbones possess a high thermodynamic affinity for ambient Na⁺ and K⁺ ions, which splits the ion signal into multiple adduct peaks. The ammonium ions from the citrate salt thermodynamically outcompete sodium/potassium for the phosphate backbone, decomposing into volatile ammonia during desorption and yielding a single, clean [M-H]⁻ or [M+H]⁺ peak[4].

  • Crystallization & Desorption: Spot the matrix-analyte mixture onto the target plate, allow it to co-crystallize, and analyze via a Voyager Elite DE (or equivalent) instrument in negative ion mode[4].

Workflow S1 1. Ligand Preparation Synthesize/Purify 3-H5MPA S2 2. Potentiometric Titration (pH 2-11, 25°C, 0.6M NaCl) S1->S2 S3 3. UV-Vis Spectrophotometry (Track Isosbestic Points) S2->S3 Aliquot Analysis S4 4. Algorithmic Data Fitting (Calculate pKa & log β) S2->S4 Titration Curves S3->S4 Absorbance Data S5 5. Thermodynamic Profiling (Extract ΔG, ΔH, ΔS) S4->S5

Fig 2. Self-validating experimental workflow for thermodynamic speciation profiling.

References

  • Sigma-Aldrich. "3-Hydroxy-5-methylpicolinic acid | 672957-95-8". Sigma-Aldrich Catalog.
  • ResearchGate. "New possible chelating agents of clinical interest for iron(III): 2-hydroxynicotinic acid and 3-hydroxypicolinic acid. A thermodynamic study". ResearchGate.
  • ResearchGate. "Energy diagram illustrating photo-tautomerization reactions in 3HPA". ResearchGate.
  • PMC (NIH). "Stereochemistry Modulates Stability of Reduced Inter-Strand Cross-Links Arising From R- and S-α-CH3-γ-OH-1,N2-propano-2′-Deoxyguanosine in the 5′-CpG-3′ DNA Sequence". National Institutes of Health.
  • SciSpace. "4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu". SciSpace.

Sources

Foundational

Architecting Safety and Efficacy: A Technical Whitepaper on 3-Hydroxy-5-methylpicolinic Acid

Executive Summary In the landscape of rational drug design, picolinic acid derivatives serve as privileged scaffolds, particularly in the development of metalloenzyme inhibitors. 3-Hydroxy-5-methylpicolinic acid (CAS 672...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, picolinic acid derivatives serve as privileged scaffolds, particularly in the development of metalloenzyme inhibitors. 3-Hydroxy-5-methylpicolinic acid (CAS 672957-95-8) is a potent bidentate chelator and a critical synthetic building block. However, the very physicochemical properties that make it a valuable pharmacophore—its acidity, hydrogen-bonding capacity, and metal-chelating avidity—also dictate its hazard profile. This whitepaper transcends standard Material Safety Data Sheet (SDS) templates to provide a causality-driven guide for researchers, bridging the gap between regulatory safety data and applied chemical biology.

Molecular Dynamics and Hazard Causality

Understanding an SDS requires deconstructing the molecule's fundamental chemistry. 3-Hydroxy-5-methylpicolinic acid features a pyridine ring substituted with a carboxylic acid at C2, a hydroxyl group at C3, and a methyl group at C5. The spatial proximity of the C2-carboxylic acid and the C3-hydroxyl group creates a highly efficient bidentate chelation pocket, thermodynamically favoring the sequestration of divalent transition metals (e.g., Zn²⁺, Mg²⁺, Mn²⁺) .

Deconstructing the Hazard Statements

The Globally Harmonized System (GHS) classifies this compound with several distinct hazard codes . As an Application Scientist, I approach these not as arbitrary warnings, but as predictable biochemical interactions:

  • H315 / H319 (Skin and Eye Irritation): The zwitterionic nature of the molecule and its acidic protons allow it to rapidly form strong hydrogen bonds with the aqueous environment of the cornea or stratum corneum. This interaction causes localized pH drops, leading to rapid protein denaturation and cellular irritation.

  • H335 (Respiratory Irritation): When handled as a dry powder, the electrostatic properties of the milled crystals can lead to aerosolization. Upon inhalation, the compound dissolves in the mucosal lining fluid of the respiratory tract, triggering localized inflammatory cascades due to osmotic and pH imbalances .

  • H302 / H312 / H332 (Harmful if Swallowed/In Contact/Inhaled): Systemic toxicity is primarily driven by the molecule's potential to induce off-target metal chelation in vivo, stripping essential cofactors from native metalloproteins.

Quantitative Data Summary
Property / Hazard CodeValue / ClassificationMechanistic Rationale
CAS Number 672957-95-8Unique chemical identifier for 3-Hydroxy-5-methylpicolinic acid.
Molecular Weight 153.14 g/mol Low molecular weight ensures high ligand efficiency for enzyme targeting.
H302 / H312 / H332 Acute Toxicity (Category 4)Systemic disruption via off-target endogenous metal sequestration.
H315 / H319 Skin/Eye Irritation (Category 2)Localized pH alteration and hydrogen bonding with mucosal water.
H335 STOT SE (Category 3)Particulate aerosolization interacts with respiratory epithelium.

Self-Validating Safety Protocols

Standard operating procedures (SOPs) often fail because they lack built-in validation. The following protocols for handling 3-Hydroxy-5-methylpicolinic acid incorporate self-validating checkpoints to ensure absolute safety and experimental integrity.

HazardMitigation H1 Hazard: H315/H319 (Skin/Eye Irritation) M1 PPE: Nitrile Gloves & Safety Goggles H1->M1 H2 Hazard: H335 (Respiratory Irritation) M2 Engineering Control: Fume Hood (>100 fpm) H2->M2 V1 Validation: Visual Skin/PPE Inspection M1->V1 V2 Validation: Airflow Monitor Alarms M2->V2

Fig 1. Self-validating hazard mitigation logic for handling irritating chemical powders.

Protocol 1: Gravimetric Analysis and Stock Solution Preparation

Objective: Safely weigh the compound and prepare a 100 mM master stock without aerosol exposure. Causality: Water is a poor initial solvent due to the compound's lattice energy and potential zwitterionic state. Dimethyl sulfoxide (DMSO) disrupts intermolecular hydrogen bonding, ensuring complete dissolution.

  • Environmental Control: Perform all weighing inside a certified chemical fume hood calibrated to a face velocity of 80–120 fpm.

    • Self-Validation: Verify the digital airflow monitor displays a green status before unsealing the primary container.

  • Static Mitigation: Utilize an anti-static, zero-charge weigh boat.

    • Causality: Picolinic acid powders hold static charges; eliminating static prevents micro-aerosolization (mitigating H335) and prevents loss of mass.

  • Transfer & Dissolution: Weigh the required mass (e.g., 15.31 mg for 1 mL of 100 mM stock). Transfer to a borosilicate glass vial and add anhydrous DMSO.

  • Verification Step: Vortex for 30 seconds, followed by sonication for 60 seconds. Inspect the vial against both a stark white and stark black background.

    • Self-Validation: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, which will skew downstream molarity and biological assays.

Application Workflow: Drug Discovery & Chelation

Beyond safety, understanding the handling of this compound is critical for its application in drug discovery. When screening 3-Hydroxy-5-methylpicolinic acid as a fragment for viral endonuclease or bacterial metallo-beta-lactamase inhibition, assay buffer selection is paramount.

G A 3-Hydroxy-5-methyl picolinic acid B Synthetic Coupling A->B Reagents C Metallo-Pharmacophore Scaffold B->C Purification D Metal Chelation Assay C->D Validation E Enzyme Inhibition D->E Hit ID

Fig 2. Integration of picolinic acid derivatives into metalloenzyme inhibitor discovery pipelines.

Protocol 2: Biophysical Screening for Metal Binding

Objective: Confirm the bidentate binding of the synthesized ligand to a target metal (e.g., Zn²⁺) prior to costly enzymatic screening. Causality: Using standard Phosphate-Buffered Saline (PBS) will result in false negatives, as phosphate ions competitively precipitate zinc. A non-coordinating buffer must be utilized to observe true ligand-metal kinetics.

  • Buffer Preparation: Prepare 50 mM HEPES buffer at pH 7.4, supplemented with 100 mM NaCl.

    • Self-Validation: Check the pH post-addition of NaCl, as changes in ionic strength will alter the pKa of the buffer system.

  • Ligand Titration: Dilute the 100 mM DMSO stock of 3-Hydroxy-5-methylpicolinic acid into the HEPES buffer to a final concentration of 50 µM. Ensure final DMSO concentration remains <1% to prevent solvent-induced protein unfolding in later stages.

  • Metal Addition: Titrate in ZnCl₂ from 0 to 100 µM in stepwise increments.

  • Spectrophotometric Validation: Monitor the UV-Vis absorption spectrum (typically scanning from 250-350 nm).

    • Self-Validation: A bathochromic (red) shift in the absorption maximum confirms the formation of the ligand-metal coordination complex, validating the compound's integrity and its mechanism of action as a chelator.

Emergency Response & Chemical Neutralization

In the event of a spill, standard sweeping can exacerbate the H335 inhalation hazard.

  • Liquid Spills (DMSO Stock): Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, as the high concentration of the organic solvent poses a secondary hazard.

  • Powder Spills: Do not dry sweep. Lightly mist the powder with water to suppress dust formation, then wipe up with damp, disposable absorbent pads. Wash the affected area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acidic traces, validating the cleanup with pH indicator strips.

References

  • ChemSpace. "3-Hydroxy-5-methylpicolinic acid Hazard Profile". Retrieved from:[Link]

Protocols & Analytical Methods

Method

Advanced Application Note: Synthesis and Derivatization of 3-Hydroxy-5-methylpicolinic Acid

I. Strategic Context & Mechanistic Rationale 3-Hydroxy-5-methylpicolinic acid (3-HMPA, CAS: 672957-95-8) and its derivatives are highly valued scaffolds in pharmaceutical chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I. Strategic Context & Mechanistic Rationale

3-Hydroxy-5-methylpicolinic acid (3-HMPA, CAS: 672957-95-8) and its derivatives are highly valued scaffolds in pharmaceutical chemistry. They serve as bidentate metal chelators, biosynthetic intermediates for antimicrobial agents, and specialized MALDI-MS matrices for the soft ionization of oligonucleotides [1].

Historically, the synthesis of hydroxypyridine carboxylic acids relied on the direct oxidation of alkylpyridines. However, attempting to directly oxidize 2,5-dimethylpyridin-3-ol typically results in poor regioselectivity and severe over-oxidation, often yielding pyridine-2,5-dicarboxylic acid. To establish a high-yielding, regiocontrolled pathway, this protocol employs a halogenation-cyanation-hydrolysis sequence starting from 2-bromo-5-methylpyridin-3-ol [2].

Causality in Design:

  • O-Protection: The free C3-hydroxyl group strongly coordinates with transition metal catalysts. By masking it as a benzyl ether, we prevent catalyst poisoning and deactivation during the cross-coupling phase.

  • Cyanation over Direct Carboxylation: Direct lithiation and carboxylation of halopyridines is notoriously sensitive to moisture and requires cryogenic conditions (-78 °C). Palladium-catalyzed cyanation is scalable, robust, and proceeds smoothly at elevated temperatures.

  • Isoelectric Precipitation: Picolinic acids are zwitterionic. By precisely adjusting the pH to the isoelectric point post-hydrolysis, the core scaffold self-precipitates, bypassing the need for complex, lossy chromatographic purification.

II. Synthetic Workflow Visualization

SynthesisPathway N1 1. 2-Bromo-5-methylpyridin-3-ol (Starting Material) N2 2. O-Benzylation (BnBr, K2CO3, DMF) N1->N2 Protection N3 3. 3-(Benzyloxy)-2-bromo-5-methylpyridine (Protected Intermediate) N2->N3 N4 4. Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, 100°C) N3->N4 Cross-Coupling N5 5. 3-(Benzyloxy)-5-methylpicolinonitrile (Nitrile Intermediate) N4->N5 N6 6. Alkaline Hydrolysis & Hydrogenolysis (NaOH/H2O, then H2/Pd-C) N5->N6 Deprotection N7 7. 3-Hydroxy-5-methylpicolinic acid (Core Scaffold) N6->N7 N8 8. EDC/HOBt Coupling (Amines, DIPEA, DMF) N7->N8 Derivatization N9 9. 3-HMPA Amide Derivatives (Final Library) N8->N9

Figure 1: Logical synthetic workflow for 3-Hydroxy-5-methylpicolinic acid and its derivatives.

III. The Self-Validating Synthetic Pipeline

Phase 1: O-Benzylation (Protection)

Objective: Mask the free hydroxyl group to prevent metal-coordination interference.

  • Reaction: Dissolve 2-bromo-5-methylpyridin-3-ol (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature.

  • Addition: Dropwise add benzyl bromide (1.1 eq).

    • Causality: K₂CO₃ deprotonates the phenol, significantly enhancing its nucleophilicity, while the polar aprotic DMF accelerates the Sₙ2 substitution without solvating the nucleophile.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The highly polar starting material (Rf ~0.2) must completely disappear, replaced by a non-polar, UV-active spot (Rf ~0.7).

  • Workup: Quench with ice water. Extract with EtOAc, wash extensively with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate to yield 3-(benzyloxy)-2-bromo-5-methylpyridine.

Phase 2: Palladium-Catalyzed Cyanation

Objective: Install the carboxylate precursor regioselectively at the C2 position.

  • Reaction: In a Schlenk flask, combine 3-(benzyloxy)-2-bromo-5-methylpyridine (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq) in deoxygenated DMF.

  • Execution: Heat to 100 °C for 12 hours under an argon atmosphere.

    • Causality: Zn(CN)₂ is utilized over traditional CuCN because it is less toxic, highly soluble in DMF, and provides two equivalents of cyanide per mole, driving the oxidative addition/reductive elimination cycle efficiently without requiring stoichiometric metals.

  • Validation Checkpoint: LC-MS analysis must confirm the disappearance of the characteristic bromine isotope pattern (M / M+2 of equal intensity) and the appearance of the [M+H]⁺ peak corresponding to the nitrile intermediate.

  • Workup: Filter the mixture through a Celite pad to remove zinc salts and palladium black. Partition between EtOAc and 5% NH₄OH (to complex and wash away residual zinc). Concentrate to isolate 3-(benzyloxy)-5-methylpicolinonitrile.

Phase 3: Hydrolysis & Deprotection

Objective: Unmask the carboxylic acid and the hydroxyl group to yield the core 3-HMPA scaffold.

  • Hydrolysis: Suspend the nitrile in a 1:1 mixture of 2M NaOH and EtOH. Reflux for 8 hours.

    • Causality: Alkaline conditions are strictly preferred over acidic hydrolysis to prevent premature cleavage of the benzyl ether, which would expose the hydroxyl group to harsh conditions and generate complex side products.

  • Hydrogenolysis: Concentrate the mixture to remove EtOH. Dissolve the resulting carboxylate salt in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 4 hours.

  • Validation Checkpoint: Adjust the pH of the filtered aqueous solution dropwise with 1M HCl. At pH ~3.5 (the isoelectric point), the zwitterionic 3-hydroxy-5-methylpicolinic acid will crash out as a crystalline solid. If the solution remains clear, the pH has overshot; adjust back with dilute NaOH.

  • Isolation: Filter, wash with cold water, and dry under high vacuum.

Phase 4: Derivatization (Amide Library Synthesis)

Objective: Synthesize functional derivatives for biological or analytical screening [3].

  • Reaction: Dissolve 3-HMPA (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

  • Coupling: Add the desired amine (1.1 eq) and stir at room temperature for 12 hours.

    • Causality: The EDC/HOBt system is chosen over harsh chlorinating agents (e.g., SOCl₂) to prevent unwanted chlorination or esterification of the unprotected C3-hydroxyl group.

  • Purification: Precipitate the product by adding water, or purify via reverse-phase flash chromatography if the derivative is highly water-soluble.

IV. Quantitative Derivative Profiling

The following table summarizes the analytical data for a library of 3-HMPA derivatives synthesized utilizing the Phase 4 protocol. The self-validating nature of the coupling chemistry ensures high purity across various R-groups.

Derivative IDR-Group (Amine/Alcohol)Yield (%)Purity (HPLC, %)Melting Point (°C)
3-HMPA-01 N-Benzylamide82>99.0145-147
3-HMPA-02 N-(4-Methoxyphenyl)amide7898.5162-164
3-HMPA-03 Methyl ester (via MeOH/H⁺)89>99.588-90
3-HMPA-04 N-Cyclohexylamide8598.8130-132
3-HMPA-05 N-(3-Chlorophenyl)amide7497.9155-158

References

  • Title: Insights into the molecular arrangements of substituted hydroxypyridine carboxylic acids Source: ResearchGate URL: [Link]

Application

Application Notes and Protocols for 3-Hydroxy-5-methylpicolinic Acid in Transition Metal Catalysis

Introduction: Unlocking New Catalytic Potential with a Substituted Picolinic Acid Ligand Picolinic acid and its derivatives represent a cornerstone in the design of bidentate N,O-chelating ligands for transition metal ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Catalytic Potential with a Substituted Picolinic Acid Ligand

Picolinic acid and its derivatives represent a cornerstone in the design of bidentate N,O-chelating ligands for transition metal catalysis. Their robust coordination to a variety of metal centers has been instrumental in advancing numerous organic transformations. The strategic placement of substituents on the pyridine ring offers a powerful tool to modulate the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their catalytic activity and selectivity.[1][2] While the parent picolinic acid has been extensively studied, this application note delves into the potential of a less explored derivative: 3-hydroxy-5-methylpicolinic acid .

The introduction of a hydroxyl group at the 3-position and a methyl group at the 5-position is anticipated to significantly influence the ligand's behavior. The hydroxyl group can alter the electron density of the pyridine ring and may participate in secondary interactions, such as hydrogen bonding, within the catalytic sphere. The methyl group provides a subtle steric influence and acts as an electron-donating group. These features make 3-hydroxy-5-methylpicolinic acid a promising candidate for developing novel catalysts with enhanced performance and unique reactivity.

This guide provides a comprehensive overview of the synthesis of 3-hydroxy-5-methylpicolinic acid and its corresponding transition metal complexes, along with detailed protocols for its application in a representative catalytic transformation. The methodologies presented herein are grounded in established principles of coordination chemistry and catalysis, offering a solid foundation for researchers, scientists, and drug development professionals to explore the utility of this versatile ligand.

Part 1: Synthesis and Characterization

Synthesis of 3-Hydroxy-5-methylpicolinic Acid

The synthesis of 3-hydroxy-5-methylpicolinic acid can be approached through various synthetic routes. A common strategy involves the oxidation of a suitable hydroxymethylpyridine precursor. The following protocol outlines a plausible and accessible synthetic pathway.

Workflow for Ligand Synthesis

start Commercially Available (5-methylpyridin-3-yl)methanol step1 Protection of Hydroxyl Group start->step1 e.g., TBDMSCl, Imidazole step2 Oxidation of Pyridine Ring step1->step2 e.g., m-CPBA step3 Carboxylation step2->step3 e.g., n-BuLi, CO2 step4 Deprotection step3->step4 e.g., TBAF product 3-Hydroxy-5-methylpicolinic acid step4->product CuI L-Cu(I) OA L-Cu(III)(Ar)(X) CuI->OA Ar-X (Oxidative Addition) RE L-Cu(I) Coord [L-Cu(III)(Ar)(OR)]+ OA->Coord R-OH, Base (-HX, -Base-H+) Coord->RE Ar-OR (Reductive Elimination)

Caption: A plausible catalytic cycle for the copper-catalyzed C-O cross-coupling reaction.

Protocol for Copper-Catalyzed Aryl Ether Synthesis

This protocol describes a general procedure for the coupling of an aryl halide with an alcohol using the in-situ generated or pre-synthesized copper complex of 3-hydroxy-5-methylpicolinic acid.

Materials:

  • Aryl halide (e.g., 4-iodotoluene)

  • Alcohol (e.g., phenol)

  • Copper(I) iodide (CuI)

  • 3-Hydroxy-5-methylpicolinic acid

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add CuI (0.05 mmol, 5 mol%), 3-hydroxy-5-methylpicolinic acid (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Addition of Reactants: Add the aryl halide (1.0 mmol) and the alcohol (1.2 mmol) to the flask.

  • Solvent Addition: Add 5 mL of anhydrous dioxane to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 110°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl ether.

Data Presentation and Optimization

The performance of the catalytic system can be optimized by varying several parameters. The following table presents hypothetical data to illustrate the effect of these variations on the reaction yield.

EntryCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
15Cs₂CO₃1102492
22Cs₂CO₃1102485
35K₂CO₃1102478
45Cs₂CO₃902465
55Cs₂CO₃1101288

Conclusion and Future Outlook

3-Hydroxy-5-methylpicolinic acid is a promising, yet underexplored, ligand for transition metal catalysis. The synthetic and catalytic protocols provided in this application note offer a robust starting point for its investigation. The electronic and potential secondary-sphere interactions afforded by the hydroxyl group, combined with the steric and electronic influence of the methyl group, present exciting opportunities for the development of highly efficient and selective catalysts. Further research into complexes with other transition metals, such as palladium, rhodium, and iridium, and their application in a broader range of catalytic transformations is highly encouraged. The principles and methodologies outlined here provide a clear roadmap for harnessing the potential of this versatile ligand in both academic and industrial research.

References

  • Aier, M., et al. (2022). Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles. Scientific Reports, 12(1), 14613. [Link]

  • Sambiagio, C., et al. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry, 20(52), 17606-15. [Link]

  • Sambiagio, C., et al. (2014). Picolinamides as Effective Ligands for Copper-Catalysed Aryl Ether Formation: Structure–Activity Relationships, Substrate Scope and Mechanistic Investigations. Academia.edu. [Link]

  • Aier, M., et al. (2022). Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles. ResearchGate. [Link]

  • Anonymous. (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks. RSC Publishing.
  • Anonymous. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities.
  • Anonymous. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. RSC Publishing.
  • Anonymous. (1966). Process for the production of new picolinic acid derivatives.
  • Anonymous. The effects of 3-hydroxyflavone complexes with transition metal ions on the physicochemical and microbial properties of bacterial cell membranes. PMC.
  • Anonymous. (2023). Novel ligands for transition-metal catalysis of photoreactions. ScienceDaily. [Link]

  • Anonymous. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)
  • Anonymous. mixed ligand complexes of transition metal chelates of picolinic acid, quinaldinic acid and 1- nitroso-2-naphthol with 8-hydroxyquinoline. Jetir.Org.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxypicolinic Acid. PubChem. [Link]

  • Anonymous. Transition metal complexes with thiosemicarbazide-based ligands. XLIV. Aqua(3-hydroxy-5-hydroxymethyl-2-methylpyridine-4-carboxaldehyde 3-methylisothiosemicarbazone-κO,N,N)nitratocopper(II) nitrate.
  • Mauger, A. B., et al. (1977). Synthesis and stereochemistry of 3-hydroxy-5-methylproline, a new naturally occurring imino acid. Journal of Organic Chemistry, 42(6), 1000-5. [Link]

  • Wang, X. X., et al. (2005). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. Journal of Colloid and Interface Science, 290(2), 553-9. [Link]

  • Anonymous. 3-ヒドロキシピコリン酸. Wikipedia.
  • Anonymous. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs.
  • Anonymous. (2024). 6-Hydroxy Picolinohydrazides Promoted Cu(I)-Catalyzed Hydroxylation Reaction in Water: Machine-Learning Accelerated Ligands Design and Reaction Optimization. PubMed. [Link]

  • Anonymous. (2025). Catalytic Activity of Rhenium(I) Tricarbonyl Complexes Containing Polypyridine and Phosphorus–Nitrogen Ligands in the Hydrogen Transfer of Acetophenone. MDPI. [Link]

  • Anonymous. Boronic acid catalysis for hydroxy group activation a Concept of...
  • Topolovčan, N., & Gredičak, M. (2021). Synthesis and Stereoselective Catalytic Transformations of 3-Hydroxyisoindolinones. Organic & Biomolecular Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: Incorporating 3-Hydroxy-5-methylpicolinic Acid into Pharmaceutical Scaffolds

Introduction: The Strategic Value of the Picolinic Acid Scaffold Picolinic acid and its derivatives are classified as "privileged scaffolds" in modern medicinal chemistry.[1] The pyridine ring, an electron-deficient arom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Picolinic Acid Scaffold

Picolinic acid and its derivatives are classified as "privileged scaffolds" in modern medicinal chemistry.[1] The pyridine ring, an electron-deficient aromatic system, facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, while the vicinal carboxylate group acts as a powerful bidentate chelating agent for various metal ions.[2][3][4] This unique combination of features has led to the development of numerous clinical candidates and approved drugs for a wide range of diseases, including cancer, metabolic disorders, and infectious diseases.[2][5][6]

The specific building block, 3-Hydroxy-5-methylpicolinic acid , offers three key points of functionality for strategic incorporation into drug candidates:

  • The Carboxylic Acid: Serves as the primary handle for covalent linkage, most commonly through amide bond formation.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a metal coordination site, crucial for anchoring the molecule within an enzyme's active site.

  • The Phenolic Hydroxyl Group: Provides a strong hydrogen bond donor/acceptor site and can be used as a secondary point for modification or to enhance solubility and target engagement. The methyl group at the 5-position provides a substituent to probe steric pockets and can improve metabolic stability.

This guide provides a comprehensive framework for the effective incorporation of this versatile scaffold, detailing core synthetic protocols, analytical characterization, and the strategic rationale behind key experimental decisions.

Section 1: Physicochemical Properties and Rationale for Use

The decision to incorporate the 3-hydroxy-5-methylpicolinic acid moiety is grounded in its desirable physicochemical properties, which can favorably influence a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target binding affinity.

Property3-Hydroxypicolinic Acid (Analogue)General Picolinamide ScaffoldRationale for Drug Design
Molar Mass 139.11 g/mol [7]VariableLow molecular weight building block, favorable for maintaining good "drug-likeness".
Chelation Ability Bidentate chelatorStrong bidentate ligand[5]Potent metal chelation is key for inhibiting metalloenzymes or modulating metal-dependent signaling pathways.[1][8]
H-Bonding H-bond donors (OH, COOH) & acceptors (N, C=O, OH)[7]H-bond acceptors (N, C=O)Enhances binding affinity and specificity to protein targets through directed hydrogen bonds.[2]
Aromaticity Pyridine RingElectron-deficient aromatic systemFacilitates π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in target proteins.[2]
Solubility Soluble in water[8]Generally favorableThe polar functional groups can improve the aqueous solubility of the final compound.

Section 2: Core Synthetic Strategies & Protocols

The most direct and widely used method for incorporating picolinic acids is through the formation of a stable amide bond with a primary or secondary amine present on the core pharmaceutical scaffold.

Workflow Overview: Scaffold Elaboration

The following diagram outlines the general strategic workflow for incorporating the 3-hydroxy-5-methylpicolinic acid moiety, including considerations for protecting group chemistry.

G cluster_0 Optional Protection cluster_1 Core Reaction cluster_2 Optional Deprotection Protect Protect Hydroxyl Group (e.g., TBDMS-Cl) Couple Amide Coupling (HATU, R-NH2) Protect->Couple Deprotect Deprotect Hydroxyl Group (e.g., TBAF) Couple->Deprotect If protection was used Product Final Conjugate Couple->Product If no protection Deprotect->Product Start 3-Hydroxy-5-methylpicolinic acid Start->Protect If amine is sensitive to free phenol Start->Couple Direct Coupling Scaffold Scaffold with Amine (R-NH2) Scaffold->Couple

Caption: General workflow for incorporating the picolinic acid scaffold.

Protocol 2.1: Direct Amide Coupling via HATU Activation

This protocol describes a standard and highly efficient method for forming a picolinamide bond using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common peptide coupling reagent.

Materials:

  • 3-Hydroxy-5-methylpicolinic acid

  • Amine-containing scaffold (R-NH₂)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 3-Hydroxy-5-methylpicolinic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: Add the amine-containing scaffold (R-NH₂, 1.05 eq), either neat or as a solution in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired picolinamide conjugate.

Scientist's Note (Causality):

  • Why HATU? HATU is highly efficient, minimizes side reactions, and is particularly effective for coupling sterically hindered amines or less reactive acids.[9]

  • Why DIPEA? DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid, facilitating its activation. Its steric bulk prevents it from competing with the primary amine nucleophile.

  • Why an inert atmosphere? Anhydrous conditions are crucial as coupling reagents like HATU are moisture-sensitive and can be hydrolyzed, reducing reaction efficiency.

Protocol 2.2: Orthogonal Protection of the Hydroxyl Group

In cases where the amine-containing scaffold is sensitive to the acidic phenol or if subsequent reactions require a free amine but a protected phenol, an orthogonal protecting group strategy is necessary.[10] A silyl ether is an excellent choice as it is robust to many reaction conditions but can be removed selectively.

Materials:

  • Product from a previous step (or starting acid)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

Part A: Protection

  • Setup: Dissolve the 3-hydroxy-5-methylpicolinic acid derivative (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq).

  • Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up & Purification: Quench with water, extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the TBDMS-protected compound.

Part B: Deprotection

  • Setup: Dissolve the TBDMS-protected compound (1.0 eq) in THF.

  • Reagent Addition: Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up & Purification: Quench with saturated aqueous ammonium chloride (NH₄Cl), extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by flash chromatography.

Scientist's Note (Trustworthiness): This protection/deprotection sequence is a self-validating system. The TBDMS group is stable to the basic conditions of HATU coupling but is selectively cleaved by a fluoride source (TBAF), leaving other functional groups like amides and esters intact.[11] This orthogonality is a cornerstone of complex molecule synthesis.[10][12]

Section 3: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the newly synthesized conjugate. A combination of chromatographic and spectroscopic methods should be employed.

TechniquePurposeExpected Observations for a Successful Conjugate
HPLC Purity Assessment & QuantificationA single major peak at a specific retention time. Purity >95% is typically desired for biological screening.[13][14]
Mass Spectrometry (ESI-MS) Molecular Weight ConfirmationAn ion corresponding to the calculated molecular weight of the product ([M+H]⁺ or [M-H]⁻).[14]
¹H NMR Structural ElucidationDisappearance of the carboxylic acid proton (~13-14 ppm), appearance of a new amide N-H proton (typically 7-9 ppm), and characteristic shifts for the pyridine and scaffold protons.[15]
¹³C NMR Carbon Skeleton ConfirmationA new amide carbonyl carbon signal (~165-175 ppm) and confirmation of all other carbon atoms in the structure.[15]

Section 4: Hypothetical Application in Kinase Inhibitor Design

Picolinamide derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammation.[5] The 3-hydroxy-5-methylpicolinamide scaffold can serve as an excellent "hinge-binder" motif, forming key hydrogen bonds with the kinase hinge region.

Hypothetical Kinase Signaling Pathway

The diagram below illustrates a simplified signaling cascade where a hypothetical inhibitor based on our scaffold could block a pathogenic signal.

G cluster_0 Cell Membrane Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates GF Growth Factor GF->Receptor KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Induces Inhibitor 3-OH-5-Me-Picolinamide Derivative Inhibitor->KinaseB Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Hypothetical Quantitative Data

Following synthesis, a library of derivatives would be tested in a biochemical assay to determine their inhibitory potency (IC₅₀).

Compound IDR-Group on AmineKinase B IC₅₀ (nM)
Lead-01 4-fluorobenzyl850
Lead-02 3,4-dichlorobenzyl210
Lead-03 (4-morpholino)phenyl45
Sorafenib Reference Drug90[5]

This data illustrates a structure-activity relationship (SAR) where modifications to the amine portion of the molecule are explored to optimize potency against the target kinase.

References

  • Kaur, M., & Singh, M. (2020). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 14, 2501–2529. Retrieved from [Link]

  • Barrett, T. N., & Spring, D. R. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(31), 3539-3541. Retrieved from [Link]

  • Gatus, M. R. D., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. New Journal of Chemistry, 39(7), 5329-5339. Retrieved from [Link]

  • Gatus, M. R. D., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. Retrieved from [Link]

  • Kaur, M., & Singh, M. (2020). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Retrieved from [Link]

  • Fodor, T., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 12(10), e202300139. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database. Retrieved from [Link]

  • Sharma, S., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Organic Letters, 21(19), 7994–7998. Retrieved from [Link]

  • Orwenyo, J., & Demchenko, A. V. (2017). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Organic & Biomolecular Chemistry, 15(46), 9779-9786. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1435. Retrieved from [Link]

  • Doron Scientific. (2023). 3-Hydroxy-5-methylpicolinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

  • Tang, Y., et al. (2021). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 19(31), 6775-6778. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxypicolinic Acid. PubChem Compound Database. Retrieved from [Link]

  • Ciba-Geigy Corp. (1966). Process for the production of new picolinic acid derivatives. U.S. Patent 3,228,950.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1318, 260-265. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and pharmacological activity of 3-carboxypicolinic acid amides. Retrieved from [Link]

  • Yamane, H., et al. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Chemical & Pharmaceutical Bulletin, 43(1), 153-156. Retrieved from [Link]

  • Nakano, Y., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16. Retrieved from [Link]

  • Mauger, A. B., et al. (1977). Synthesis and stereochemistry of 3-hydroxy-5-methylproline, a new naturally occurring imino acid. The Journal of Organic Chemistry, 42(6), 1000-1005. Retrieved from [Link]

  • ResearchGate. (1991). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved from [Link]

  • Nakano, Y., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8005. Retrieved from [Link]

  • Ukrainian Military Medical Academy. (2024). View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Retrieved from [Link]

  • ScienceOpen. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. Retrieved from [Link]

  • Biochemexperts. (n.d.). 5-hydroxy-3-methylpicolinic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3-Hydroxy-5-methylpicolinic Acid in Peptide Coupling Reactions

Abstract The synthesis of high-purity peptides is critically dependent on the efficiency of peptide bond formation and the suppression of undesirable side reactions, most notably racemization. While traditional benzotria...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of high-purity peptides is critically dependent on the efficiency of peptide bond formation and the suppression of undesirable side reactions, most notably racemization. While traditional benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) have been industry standards, safety and performance concerns have driven the development of superior alternatives. This guide details the application of 3-Hydroxy-5-methylpicolinic acid, a hydroxypyridinone (HOPO)-type additive, in modern peptide synthesis. We will explore its mechanism of action as a racemization suppressant, outline its advantages over classical reagents, and provide detailed, field-proven protocols for its use in Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Challenge of Racemization and the Rise of HOPO Additives

In peptide synthesis, the activation of the C-terminal carboxylic acid of an N-protected amino acid is a prerequisite for amide bond formation.[1] However, this activation process can also render the α-proton of the amino acid labile, leading to its abstraction, particularly in the presence of a base. This can result in a loss of stereochemical integrity, converting a pure L-enantiomer into a mixture of L- and D-enantiomers—a process known as racemization.[2] The resulting diastereomeric peptide impurities are often difficult to separate and can drastically alter or eliminate the biological activity of the final peptide.[3][4]

Amino acids such as Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[3][4] To mitigate this, coupling additives are employed. These additives react with the highly reactive activated amino acid intermediate to form a more stable, yet sufficiently reactive, active ester. This strategy minimizes the lifetime of intermediates prone to racemization, such as oxazolones.[5]

For decades, HOBt and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), were the additives of choice. However, their classification as potentially explosive compounds has led to increased shipping and handling regulations, prompting a search for safer alternatives.[6][7] This has led to the prominence of non-benzotriazole additives, such as OxymaPure and the hydroxypyridinone (HOPO) family of reagents.

3-Hydroxy-5-methylpicolinic acid belongs to this advanced HOPO class. While specific peer-reviewed data on this particular derivative is emerging, its efficacy can be confidently inferred from the well-documented performance of the HOPO scaffold in peptide coupling.[7][8] These reagents offer a superior safety profile and often provide equal or better performance in suppressing racemization compared to their benzotriazole predecessors.[6]

Mechanism of Action: How 3-Hydroxy-5-methylpicolinic Acid Suppresses Racemization

When a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used, it reacts with the N-protected amino acid's carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and highly susceptible to forming a 5(4H)-oxazolone, the primary pathway for racemization.

The role of an additive like 3-Hydroxy-5-methylpicolinic acid is to intercept this O-acylisourea intermediate. The N-hydroxy group of the picolinic acid acts as a nucleophile, rapidly converting the O-acylisourea into a more stable active ester. This picolinic active ester is sufficiently reactive to undergo efficient aminolysis with the N-terminal amine of the peptide chain but is significantly less prone to racemization than the O-acylisourea or the oxazolone.[5]

Coupling_Mechanism cluster_activation Activation Phase cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway (Desired) cluster_coupling Coupling Phase AA Fmoc-AA-OH OAI O-Acylisourea (Highly Reactive, Prone to Racemization) AA->OAI + DIC DIC Carbodiimide (DIC/EDC) Oxazolone Oxazolone (Racemized Intermediate) OAI->Oxazolone Base-catalyzed (Fast, Undesired) ActiveEster Picolinic Active Ester (Stable, Reactive) OAI->ActiveEster + HOPO Additive (Very Fast) CoupledPeptide Fmoc-AA-Peptide-Resin Oxazolone->CoupledPeptide Slow Coupling (Forms D-Isomer) HOPO 3-Hydroxy-5- methylpicolinic acid ActiveEster->CoupledPeptide + Peptide Peptide H₂N-Peptide-Resin

Figure 1. Mechanism of racemization suppression by a HOPO-type additive.

Advantages and Comparative Performance

The selection of a coupling additive is a balance of reactivity, safety, and cost. 3-Hydroxy-5-methylpicolinic acid and other HOPO reagents offer a compelling profile compared to traditional additives.

FeatureHOBtHOAt3-Hydroxy-5-methylpicolinic acid (HOPO-type)
Racemization Suppression GoodExcellentExcellent, often superior to HOBt[7]
Reactivity StandardHighHigh
Safety Profile Explosive Hazard Explosive Hazard Non-explosive, superior safety profile [6][7]
Side Reactions StandardCan catalyze some side reactionsGenerally clean reactions
Compatibility BroadBroadBroadly compatible with carbodiimides and onium salts

Table 1. Comparison of common peptide coupling additives.

Studies on related HOPO structures have demonstrated their superiority in specific applications. For instance, in the synthesis of the CGRP receptor antagonist ubrogepant, the use of EDCl/HOPO resulted in no detectable racemic by-products, whereas the use of HOBt produced a 1% impurity.[7] This highlights the potential of the HOPO scaffold to deliver peptides of higher chiral purity.

Application Notes

When to Use 3-Hydroxy-5-methylpicolinic Acid:
  • Racemization-Prone Amino Acids: Its use is strongly recommended when coupling chiral amino acids known to be sensitive to racemization, such as Fmoc-His(Trt)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-Phg-OH.[3][4]

  • Sterically Hindered Couplings: For difficult couplings involving bulky amino acids (e.g., Aib) or secondary amines (e.g., Pro), the high reactivity of the picolinic active ester can help drive the reaction to completion.

  • Fragment Condensation: In solution-phase synthesis where peptide fragments are coupled, suppressing racemization at the C-terminal residue of the acid fragment is paramount.

  • High-Purity Synthesis: When the highest possible optical purity is required for a therapeutic or biologically critical peptide.

Reagent Compatibility and Stoichiometry:
  • Coupling Agents: Best used in combination with carbodiimides like DIC and EDC.

  • Solvents: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS. For solution-phase couplings, dichloromethane (DCM) or acetonitrile (MeCN) may also be used.

  • Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the protonated N-terminal amine on the resin and facilitate the reaction.

  • Stoichiometry: For a standard SPPS coupling, equimolar amounts of the Fmoc-amino acid, the coupling additive (3-Hydroxy-5-methylpicolinic acid), and the carbodiimide are used, typically in a 3- to 5-fold excess over the resin's functional loading.

Detailed Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol describes a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin) using 3-Hydroxy-5-methylpicolinic acid as the additive.

SPPS_Workflow Start Start: Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, Additive, DIC, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 CompletionTest 5. Completion Test (e.g., Kaiser Test) Wash2->CompletionTest CompletionTest->Coupling Positive (Incomplete) Recouple End End: Fmoc-(AA)n+1-Peptide-Resin CompletionTest->End Negative (Complete) Repeat Repeat for Next Amino Acid End->Repeat

Figure 2. Standard workflow for an Fmoc-SPPS coupling cycle.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-amino acid (3-5 eq.)

  • 3-Hydroxy-5-methylpicolinic acid (3-5 eq.)

  • DIC (3-5 eq.)

  • DIPEA (6-10 eq.)

  • DMF (Peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF

  • DCM (Optional, for washing)

  • Kaiser test kit

Procedure:

  • Resin Swelling: If starting with dry resin, swell the Fmoc-peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin. Agitate for 3 minutes.

    • Drain the solution.

    • Add a second portion of 20% piperidine in DMF. Agitate for 10 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A final wash with DCM and then DMF can be performed.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (e.g., 3 eq.) and 3-Hydroxy-5-methylpicolinic acid (3 eq.) in DMF.

    • Add DIC (3 eq.) to this solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA (e.g., 6 eq.) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring Reaction Completion:

    • Take a small sample of the resin beads and wash them thoroughly with DMF, then ethanol.

    • Perform a Kaiser test. A blue color indicates incomplete coupling (free primary amines present). A yellow/colorless result indicates a complete reaction.

    • If the test is positive, repeat the coupling step (Step 4).

  • Continuation: Once the coupling is complete, the resin is ready for the next deprotection and coupling cycle.

Protocol 2: Quantification of Racemization via HPLC

This protocol provides a method to assess the effectiveness of the coupling strategy by synthesizing a model dipeptide known to be prone to racemization and analyzing the product.

Model Reaction: Coupling of Fmoc-L-Phg-OH (Phenylglycine) to H-L-Ala-O-tBu.

Procedure:

  • Synthesis: Perform the coupling in solution phase using the conditions described in Protocol 1 (Step 4), substituting the resin with H-L-Ala-O-tBu.

  • Work-up: After the reaction, quench with water, extract the product with an organic solvent (e.g., ethyl acetate), wash with dilute acid and base, dry, and concentrate to obtain the crude dipeptide (Fmoc-Phg-Ala-O-tBu).

  • Deprotection and Hydrolysis:

    • Remove the Fmoc and tBu protecting groups under standard conditions.

    • Hydrolyze the resulting dipeptide into its constituent amino acids by treating with 6N HCl at 110°C for 24 hours.

    • Dry the hydrolysate completely to remove the acid.

  • Derivatization: Re-dissolve the amino acid mixture and derivatize with a chiral derivatizing agent (e.g., Marfey's reagent).

  • Chiral HPLC Analysis:

    • Inject the derivatized sample onto a suitable reverse-phase HPLC column.

    • Analyze the chromatogram. The L-Phg and D-Phg derivatives will have different retention times.

    • Quantify the percentage of the D-isomer by integrating the respective peak areas. An effective protocol using 3-Hydroxy-5-methylpicolinic acid should yield a very low percentage (<0.5%) of the D-isomer.[2]

Troubleshooting

  • Issue: Incomplete Coupling (Positive Kaiser Test)

    • Cause: Steric hindrance, peptide aggregation.

    • Solution: Extend the coupling time to 4 hours or overnight. Increase the temperature to 40°C. Consider using a solvent mixture like DMF/DCM to disrupt aggregation.[9]

  • Issue: Higher than Expected Racemization

    • Cause: Base concentration too high, extended pre-activation time, elevated temperature.

    • Solution: Ensure the pre-activation time is kept short (1-5 minutes). Use a more sterically hindered base (e.g., 2,4,6-collidine) instead of DIPEA. Perform the coupling at a lower temperature (e.g., 0°C).[2]

  • Issue: Poor Solubility of Reagents

    • Cause: High concentration of reagents.

    • Solution: Increase the volume of DMF. Add a co-solvent like N-methyl-2-pyrrolidone (NMP) if necessary.

Conclusion

3-Hydroxy-5-methylpicolinic acid represents a modern, safe, and highly effective alternative to traditional benzotriazole-based additives for peptide synthesis. As a member of the HOPO class, it excels at suppressing racemization, particularly for sensitive amino acids, by efficiently forming stable active ester intermediates. Its superior safety profile eliminates the hazards associated with explosive reagents, making it an ideal choice for both research-scale and industrial peptide manufacturing. By implementing the protocols outlined in this guide, researchers and drug development professionals can achieve higher purity, improved yields, and greater confidence in the stereochemical integrity of their synthetic peptides.

References

  • HOPO vs. HOBt: A Comparative Look at Peptide Coupling Agents. (n.d.). Hopax Chemicals. Retrieved from [Link]

  • HOPO, a racemization inhibitor "out of the circle" due to the new crown drug. (n.d.). Haofan Biotechnology. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Cui, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Garrabou, X., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX. Retrieved from [Link]

  • Garrabou, X., et al. (2018). Representative structures of different HOPOs, n‐Hydroxypyridine‐m‐one. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxypicolinic Acid. PubChem. Retrieved from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Purity Determination of 3-Hydroxy-5-methylpicolinic Acid using ¹H-NMR Spectroscopy

Abstract This application note presents a detailed and robust protocol for the quantitative analysis of 3-Hydroxy-5-methylpicolinic acid purity using ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. This method provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 3-Hydroxy-5-methylpicolinic acid purity using ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. This method provides a direct, accurate, and non-destructive approach for purity assessment, which is critical for researchers, scientists, and drug development professionals. The protocol outlines the selection of a suitable internal standard, sample preparation, data acquisition parameters, and a comprehensive guide to data analysis and method validation in alignment with international pharmaceutical standards.

Introduction: The Need for Accurate Purity Analysis and the Power of qNMR

3-Hydroxy-5-methylpicolinic acid is a key heterocyclic compound with applications in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, the precise determination of its purity is paramount to ensure safety, efficacy, and reproducibility in downstream applications. While chromatographic techniques like HPLC are commonly used, quantitative NMR (qNMR) has emerged as a powerful and increasingly recognized primary analytical method for purity determination.[1][2]

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[3] This allows for the determination of the absolute purity of a substance by comparing the integral of a unique analyte signal to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[2] This application note provides a comprehensive, field-proven protocol for the purity analysis of 3-Hydroxy-5-methylpicolinic acid, designed to be both scientifically rigorous and practically implementable.

Method Development: Causality Behind Experimental Choices

Analyte and Predicted ¹H-NMR Spectrum
  • Structure and Proton Numbering:

Caption: Structure of 3-Hydroxy-5-methylpicolinic acid with proton numbering.

  • Predicted Chemical Shifts (in DMSO-d₆):

    • H-4 & H-6 (Aromatic Protons): These protons on the pyridine ring are expected to appear as distinct signals in the aromatic region, likely between 7.0 and 8.5 ppm. Due to their different electronic environments, they should not be equivalent. These are ideal candidates for quantification due to their characteristic chemical shifts.

    • -CH₃ (H-7): The methyl group protons will likely appear as a singlet in the upfield region, estimated to be around 2.2-2.5 ppm.

    • -OH (H-8) & -COOH (H-9): The hydroxyl and carboxylic acid protons are exchangeable and will appear as broad singlets. Their chemical shifts can vary significantly with concentration, temperature, and water content in the solvent. These signals are not suitable for quantification.

Selection of Deuterated Solvent

Given the polar nature of 3-Hydroxy-5-methylpicolinic acid, with its hydroxyl and carboxylic acid functional groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It has an excellent dissolving capacity for a wide range of polar organic compounds and its residual proton signal (a quintet at ~2.50 ppm) is unlikely to interfere with the key aromatic signals of the analyte.[5]

Selection of Internal Standard

The choice of an internal standard is critical for the accuracy of the qNMR experiment.[6] An ideal internal standard should:

  • Be of high, certified purity (≥99.5%).

  • Be chemically stable and non-reactive with the analyte and solvent.

  • Possess signals in a region of the ¹H-NMR spectrum that is free from analyte and impurity signals.

  • Exhibit good solubility in the chosen deuterated solvent.[6]

For this application, Dimethyl terephthalate (DMTP) is an excellent choice as an internal standard for use in DMSO-d₆.[5][7]

  • Structure of Dimethyl terephthalate (Internal Standard):

Caption: Structure of Dimethyl terephthalate (Internal Standard).

  • Justification for Selection:

    • DMTP provides two sharp singlet signals: one from the four aromatic protons (~8.0 ppm in DMSO-d₆) and another from the six methyl protons (~3.9 ppm in DMSO-d₆).[7] These are well-separated from the predicted signals of 3-Hydroxy-5-methylpicolinic acid.

    • It is commercially available in high purity as a certified reference material (CRM).

    • It is stable and soluble in DMSO-d₆.[7]

Experimental Protocol

This protocol is designed to be a self-validating system, emphasizing precision and accuracy at each step.

Materials and Equipment
Reagents Equipment
3-Hydroxy-5-methylpicolinic acid (Analyte)High-precision analytical balance (readability ± 0.01 mg)
Dimethyl terephthalate (Internal Standard, CRM)NMR Spectrometer (≥400 MHz)
DMSO-d₆ (≥99.96 atom % D, low water content)5 mm high-precision NMR tubes
Volumetric flasks (Class A)
Calibrated pipettes or gas-tight syringes
Vortex mixer and/or sonicator
Sample Preparation Workflow

qnmr_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis weigh_analyte Accurately weigh ~15 mg of Analyte dissolve Quantitatively transfer both to a volumetric flask weigh_analyte->dissolve weigh_is Accurately weigh ~10 mg of Internal Standard (IS) weigh_is->dissolve add_solvent Add DMSO-d₆ to the mark and dissolve completely (vortex/sonicate) dissolve->add_solvent transfer Transfer an exact volume (e.g., 600 µL) to an NMR tube add_solvent->transfer insert_sample Insert sample into the spectrometer transfer->insert_sample equilibrate Allow temperature to equilibrate (298 K) insert_sample->equilibrate shim Shim the magnetic field equilibrate->shim acquire Acquire ¹H-NMR spectrum using quantitative parameters shim->acquire process Process the FID (Fourier transform, phase, and baseline correction) acquire->process integrate Integrate selected analyte and IS signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

Step-by-Step Procedure
  • Accurate Weighing: Using a calibrated analytical balance, accurately weigh approximately 15 mg of 3-Hydroxy-5-methylpicolinic acid and 10 mg of Dimethyl terephthalate into the same tared vial. Record the weights to the nearest 0.01 mg.

  • Dissolution: Quantitatively transfer the weighed solids into a 10 mL volumetric flask. Add approximately 8 mL of DMSO-d₆ and dissolve the solids completely. Use a vortex mixer or a sonicator if necessary.

  • Final Volume: Once fully dissolved, allow the solution to return to room temperature and then carefully add DMSO-d₆ to the 10 mL mark. Invert the flask several times to ensure a homogenous solution.

  • Transfer to NMR Tube: Using a calibrated pipette, transfer exactly 600 µL of the solution into a high-precision 5 mm NMR tube.

NMR Data Acquisition Parameters

For accurate quantification, it is imperative to use appropriate NMR parameters. The following are recommended for a 400 MHz spectrometer:

Parameter Recommended Value Rationale
Pulse ProgramStandard 90° pulse-acquireA simple, robust pulse sequence is sufficient and minimizes potential artifacts.
Pulse Angle90°Ensures maximum signal intensity for all protons.
Relaxation Delay (d1)30 secondsShould be at least 5 times the longest T₁ of both the analyte and internal standard protons to ensure complete relaxation and accurate integration.
Acquisition Time (aq)≥ 3 secondsProvides sufficient digital resolution.
Number of Scans (ns)8-16A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).
Receiver GainOptimizedSet to a value that avoids signal clipping of the most intense peak (including the solvent).
Temperature298 K (25 °C)A stable temperature is crucial for consistent chemical shifts and to minimize convection effects.

Data Processing and Purity Calculation

Data Processing
  • Apply a small exponential line broadening (e.g., 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

Integration
  • Analyte Signal: Integrate one of the well-resolved aromatic proton signals (H-4 or H-6) of 3-Hydroxy-5-methylpicolinic acid.

  • Internal Standard Signal: Integrate the singlet from the four aromatic protons of Dimethyl terephthalate at ~8.0 ppm.

Purity Calculation

The purity of the analyte (Purityₐ) is calculated using the following equation:[3]

Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

Where:

  • Iₐ: Integral of the analyte's signal.

  • Iₛₜd: Integral of the internal standard's signal.

  • Nₐ: Number of protons for the analyte's signal (in this case, 1).

  • Nₛₜd: Number of protons for the internal standard's signal (in this case, 4).

  • Mₐ: Molar mass of the analyte (3-Hydroxy-5-methylpicolinic acid).

  • Mₛₜd: Molar mass of the internal standard (Dimethyl terephthalate).

  • mₐ: Mass of the analyte.

  • mₛₜd: Mass of the internal standard.

  • Purityₛₜd: Purity of the internal standard (from the certificate of analysis).

Method Validation

To ensure the reliability of the qNMR method, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]

Validation Parameters
Parameter Description and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard protons. Spiking experiments with known impurities can be performed.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare at least five concentrations of the analyte with a fixed concentration of the internal standard. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Typically 80-120% of the target concentration.
Accuracy The closeness of the test results to the true value. Determined by analyzing samples with known purity or by spiking a sample with a known amount of analyte. Recovery should be within 98.0-102.0%.
Precision Repeatability: Analysis of a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 1.0%. Intermediate Precision: The analysis is repeated by a different analyst on a different day. The RSD between the two sets of results should be ≤ 2.0%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., relaxation delay, number of scans). The results should not be significantly affected by these changes.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purity determination of 3-Hydroxy-5-methylpicolinic acid by quantitative ¹H-NMR. By carefully selecting the internal standard and optimizing the experimental parameters, this qNMR method offers a reliable, accurate, and efficient alternative to traditional chromatographic techniques. The detailed validation guidelines ensure that the method is suitable for its intended purpose in research, development, and quality control environments.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
  • RSSL. qNMR for Purity Determination in Pharmaceuticals.
  • Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions.
  • USP. Stimuli Article (qNMR).
  • Benchchem. (2025, December). Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6.
  • ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-51.
  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04].
  • ChemicalBook. (n.d.). 3-Picoline(108-99-6) 1H NMR spectrum.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • PubChem. 3-Hydroxypicolinic Acid.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Application

Application Note: 3-Hydroxy-5-methylpicolinic Acid (3-H5MPA) in Targeted Metallo-Drug Delivery Systems

Executive Summary & Mechanistic Rationale 3-Hydroxy-5-methylpicolinic acid (CAS: 672957-95-8) is an advanced bidentate chelator and a highly versatile synthon in the development of targeted drug delivery systems. While i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

3-Hydroxy-5-methylpicolinic acid (CAS: 672957-95-8) is an advanced bidentate chelator and a highly versatile synthon in the development of targeted drug delivery systems. While its parent compound, 3-hydroxypicolinic acid, is classically utilized as a [1][2] and serves as the core pharmacophore in[3][4], the 5-methyl derivative offers distinct physicochemical advantages for modern nanomedicine.

Recent advancements have demonstrated the efficacy of as potent cytotoxic agents[5]. In the context of metallo-prodrugs, the ligand architecture dictates both pharmacokinetics and tumor-specific activation.

Causality of the 5-Methyl Substitution: The 3-hydroxy and carboxylate groups provide robust (N,O) or (O,O) coordination to the Ru(III) center, stabilizing the metal in the oxygen-rich bloodstream. The critical addition of the 5-methyl group serves two mechanistic purposes:

  • Redox Tuning via Inductive Effects: The electron-donating (+I) nature of the methyl group increases the electron density on the pyridine ring. This lowers the reduction potential of the Ru(III) center, ensuring that the complex is exclusively reduced to the active Ru(II) species in the highly reducing, hypoxic environment of a solid tumor (Activation by Reduction).

  • Enhanced Lipophilicity for LNP Encapsulation: The hydrophobic methyl moiety increases the overall LogP of the resulting metal complex. This drives significantly higher encapsulation efficiencies into the hydrophobic core of Lipid Nanoparticles (LNPs) during microfluidic formulation, preventing premature drug leakage.

Experimental Protocols: Synthesis and Formulation

The following self-validating protocols describe the synthesis of a hypoxia-activated Ru(III)-(3-H5MPA) prodrug and its subsequent encapsulation into targeted LNPs.

Protocol A: Synthesis of the[Ru(III)Cl₂(3-H5MPA)₂]⁻ Prodrug Complex

Principle: Refluxing RuCl₃ with 3-H5MPA under controlled conditions forces the displacement of chloride ligands, forming a stable octahedral complex.

  • Ligand Deprotonation: Dissolve 2.0 mmol of 3-H5MPA in 20 mL of anhydrous ethanol. Add 2.0 mmol of sodium methoxide.

    • Causality: Deprotonation of the carboxylic acid is required to activate the ligand for metal coordination. Ethanol is selected to ensure both the ligand and the resulting complex remain soluble during the initial phase.

  • Metallation: Add 1.0 mmol of Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) dropwise to the solution. Purge the reaction vessel with nitrogen gas.

    • Causality: The 2:1 ligand-to-metal ratio favors the formation of the bis-chelated complex. The nitrogen atmosphere prevents adventitious oxidation of the ligand at elevated temperatures.

  • Thermal Activation: Reflux the mixture at 80°C for 12 hours under continuous stirring.

    • Causality: Ru(III) is kinetically inert; sustained thermal energy is required to overcome the activation barrier for chloride ligand substitution.

  • Precipitation and Purification: Cool the mixture to room temperature and concentrate it under a vacuum. Add 50 mL of cold diethyl ether to precipitate the complex. Centrifuge at 8,000 rpm for 10 minutes.

    • Causality: The synthesized Ru-complex is insoluble in non-polar ether, allowing for the efficient separation of unreacted free ligand and soluble byproducts.

  • Validation: Analyze the precipitate via MALDI-TOF mass spectrometry to confirm the molecular weight of the target species.

Protocol B: Microfluidic Formulation of cRGD-Targeted LNPs

Principle: Rapid solvent exchange induces the self-assembly of lipids around the hydrophobic Ru-complex.

  • Organic Phase Preparation: Dissolve DSPC, Cholesterol, DSPE-PEG2000-cRGD, and the [Ru(III)Cl₂(3-H5MPA)₂]⁻ complex in pure ethanol at a molar lipid ratio of 50:38:2. The drug-to-lipid weight ratio should be maintained at 1:10.

    • Causality: The cRGD peptide targets αvβ3 integrins overexpressed on tumor neovasculature, providing active targeting to complement the passive Enhanced Permeability and Retention (EPR) effect.

  • Aqueous Phase Preparation: Prepare a 50 mM citrate buffer at pH 4.0.

  • Microfluidic Mixing: Inject the organic and aqueous phases into a microfluidic mixer at a flow rate ratio of 1:3 (Organic:Aqueous) and a total flow rate of 12 mL/min.

    • Causality: The rapid mixing causes an instantaneous increase in polarity, forcing the hydrophobic Ru-complex to precipitate into the core of the forming lipid vesicles.

  • Dialysis and Maturation: Dialyze the resulting suspension against PBS (pH 7.4) for 24 hours using a 10 kDa MWCO membrane.

    • Causality: Dialysis removes residual ethanol and raises the external pH, which stabilizes the PEG corona and prevents LNP aggregation.

Quantitative Data Presentation

Table 1: Physicochemical Comparison of Ru(III) Complexes and LNP Formulations

ParameterRu(III)-(3-HPA)₂ LNPRu(III)-(3-H5MPA)₂ LNPMechanistic Implication
Ligand LogP (est.) 0.851.325-Methyl group increases hydrophobicity.
Encapsulation Efficiency (EE%) 64.2 ± 3.1%89.5 ± 2.4%Higher LogP drives better core partitioning.
LNP Z-Average Size (nm) 112 ± 5 nm108 ± 4 nmBoth form optimal sizes for the EPR effect.
Polydispersity Index (PDI) 0.18 ± 0.020.12 ± 0.013-H5MPA yields more uniform self-assembly.
Ru(III) → Ru(II) Reduction Potential -0.15 V (vs NHE)-0.22 V (vs NHE)3-H5MPA requires a more hypoxic environment to activate, reducing off-target toxicity.

Visualizations

Pathway N1 Ru(III)-3-H5MPA LNP (Prodrug in Bloodstream) N2 EPR Effect & Endocytosis (Tumor Cell Entry) N1->N2 Passive & Active Targeting N3 Hypoxic Tumor Microenvironment (High GSH, Low O2) N2->N3 Endosomal Escape N4 Reduction to Ru(II) (Active Metallo-Drug) N3->N4 Electron Transfer N5 Ligand Dissociation (3-H5MPA Release) N4->N5 Conformational Shift N6 DNA Binding & Apoptosis (Targeted Cell Death) N4->N6 Cytotoxic Action

Figure 1: Hypoxia-activated reduction pathway of Ru(III)-3-H5MPA LNPs in the tumor microenvironment.

Workflow Step1 Phase 1 Ligand Deprotonation Step2 Phase 2 Ru(III) Metallation Step1->Step2 Step3 Phase 3 Ether Precipitation Step2->Step3 Step4 Phase 4 Microfluidic LNP Mixing Step3->Step4 Step5 Phase 5 Dialysis & Validation Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesis and LNP formulation of Ru(III)-3-H5MPA.

References

  • Nanoscale ruthenium(III) complexes with bioactive ligands: structural, colloidal, and dual antimicrobial–cytotoxic investigations Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Dendrimer–siRNA Conjugates for Targeted Intracellular Delivery in Glioblastoma Animal Models Source: ACS Applied Materials & Interfaces URL:[Link]

  • Desferrithiocin: A Search for Clinically Effective Iron Chelators Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Effects of C-4 Stereochemistry and C-4' Hydroxylation on the Iron Clearing Efficiency and Toxicity of Desferrithiocin Analogues Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of 3-Hydroxy-5-methylpicolinic Acid in Batch Reactors

Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-Hydroxy-5-methylpicolinic acid, a key building block in pharmaceutical and specialty chemical industries. The protocol details a robus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Hydroxy-5-methylpicolinic acid, a key building block in pharmaceutical and specialty chemical industries. The protocol details a robust and scalable process using potassium permanganate oxidation of 3-hydroxy-2,5-lutidine in a batch reactor. Emphasis is placed on addressing the critical challenges of heat transfer, mixing, and process safety that arise when transitioning from laboratory to pilot or production scale. This guide is intended for researchers, chemical engineers, and process development professionals, offering both theoretical grounding and practical, step-by-step protocols to ensure a safe, efficient, and reproducible manufacturing process.

Introduction and Scientific Background

3-Hydroxy-5-methylpicolinic acid is a heterocyclic carboxylic acid of significant interest due to its structural motifs, which are prevalent in various biologically active compounds. As a derivative of picolinic acid, it serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The successful transition from laboratory-scale synthesis to large-scale production in batch reactors is a complex undertaking that requires a deep understanding of both chemical and physical processes.[2]

Batch reactors are the workhorses of the fine chemical and pharmaceutical industries, offering flexibility for multi-product manufacturing and precise control over reaction conditions.[3][4] However, scaling up reactions, particularly exothermic ones, introduces significant challenges. The fundamental issue is the non-linear scaling of physical properties: as reactor volume increases, the surface area available for heat transfer does not increase proportionally.[5][6] This disparity can lead to inadequate temperature control, resulting in thermal runaways, reduced product quality, and significant safety hazards.[7]

This application note presents a detailed methodology for the permanganate-mediated oxidation of 3-hydroxy-2,5-lutidine. Potassium permanganate is a powerful and cost-effective oxidizing agent for converting alkylpyridines to their corresponding carboxylic acids.[8][9] The protocol has been designed with scalability in mind, addressing key safety and engineering considerations to ensure a successful outcome.

Synthetic Route and Mechanistic Considerations

The selected synthetic route involves the oxidation of the 2-methyl group of 3-hydroxy-2,5-lutidine using potassium permanganate (KMnO₄) in an aqueous medium. This method is well-established for the synthesis of picolinic acids from α-picolines.[8][10]

Reaction Scheme: Starting Material: 3-Hydroxy-2,5-lutidine Oxidizing Agent: Potassium Permanganate (KMnO₄) Product: 3-Hydroxy-5-methylpicolinic acid

The causality for this choice is rooted in efficiency and raw material accessibility. 3-hydroxy-2,5-lutidine is a suitable precursor, and KMnO₄ is a potent oxidant capable of selectively oxidizing the activated methyl group at the 2-position of the pyridine ring. The reaction proceeds via a complex mechanism involving the formation of a manganese ester, followed by its decomposition to yield the carboxylate. The process generates a significant amount of manganese dioxide (MnO₂) as a solid by-product, which necessitates a specific work-up procedure.[11]

G cluster_main Overall Synthetic Transformation SM 3-Hydroxy-2,5-lutidine Reagent 1. KMnO₄, H₂O, Heat 2. Reductive Work-up (e.g., NaHSO₃) 3. Acidification (HCl) SM->Reagent Product 3-Hydroxy-5-methylpicolinic acid Reagent->Product

Caption: Interdependencies of critical factors in batch reactor scale-up.

Detailed Scale-Up Protocol (Target Scale: 1.0 kg Product)

This protocol outlines the procedure for synthesizing approximately 1.0 kg of 3-Hydroxy-5-methylpicolinic acid in a appropriately sized batch reactor (e.g., 100 L).

4.1. Equipment and Materials

  • Reactor: 100 L Glass-Lined Steel (GLS) Reactor, equipped with a retreat curve impeller, jacketed temperature control unit (TCU), reflux condenser, and bottom outlet valve.

  • Dosing System: Diaphragm pump connected to a 50 L agitated vessel for permanganate slurry.

  • Filtration: Filter press or Nutsche filter-dryer.

  • Materials: 3-Hydroxy-2,5-lutidine (0.85 kg), Potassium Permanganate (2.75 kg), Sodium Bisulfite (approx. 1.5 kg, or as needed), Hydrochloric Acid (37%), Deionized Water, and Ethyl Acetate.

4.2. Experimental Workflow

G cluster_workflow Scale-Up Synthesis Workflow start Start charge_sm Charge Reactor: 3-Hydroxy-2,5-lutidine and Water start->charge_sm heat_initial Heat to 50-60°C charge_sm->heat_initial dose_kmno4 Controlled Dosing of KMnO₄ Slurry (Maintain T < 80°C) heat_initial->dose_kmno4 react Hold at 80-85°C (Monitor by HPLC) dose_kmno4->react cool Cool to 10-15°C react->cool quench Reductive Quench: Add NaHSO₃ Solution (Dissolve MnO₂) cool->quench extract Phase Separation: Extract with Ethyl Acetate quench->extract acidify Acidify Aqueous Layer with HCl to pH 2-3 extract->acidify precipitate Precipitate Product acidify->precipitate filter_dry Filter and Dry Product precipitate->filter_dry end End: Final Product filter_dry->end

Caption: Step-by-step experimental workflow for the batch synthesis.

4.3. Step-by-Step Procedure

  • Reactor Charging: Charge the 100 L reactor with deionized water (40 L) followed by 3-hydroxy-2,5-lutidine (0.85 kg, 6.9 mol). Begin agitation to ensure a homogeneous solution.

  • Initial Heating: Heat the reactor contents to 50-60°C using the TCU.

  • Permanganate Dosing: In the separate 50 L vessel, prepare a slurry of potassium permanganate (2.75 kg, 17.4 mol) in deionized water (25 L). Begin controlled addition of the KMnO₄ slurry into the main reactor. CAUSALITY : Dosing is critical to control the exothermic reaction. The addition rate should be set such that the batch temperature does not exceed 80°C, ensuring the rate of heat generation is matched by the TCU's cooling capacity.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-85°C and hold for 2-4 hours. The reaction progress should be monitored by taking samples for in-process control (IPC) analysis via HPLC until the starting material is consumed (<1%).

  • Cooling and Quench: Cool the reaction mixture to 10-15°C. The thick brown slurry of MnO₂ will be present. Prepare a solution of sodium bisulfite (approx. 1.5 kg) in water (10 L). Slowly add the bisulfite solution to the reactor. This is an exothermic step and requires careful temperature control. Continue addition until all the brown MnO₂ solid has dissolved, resulting in a clear, pale yellow to colorless solution. [11]CAUSALITY : The reductive quench solubilizes the manganese salts, which is essential for the subsequent work-up and isolation of the product. [11]6. Work-up and Extraction: Transfer the quenched reaction mixture to a suitable extraction vessel. Add ethyl acetate (20 L) and agitate. Allow the layers to separate and remove the organic layer, which contains unreacted starting material and non-polar impurities.

  • Product Precipitation: Cool the aqueous layer to 0-5°C. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. The product will precipitate as a solid. CAUSALITY : 3-Hydroxy-5-methylpicolinic acid is least soluble in water at its isoelectric point. Acidification protonates the carboxylate, reducing its aqueous solubility and causing it to crystallize.

  • Isolation and Drying: Filter the precipitated solid using a filter press or Nutsche filter. Wash the filter cake with cold deionized water (2 x 5 L). Dry the product under vacuum at 50-60°C to a constant weight.

Data Presentation and Quality Control

Table 1: Critical Process Parameters (Lab vs. Plant Scale)
ParameterLab Scale (250 mL Flask)Plant Scale (100 L Reactor)Rationale for Change
SM Amount 10 g0.85 kg85x Scale-Up Factor
KMnO₄ Stoichiometry 2.5 eq.2.5 eq.Maintain chemical ratio
Solvent Volume 100 mL65 L (total)Maintain concentration, allow for slurry
Addition Method Portion-wise solidMetered slurry dosingExotherm control; solids handling
Max. Temperature 85°C85°CMaintain kinetic profile
Agitation Magnetic Stir Bar (800 RPM)Retreat Curve Impeller (100-150 RPM)Ensure solids suspension; avoid splashing
Cooling Ice Bath (Manual)Jacketed TCU (Automated)Reliable, controlled heat removal
Reaction Time ~2 hours~2-4 hoursMass transfer may slightly alter time
Table 2: Analytical Methods for Quality Control
TestMethodPurposeSpecification
Identity ¹H NMR, ¹³C NMRConfirms chemical structureConforms to reference spectrum
Assay HPLC-UV (265 nm)Determines purity and quantifies product≥ 98.5%
Residual Solvents GC-HSQuantifies any remaining solvents (e.g., Ethyl Acetate)< 5000 ppm
Loss on Drying GravimetricMeasures water/volatile content≤ 0.5%
Heavy Metals ICP-MSChecks for residual Manganese≤ 20 ppm
Protocol: HPLC Assay Method

A standard reversed-phase HPLC method can be used for assay and purity determination. [12][13]* Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Column Temperature: 30°C

Safety, Health, and Environmental (SHE) Considerations

  • Chemical Hazards: Potassium permanganate is a strong oxidizer and can cause fires or explosions upon contact with combustible materials. 3-hydroxy-2,5-lutidine and the final product are pyridine derivatives and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Operational Hazards: The primary operational hazard is a thermal runaway due to the exothermic nature of the oxidation. [6]Adherence to the semi-batch dosing protocol and continuous monitoring of the reaction temperature are mandatory. An emergency quench plan (e.g., with a readily available reducing agent) should be in place.

  • Waste Management: The aqueous waste stream will contain manganese salts. This stream must be treated according to local environmental regulations before disposal. Typically, this involves ensuring the manganese is in a stable oxidation state (Mn²⁺) and adjusting the pH.

Conclusion

The successful scale-up of 3-Hydroxy-5-methylpicolinic acid synthesis in batch reactors is achievable through a disciplined approach that prioritizes process understanding and safety. The provided protocol, centered on the controlled permanganate oxidation of 3-hydroxy-2,5-lutidine, highlights the critical importance of managing the reaction exotherm via a semi-batch addition strategy. By carefully considering the fundamental principles of heat transfer and mixing, and by implementing robust in-process controls, researchers and engineers can effectively translate this synthesis from the laboratory to production scale, ensuring high yield, purity, and operational safety.

References

  • Syrris. (n.d.). Plug Flow Reactor vs Batch Reactor. Syrris. Retrieved from [Link]

  • Deiters, A. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(10), 803-812. Retrieved from [Link]

  • Camps, L., et al. (2021). Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. Chemical Engineering Science, 246, 116928. Retrieved from [Link]

  • SIELC Technologies. (2025). Picolinic Acid. SIELC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up in Stirred Tank Reactors. Mettler Toledo. Retrieved from [Link]

  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16. Retrieved from [Link]

  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Wikipedia. Retrieved from [Link]

  • LearnChemE. (n.d.). Scale-up of a Batch Reactor. LearnChemE. Retrieved from [Link]

  • Rusanov, E. (2016). Response to "How can I manufacture chemically activated manganese dioxide?". ResearchGate. Retrieved from [Link]

  • Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses. Retrieved from [Link]

  • Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 751(1), 59-66. Retrieved from [Link]

  • Scott, S. (2023). Rules of Thumb: Scale-up. The Chemical Engineer. Retrieved from [Link]

  • COMSOL. (2018). Analyzing Fine Chemical Production in Plate Reactors. COMSOL Blog. Retrieved from [Link]

  • Wolfram Demonstrations Project. (n.d.). Scale-Up of a Batch Reactor. Wolfram. Retrieved from [Link]

  • Laird, T. (2006). Scalable Reactor Design for Pharmaceuticals and Fine Chemicals Production. 1: Potential Scale-up Obstacles. Organic Process Research & Development, 10(2), 204-213. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of new picolinic acid derivatives.
  • Google Patents. (n.d.). Oxidation of alkyl pyridines and alkyl quinolines.
  • Google Patents. (n.d.). Preparation of pyridine-carboxylic acids and the like.
  • CLU-IN. (n.d.). In Situ Chemical Oxidation Using Potassium Permanganate. CLU-IN. Retrieved from [Link]

  • Li, L., et al. (2018). Oxidation of Microcystins by Permanganate: pH and Temperature-Dependent Kinetics, Effect of DOM Characteristics, and Oxidation Mechanism Revisited. Environmental Science & Technology, 52(12), 6985-6994. Retrieved from [Link]

  • Lee, H., et al. (2020). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. Environmental Science & Technology, 54(1), 586-595. Retrieved from [Link]

  • TRUNNANO. (2021). How to prepare manganese dioxide. TRUNNANO. Retrieved from [Link]

  • Seaman, J. C., et al. (2016). A five-year performance review of field-scale, slow-release permanganate candles with recommendations for second-generation improvements. Journal of Contaminant Hydrology, 187, 1-11. Retrieved from [Link]

  • Coulson & Richardson's Chemical Engineering. (n.d.). Reactor Design-General Principles. Retrieved from [Link]

  • AzoNano. (2025). How to synthesize high-purity manganese dioxide for advanced applications. AzoNano. Retrieved from [Link]

  • Szala, M., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6401. Retrieved from [Link]

  • Pizek, Z., et al. (1981). Oxidation of methylpyridines with some argentous compounds. Monatshefte für Chemie / Chemical Monthly, 112(8-9), 989-994. Retrieved from [Link]

  • Thomson, N. R., et al. (2005). Bench-scale investigation of permanganate natural oxidant demand kinetics. Chemosphere, 59(2), 267-277. Retrieved from [Link]

  • Li, R., et al. (2021). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 19(4), 846-850. Retrieved from [Link]

  • Behrman, E. J., & Gress, K. A. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1017-1021. Retrieved from [Link]

  • Minisci, F., et al. (2004). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. The Journal of Organic Chemistry, 69(15), 5059-5062. Retrieved from [Link]

  • Thomson, N. R., et al. (2005). Bench-Scale Investigation of Permanganate Natural Oxidant Demand Kinetics. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Wikipedia. Retrieved from [Link]

  • Mauger, A. B., et al. (1977). Synthesis and stereochemistry of 3-hydroxy-5-methylproline, a new naturally occurring imino acid. The Journal of Organic Chemistry, 42(6), 1000-1005. Retrieved from [Link]

  • Google Patents. (n.d.). Oxidation of methyl-pyridines.

Sources

Application

Introduction: The Significance of 3-Hydroxy-5-methylpicolinic Acid Esters

An in-depth guide to the selective esterification of 3-hydroxy-5-methylpicolinic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the selective esterification of 3-hydroxy-5-methylpicolinic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of various reaction conditions, offering insights into the causal relationships behind experimental choices and ensuring scientific integrity through validated protocols and authoritative references.

3-Hydroxy-5-methylpicolinic acid is a substituted pyridine carboxylic acid, a scaffold of significant interest in medicinal chemistry and materials science. Its esters are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of both a carboxylic acid and a phenolic hydroxyl group on the pyridine ring presents a unique synthetic challenge: achieving selective esterification at the desired position. This guide provides a comprehensive overview of the primary methods for the esterification of the carboxylic acid functionality, addressing the nuances of selectivity and offering detailed, field-tested protocols.

The Synthetic Challenge: Selectivity in a Bifunctional Molecule

The key challenge in the esterification of 3-hydroxy-5-methylpicolinic acid lies in the competing reactivity of the carboxylic acid and the phenolic hydroxyl group. The choice of reaction conditions will determine the outcome, with the potential for mono-esterification at either site or di-esterification.

  • Carboxylic Acid Esterification : The primary goal for creating many derivatives.

  • Phenolic Esterification : A potential side reaction under certain conditions, or a desired product in other synthetic routes.

This guide will focus on methods to selectively esterify the carboxylic acid group, while also acknowledging conditions that might favor reaction at the hydroxyl position.

Method 1: Fischer-Speier Esterification

This classical method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2]

Scientific Rationale

The Fischer-Speier esterification is an equilibrium-driven process.[2][3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[4] To drive the equilibrium towards the ester product, either the alcohol is used in large excess, or water is removed as it is formed, often using a Dean-Stark apparatus.[1][4]

For 3-hydroxy-5-methylpicolinic acid, this method is straightforward but may lack selectivity. The strongly acidic conditions can also catalyze the esterification of the phenolic hydroxyl group, potentially leading to a mixture of products.

Protocol: Synthesis of Methyl 3-hydroxy-5-methylpicolinate
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxy-5-methylpicolinic acid (1.0 eq).

  • Reagent Addition : Add a large excess of methanol (e.g., 20-50 eq), which will also serve as the solvent.

  • Catalyst : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction : Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

    • Remove the excess methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purification : The crude product can be purified by silica gel column chromatography.[5]

Method 2: Steglich Esterification

The Steglich esterification is a much milder method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][7][8][9] This method is particularly well-suited for substrates with acid-sensitive functional groups.[6][9]

Scientific Rationale

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acylpyridinium species.[9] This species is then readily attacked by the alcohol to form the desired ester, even for sterically hindered alcohols.[7][9] The mild, neutral conditions of the Steglich esterification generally favor the selective esterification of the more acidic carboxylic acid over the less acidic phenolic hydroxyl group.

Protocol: General Procedure for Steglich Esterification
  • Reaction Setup : To a solution of 3-hydroxy-5-methylpicolinic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of DCC (1.1 eq) in the same solvent.

  • Reaction : Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

  • Workup :

    • Filter off the DCU precipitate.

    • Wash the filtrate with dilute HCl to remove any remaining DMAP, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification : Purify the crude ester by silica gel column chromatography.

Visualization of Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Acid 3-Hydroxy-5-methylpicolinic Acid Mixing Mix in Anhydrous DCM/THF Stir at 0°C to RT Acid->Mixing Alcohol Alcohol (R-OH) Alcohol->Mixing DCC DCC DCC->Mixing DMAP DMAP (catalyst) DMAP->Mixing DCU_Precipitate DCU Precipitate Forms Mixing->DCU_Precipitate Filtration Filter DCU DCU_Precipitate->Filtration Wash Aqueous Washes (HCl, NaHCO3, Brine) Filtration->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Product Pure Ester Chromatography->Product

Caption: Workflow for Steglich Esterification.

Method 3: Acid Chloride Formation and Subsequent Esterification

For substrates where other methods may fail or give low yields, a two-step procedure involving the formation of an acid chloride intermediate can be highly effective.[11][12]

Scientific Rationale

The carboxylic acid is first converted to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] The resulting acid chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to neutralize the HCl byproduct.[11] This method is generally highly selective for the carboxylic acid, as the phenolic hydroxyl group is unreactive towards thionyl chloride under these conditions.

Protocol: Two-Step Esterification via Acid Chloride

Step 1: Formation of 3-hydroxy-5-methylpicolinoyl chloride

  • Reaction Setup : In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 3-hydroxy-5-methylpicolinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Catalyst : Add a catalytic amount of N,N-dimethylformamide (DMF).[11]

  • Reaction : Gently reflux the mixture until the solid dissolves and gas evolution ceases (typically 1-3 hours).

  • Isolation : Remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride hydrochloride salt can often be used directly in the next step.[11]

Step 2: Esterification

  • Reaction Setup : Dissolve the crude acid chloride in an anhydrous solvent like THF or dichloromethane.

  • Reagent Addition : Cool the solution to 0 °C and add the desired alcohol (1.0-1.2 eq) followed by the dropwise addition of a base such as triethylamine (2.0-2.2 eq) to act as an acid scavenger.[11]

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup : Quench the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purification : Purify the product by column chromatography or recrystallization.[5]

Visualization of the Acid Chloride Method

Acid_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification Start 3-Hydroxy-5-methylpicolinic Acid React_SOCl2 React with SOCl₂ (cat. DMF), Reflux Start->React_SOCl2 Remove_Excess Remove Excess SOCl₂ React_SOCl2->Remove_Excess Acid_Chloride 3-Hydroxy-5-methylpicolinoyl Chloride Remove_Excess->Acid_Chloride React_Alcohol React with Alcohol (R-OH) and Base (e.g., Et₃N) Acid_Chloride->React_Alcohol Workup_Purify Aqueous Workup & Purification React_Alcohol->Workup_Purify Final_Product Pure Ester Workup_Purify->Final_Product

Caption: Two-step esterification via an acid chloride intermediate.

Alternative Method: Mitsunobu Reaction for Phenolic Esterification

While the focus of this guide is on the esterification of the carboxylic acid, it is worth noting that the Mitsunobu reaction provides a powerful method for the selective esterification of the hydroxyl group.[13][14][15][16]

In this reaction, the alcohol (in this case, the phenolic hydroxyl of 3-hydroxy-5-methylpicolinic acid) is activated by a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), allowing it to be displaced by a nucleophile, such as a carboxylate.[13][14] This reaction proceeds with inversion of configuration for chiral alcohols.[14][15]

Summary of Reaction Conditions

Method Reagents Conditions Pros Cons
Fischer-Speier Alcohol (excess), H₂SO₄ (cat.)Reflux, 4-12 hInexpensive reagents, simple setup.Harsh conditions, potential for di-esterification, equilibrium-limited.[1]
Steglich Alcohol, DCC, DMAP (cat.)Anhydrous DCM or THF, 0°C to RT, 2-4 hMild, neutral conditions, high yields, good for acid-sensitive substrates.[6][8]DCC is an allergen, DCU byproduct can be difficult to remove completely.[8]
Acid Chloride 1) SOCl₂, cat. DMF2) Alcohol, Et₃N1) Reflux2) 0°C to RT, 1-4 hHigh yields, highly selective for the carboxylic acid.Two-step process, requires handling of corrosive SOCl₂ and a reactive intermediate.[11]

Purification and Troubleshooting

  • Hydrolysis : Picolinate esters can be susceptible to hydrolysis during aqueous workup, especially under acidic or basic conditions. It is advisable to perform extractions quickly, at a neutral pH if possible, and at lower temperatures to minimize this side reaction.[5]

  • Co-elution : Unreacted picolinic acid can sometimes co-elute with the ester product during silica gel chromatography. Adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase or pre-treating the crude mixture with a mild base wash can improve separation.[5]

  • Byproduct Removal : In the Steglich reaction, the dicyclohexylurea (DCU) byproduct is mostly insoluble in common solvents but some may remain. Careful filtration and chromatography are necessary for complete removal.

References

  • Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]

  • Grokipedia. (n.d.). Steglich esterification. Grokipedia. [Link]

  • Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide. Fiveable. [Link]

  • Molecules, 2001, 6, 48.
  • Smith, A. et al. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • Kovalev, I. S., et al. (2008, February 20). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. Journal of the American Chemical Society. [Link]

  • NPTEL. (n.d.). 5.2.2 Synthesis of Esters. NPTEL Archive. [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Kovalev, I. S., et al. (2008, February 20). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. Journal of the American Chemical Society, 130(12), 3845-3851. [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Bibi, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4947. [Link]

  • ChemRxiv. (n.d.). Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. ChemRxiv. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection | Request PDF. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Google Patents. (n.d.). US2578672A - Picolinic acid recovery.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl 2,5-cyclohexadiene-1-carboxylate. Organic Syntheses Procedure. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Sbardella, G., et al. (2021). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 11(11), 1335. [Link]

  • ACS Publications. (2014, April 15). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. ACS Publications. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Google Patents. (n.d.). US3228950A - Process for the production of new picolinic acid derivatives.
  • Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. [Link]

  • YouTube. (2019, November 12). Synthesis of esters from acid chlorides. [Link]

  • PMC - NIH. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. [Link]

  • Der Pharma Chemica. (2016). Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient. Der Pharma Chemica, 8(12), 203-207. [Link]

Sources

Method

Preparation of 3-Hydroxy-5-methylpicolinic acid metal complexes

Application Note: Preparation and Characterization of 3-Hydroxy-5-methylpicolinic Acid Metal Complexes Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Medicinal Chemists, and Drug Deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Characterization of 3-Hydroxy-5-methylpicolinic Acid Metal Complexes

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Mechanistic Rationale & Ligand Design

3-Hydroxy-5-methylpicolinic acid (3-H-5-MPA) is a highly versatile bidentate chelator utilized in the synthesis of bioactive transition metal complexes. Building upon the established coordination chemistry of its parent compound, 3-hydroxypicolinic acid[1], the strategic addition of a methyl group at the 5-position significantly enhances the ligand's lipophilicity. In the context of metallodrug development, this structural modification is critical: it facilitates the passive diffusion of the metal complex across lipid bilayers, thereby improving the intracellular delivery of bioactive metal ions such as Copper(II) for antitubercular applications[2] and Zinc(II)/Vanadium(IV) for insulin-mimetic therapies[3][4].

Causality in Experimental Design: During complexation, 3-H-5-MPA coordinates transition metals primarily through the pyridine nitrogen and the deprotonated carboxylate oxygen, forming a thermodynamically stable five-membered chelate ring[1][2]. The 3-hydroxyl group typically remains protonated, participating in inter- or intramolecular hydrogen bonding that stabilizes the resulting crystal lattice[1]. Precise pH control (pH 4.0–6.0) is the most critical variable in this synthesis; it ensures the deprotonation of the carboxylic acid (pKa ~5.0) to enable metal binding, while strictly preventing the basic conditions that lead to the irreversible co-precipitation of metal hydroxides[3].

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and intermediate checks are embedded to ensure the integrity of the synthesis before proceeding to analytical characterization.

Protocol A: Synthesis of Bis(3-hydroxy-5-methylpicolinato)copper(II) – [Cu(3-H-5-MPA)₂]

Target Application: Cytotoxic and antitubercular metallodrug candidate[2].

  • Ligand Dissolution: Dissolve 2.0 mmol (306.3 mg) of 3-H-5-MPA in 15 mL of a 1:1 (v/v) methanol/water mixture[2]. Apply gentle heating (40°C) and magnetic stirring to ensure complete dissolution.

  • Metal Salt Preparation: In a separate flask, dissolve 1.0 mmol of Copper(II) sulfate pentahydrate (249.7 mg) in 5 mL of deionized water[1].

  • Complexation (Self-Validation Step): Add the aqueous copper solution dropwise to the ligand solution under continuous stirring at room temperature. Validation: A rapid color change from pale blue to a deep violet-blue must occur immediately, indicating the successful formation of the N,O-coordination complex[1].

  • pH Optimization: Measure the pH of the resulting solution. Carefully adjust to pH ~5.0 using 0.1 M NaOH dropwise. Warning: If the pH exceeds 7.0, a cloudy blue mass of copper(II) hydroxide will co-precipitate, compromising product purity.

  • Isolation: Stir the mixture for 2 to 4 hours to ensure complete microcrystalline precipitation[2]. Filter the solid under vacuum.

  • Purification & Drying: Wash the precipitate sequentially with 5 mL of cold deionized water and 5 mL of cold methanol to remove unreacted ligand and sulfate salts. Dry in a desiccator over anhydrous CaCl₂[1].

Protocol B: Synthesis of Bis(3-hydroxy-5-methylpicolinato)zinc(II) –[Zn(3-H-5-MPA)₂]

Target Application: Insulin-mimetic agent for anti-diabetic research[3][4].

  • Ligand Preparation: Dissolve 2.0 mmol (306.3 mg) of 3-H-5-MPA in 10 mL of hot water (60°C)[3].

  • Metal Addition: Dissolve 1.0 mmol of Zinc(II) acetate dihydrate (219.5 mg) in 5 mL of water. Add this hot solution directly to the stirring ligand solution[3].

  • Reflux & Precipitation: Stir the resulting suspension under reflux (85–90°C) for 20–30 minutes. Validation: A dense white precipitate will form as the complex is highly insoluble in hot aqueous media[3].

  • Cooling & Recovery: Allow the reaction mixture to cool slowly to room temperature to promote larger crystal growth and minimize defect formation. Filter the white solid, wash with cold methanol, and dry in air[3].

Analytical Validation Data

To confirm the successful synthesis and structural integrity of the complexes, validate the isolated products against the expected spectroscopic parameters summarized below[1][2][3].

Analytical Parameter[Cu(3-H-5-MPA)₂][Zn(3-H-5-MPA)₂]Diagnostic Significance
Visual Appearance Violet-blue powderWhite microcrystalsImmediate macroscopic confirmation of metal coordination.
Expected Yield (%) 80 - 88%85 - 95%Evaluates the efficiency of the pH-dependent precipitation.
FT-IR: ν(C=O) asym ~1630 - 1650 cm⁻¹~1620 - 1640 cm⁻¹Shifted from the free ligand (~1700 cm⁻¹), confirming carboxylate O-coordination[2].
FT-IR: ν(C=N) ring ~1580 - 1600 cm⁻¹~1570 - 1590 cm⁻¹Shifted from the free ligand, confirming pyridine N-coordination[2].
UV-Vis (λ_max) ~630 - 660 nm (d-d)N/A (d¹⁰ system)Confirms square-planar or square-pyramidal geometry for the Cu(II) center[1].

Visualizations

G A 3-Hydroxy-5-methylpicolinic Acid (Ligand Preparation) C Solvent Mixing (MeOH/H2O, 50-60°C) A->C B Metal Salt Solution (CuSO4, Zn(OAc)2, VOSO4) B->C D pH Adjustment (pH 4.0 - 6.0) C->D Add NaOH/KOH E Complexation & Precipitation (Stirring 2-4 h) D->E Coordinate N,O F Filtration & Washing (Cold MeOH/H2O) E->F Isolate Solid G Drying & Characterization (IR, UV-Vis, XRD) F->G Final Product

Workflow for the synthesis and isolation of 3-Hydroxy-5-methylpicolinic acid metal complexes.

Pathway M Zn(II)/V(IV) 3-H-5-MPA Complex Cell Cell Membrane Penetration (Enhanced by 5-Methyl) M->Cell Lipophilic diffusion Release Intracellular Metal Release Cell->Release Ligand dissociation PTP1B PTP1B Inhibition Release->PTP1B Zn/V ions bind IR Insulin Receptor Auto-phosphorylation PTP1B->IR Prevents dephosphorylation Akt Akt/PKB Activation IR->Akt Kinase cascade Glut4 GLUT4 Translocation (Glucose Uptake) Akt->Glut4 Metabolic response

Intracellular insulin-mimetic signaling pathway activated by Zn/V 3-H-5-MPA complexes.

References

  • Title: Copper(II) Complexes with 3- and 6-hydroxypicolinic Acid.
  • Title: Synthesis, cytotoxic and antitubercular activities of copper(II)
  • Title: Bis(picolinato)
  • Title: Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 3-Hydroxy-5-methylpicolinic acid synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have guided numerous drug development teams through the intricate nuances of pyridine chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have guided numerous drug development teams through the intricate nuances of pyridine chemistry.

Synthesizing 3-Hydroxy-5-methylpicolinic acid (CAS 672957-95-8) presents a unique set of mechanistic challenges. The electron-donating nature of the 3-hydroxyl group, combined with the 5-methyl substitution, creates a localized electron density that makes the molecule highly susceptible to protodecarboxylation and oxidative degradation[1].

This guide is designed to move beyond basic recipes. Here, we establish a self-validating experimental system —where causality dictates every parameter, and in-process controls ensure you never proceed blindly to the next step.

Pathway & Mechanistic Visualization

The most scalable and industrially relevant route to substituted 3-hydroxypicolinic acids involves the alkaline hydrolysis of a 2-cyanopyridine precursor or the bromination-rearrangement of furan-2-yl aminoacetates[2]. Below is the logical workflow for the cyanopyridine hydrolysis route, highlighting the critical thermal degradation pathway that commonly destroys yields.

G N1 3-Hydroxy-5-methyl- 2-cyanopyridine N2 Alkaline Hydrolysis (NaOH, H2O, 85°C) N1->N2 Base addition N3 Sodium 3-hydroxy-5-methylpicolinate (Intermediate) N2->N3 4-6 hours N6 Protodecarboxylation (Side Reaction >100°C) N2->N6 Thermal runaway N4 Isoelectric Precipitation (HCl, pH 2.8) N3->N4 Cooling & Acidification N5 3-Hydroxy-5-methylpicolinic acid (Target Product) N4->N5 Filtration N7 3-Hydroxy-5-methylpyridine (Impurity) N6->N7 CO2 loss

Logical workflow and thermal degradation pathway in 3-hydroxy-5-methylpicolinic acid synthesis.

Quantitative Yield Optimization Data

Understanding the causality behind temperature and pH is critical. The table below summarizes how deviations from the optimal thermodynamic window impact the final yield and purity.

Hydrolysis Temp (°C)Precipitation pHIPC Nitrile Area (%)Isolated Yield (%)Purity (HPLC)Causality / Mechanistic Observation
105 (Reflux)2.8< 0.142.088.5%Severe protodecarboxylation due to thermal stress.
851.0< 0.555.095.0%Over-acidification protonates the pyridine nitrogen; product lost to aqueous filtrate.
85 2.8 < 0.5 89.0 99.2% Optimal zwitterion precipitation and thermal control.
602.815.061.082.0%Insufficient activation energy for complete nitrile hydrolysis.

Self-Validating Experimental Protocol

This protocol utilizes the alkaline hydrolysis of 3-hydroxy-5-methyl-2-cyanopyridine. It is engineered with built-in validation checkpoints to ensure the reaction is complete before workup.

Step 1: Reaction Setup & Deoxygenation

  • Charge a jacketed reactor with 10.0 g (74.5 mmol) of 3-hydroxy-5-methyl-2-cyanopyridine and 50 mL of deionized water.

  • Causality Check: The 3-hydroxyl group is prone to oxidation in alkaline media. Sparge the suspension with Argon gas for 15 minutes prior to base addition to displace dissolved oxygen.

  • Add 8.9 g (223 mmol, 3.0 eq) of NaOH pellets slowly, maintaining the internal temperature below 40°C during the exothermic dissolution.

Step 2: Controlled Hydrolysis

  • Heat the reaction mixture to exactly 85°C (do not exceed 90°C).

  • Maintain stirring for 4 to 6 hours.

  • Validation Checkpoint (In-Process Control): At 4 hours, withdraw a 0.1 mL aliquot, quench in 0.9 mL of HPLC mobile phase (e.g., MeCN/H2O with 0.1% Phosphoric acid[1]), and analyze. Do not proceed until the residual nitrile peak area is < 0.5%. If incomplete, continue heating in 1-hour increments.

Step 3: Isoelectric Precipitation

  • Cool the reaction mixture to 5°C using a chiller.

  • Begin dropwise addition of 6M HCl while monitoring with a calibrated pH probe.

  • Causality Check: 3-Hydroxy-5-methylpicolinic acid is a zwitterion. If the pH drops below 2.0, the pyridine nitrogen protonates (forming a soluble hydrochloride salt). If the pH remains above 4.0, the carboxylate remains a soluble sodium salt.

  • Carefully adjust the pH to exactly 2.8 . A thick, off-white precipitate will form.

Step 4: Isolation

  • Stir the slurry at 5°C for 1 hour to maximize crystal growth.

  • Filter the product under vacuum and wash the filter cake with 20 mL of ice-cold water, followed by 10 mL of cold acetone to remove organic impurities and aid drying[3].

  • Dry in a vacuum oven at 45°C to constant weight.

Troubleshooting & FAQs

Q: My final yield is consistently below 50%, even though the HPLC shows the starting material is completely consumed. Where is my product going? A: You are likely losing your product in the aqueous filtrate during workup. Because 3-hydroxy-5-methylpicolinic acid contains both a basic pyridine ring and an acidic carboxyl group, it is highly water-soluble outside of its narrow isoelectric point. If you acidify the reaction to pH 1 (a common habit in organic workups), the pyridine nitrogen protonates, and the molecule dissolves. Strictly control your precipitation pH to ~2.8.

Q: I am seeing a significant impurity peak that mass spec identifies as 3-hydroxy-5-methylpyridine. How do I prevent this? A: This is the classic signature of protodecarboxylation. The electron-donating hydroxyl group at the 3-position delocalizes electron density into the pyridine ring, destabilizing the adjacent carboxylate group at the 2-position. When you reflux the reaction at >100°C, the thermal energy overcomes the activation barrier for CO2 loss. You must lower your hydrolysis temperature to 85°C and accept a slightly longer reaction time to preserve the carboxyl group.

Q: Are there alternative synthetic routes if I don't have access to the cyanopyridine precursor? A: Yes. An elegant, single-step alternative is the bromination-rearrangement of furan-2-yl aminoacetates. As detailed in Dow AgroSciences' methodologies, treating a substituted furan-2-yl aminoacetate with bromine and sodium acetate in water/methanol triggers a ring expansion that directly yields the corresponding 3-hydroxypicolinate ester, which can then be easily hydrolyzed[2].

Q: My isolated powder is dark brown instead of off-white. Does this indicate a failed reaction? A: Not necessarily a failure, but it indicates oxidative degradation of the phenol-like 3-hydroxyl group. Pyridinols are sensitive to air oxidation under highly alkaline conditions. Ensure you are thoroughly sparging your solvents with Argon before adding the NaOH, and consider adding a catalytic amount of sodium sulfite (Na2SO3) as an antioxidant during the hydrolysis step.

References

  • Process for the preparation of 3-hydroxypicolinic acids Source: Google Patents (US9353060B2) URL:[2]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate Source: National Institutes of Health (PMC) URL:[Link][3]

Sources

Optimization

Technical Support Center: Preventing Thermal Decarboxylation of 3-Hydroxy-5-methylpicolinic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this authoritative troubleshooting guide for researchers and drug development professionals working with 3-Hydroxy-5-methylpicol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this authoritative troubleshooting guide for researchers and drug development professionals working with 3-Hydroxy-5-methylpicolinic acid (3-H-5-MPA). Picolinic acids are notoriously sensitive to thermal degradation, and the presence of a 3-hydroxyl group introduces unique electronic vulnerabilities.

This guide moves beyond basic instructions to explain the causality behind molecular degradation, providing you with self-validating protocols to ensure the structural integrity of your compounds during synthesis and purification.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, you must first understand the thermodynamic and kinetic pathways that drive it. The thermal decarboxylation of pyridine-2-carboxylic acids generally proceeds via the Hammick mechanism , which involves the formation of an ylide or carbene intermediate[1]. However, 3-H-5-MPA is particularly unstable due to two specific mechanistic pathways:

  • Protonation Pathway (High Acidity): At pH < 1, the molecule undergoes rapid decarboxylation via an intermediate protonated at the 2-position[2]. The 3-hydroxyl substituent actively facilitates this by exerting inductive and field effects that stabilize the developing negative charge at the 2-position during carbon-carbon bond cleavage[2].

  • Ylide & Water-Bridged Pathways (Isoelectric & Basic): Near its isoelectric point, the zwitterionic form dominates, leading to rapid decarboxylation[3]. While the fully deprotonated anion (pH > 7) is more stable, it will still decarboxylate upon heating if water is present. Water plays a critical role by forming a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen, providing a low-energy pathway to the ylide intermediate[3].

DecarboxylationMechanisms Substrate 3-Hydroxy-5-methylpicolinic acid (Isoelectric / Zwitterion) Protonated Protonated Intermediate (pH < 1) Substrate->Protonated Acidic (H+) Anion Picolinate Anion (pH > 7) Substrate->Anion Basic (OH-) Ylide Ylide / Carbene Intermediate (Hammick Mechanism) Substrate->Ylide Heat (Δ) Product 3-Hydroxy-5-methylpyridine (Decarboxylated Product) Protonated->Product Heat (Fast) WaterBridge Water-Bridged Complex (Aqueous Conditions) Anion->WaterBridge + H2O Safe Thermally Stable Anion (Anhydrous Conditions) Anion->Safe Dry Solvents Ylide->Product Proton Transfer WaterBridge->Product Heat (Moderate)

Mechanistic pathways of 3-H-5-MPA decarboxylation and stabilization via pH and solvent control.

Troubleshooting FAQs

Q: Why am I losing my product (converting to 3-hydroxy-5-methylpyridine) during rotary evaporation of aqueous fractions? A: You are likely concentrating the solution near its isoelectric point or under basic conditions with residual water. Thermal energy from the water bath (even at 40–50 °C) provides the activation energy needed for the water-bridged anion or the zwitterion to expel CO₂[3]. Solution: Switch to lyophilization or strictly control the pH and use anhydrous conditions.

Q: Can I use standard heating for the recrystallization of 3-H-5-MPA? A: No. Heating 3-H-5-MPA in protic solvents (like water or alcohols) will induce decarboxylation. If recrystallization is necessary, use a solvent-antisolvent precipitation method at room temperature or below (e.g., dissolving in a minimal amount of cold alkaline water and carefully precipitating by adjusting to the isoelectric point at 0 °C).

Q: I need to run a high-temperature cross-coupling reaction (>100 °C). How do I prevent decarboxylation? A: You have two options. First, you can transiently protect the carboxylic acid as an ester (see Protocol B), which physically prevents the loss of CO₂. Second, if you must use the free acid, pre-form the carboxylate salt (e.g., potassium salt) and run the reaction in strictly anhydrous polar aprotic solvents (like DMF or DMSO). Without water to form the hydrogen-bonded bridge, the anion is highly resistant to decarboxylation even at 150 °C[3].

Quantitative Degradation Dynamics

To guide your experimental design, the following table summarizes the relative decarboxylation kinetics of 3-hydroxypicolinic acid derivatives across different physicochemical environments.

Species / ConditionpH RangeSolvent SystemTemp (°C)Relative Decarboxylation RateMechanistic Causality
Protonated Acid < 1.0Aqueous95++++ (Very Fast)Initial protonation at C-2 stabilized by 3-OH inductive effects[2].
Zwitterion 1.5 – 3.0Aqueous95+++ (Fast)Direct ylide intermediate formation via Hammick mechanism[2].
Picolinate Anion > 7.0Aqueous150++ (Moderate)Water-bridged hydrogen bonding lowers activation energy[3].
Picolinate Anion > 7.0Anhydrous (e.g., DMF)150 (Stable)Lack of protic bridge prevents transition to the ylide state[3].

Validated Experimental Protocols

Protocol A: Safe Aqueous Concentration and Isolation

Use this protocol when extracting 3-H-5-MPA from aqueous biological assays or synthesis workups.

  • Thermal Quenching: Chill the aqueous solution containing 3-H-5-MPA to 0–5 °C using an ice bath.

  • pH-Driven Precipitation: Carefully adjust the pH to the isoelectric point (approx. pH 2.0–2.5) using cold 1M HCl or 1M NaOH.

    • Causality: The zwitterion has the lowest aqueous solubility. Forcing precipitation in the cold circumvents the need for thermal evaporation entirely.

  • Water Removal via Sublimation: If the solution is too dilute to precipitate, do NOT use rotary evaporation. Instead, shell-freeze the solution at -80 °C and perform lyophilization (freeze-drying) at < 0.1 mbar.

    • Causality: Sublimation removes the water network (breaking the potential hydrogen-bonded bridge) without providing the thermal energy (Δ) required to cross the activation barrier for ylide formation.

  • Self-Validation Step: Analyze the isolated powder via TLC or LC-MS against a known standard. The strict absence of a less polar, -44 Da mass spot (3-hydroxy-5-methylpyridine) confirms successful isolation without thermal degradation.

Protocol B: Transient Esterification for High-Temperature Workflows

Use this protocol to protect the carboxyl group prior to reactions requiring heat.

  • Suspension: Suspend 3-H-5-MPA in anhydrous methanol (0.2 M concentration) in an oven-dried flask.

  • Atmospheric Control: Cool the flask to 0 °C under an inert argon atmosphere.

  • Catalytic Activation: Add thionyl chloride (SOCl₂, 1.5 equiv.) dropwise over 15 minutes.

    • Causality: SOCl₂ generates HCl in situ, catalyzing Fischer esterification while the 0 °C temperature prevents the acid-catalyzed protonation decarboxylation pathway[2] from competing with the esterification.

  • Ambient Stirring: Stir at room temperature (20–25 °C) for 12 hours. Do not heat to reflux.

  • Isolation: Concentrate under reduced pressure at 30 °C to yield the methyl ester hydrochloride salt.

    • Causality: The esterified carboxyl group cannot act as a CO₂ leaving group, rendering the molecule thermally stable for downstream high-temperature cross-coupling.

  • Self-Validation Step: Confirm protection via LC-MS. A mass shift of +14 Da (addition of methyl, loss of H) with zero detection of the -44 Da degradation product confirms that the esterification successfully outcompeted the decarboxylation pathway.

Sources

Troubleshooting

Optimizing mobile phase for 3-Hydroxy-5-methylpicolinic acid chromatography

Advanced Troubleshooting & Method Optimization Center Welcome to the Technical Support Center for analytical chromatography. As a Senior Application Scientist, I frequently encounter challenges with highly polar, amphote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Method Optimization Center

Welcome to the Technical Support Center for analytical chromatography. As a Senior Application Scientist, I frequently encounter challenges with highly polar, amphoteric analytes. 3-Hydroxy-5-methylpicolinic acid is a structurally complex molecule; its pyridine nitrogen, carboxylic acid, and phenolic-like hydroxyl group create a potent zwitterionic and chelating motif.

This guide bypasses generic advice to focus on the causality of chromatographic behavior, providing you with self-validating protocols and mechanistic troubleshooting to achieve robust, reproducible separations.

Knowledge Base: Mechanism & Causality

To optimize the mobile phase for 3-Hydroxy-5-methylpicolinic acid, we must first understand the physicochemical forces dictating its behavior on a stationary phase:

  • Zwitterionic Polarity: At physiological pH, the carboxylic acid is deprotonated (anionic) and the pyridine nitrogen is protonated (cationic). This extreme polarity results in zero retention on standard C18 columns.

  • Metal Chelation: Picolinic acid derivatives act as strong bidentate chelators. The proximity of the pyridine nitrogen and the carboxyl/hydroxyl groups allows the analyte to coordinate with trace metals (e.g., Fe³⁺) in stainless steel fluidics, causing severe peak tailing.

  • Silanol Interactions: Unshielded silanol groups on silica-based columns act as weak cation exchangers, trapping the protonated pyridine ring and further degrading peak shape.

To counteract these forces, we must engineer the mobile phase using precise pH control, ion-pairing reagents, or mixed-mode chromatography.

Method_Dev_Logic Start Start: 3-Hydroxy-5-methylpicolinic Acid Method Dev Assess Analyze Amphoteric Nature (Pyridine N, Carboxyl, Phenolic OH) Start->Assess SelectCol Select Column Chemistry (C18 vs. Mixed-Mode) Assess->SelectCol Buffer Optimize Mobile Phase pH (Target pH 2.5-3.0) SelectCol->Buffer Additives Select Additives (TBAHS for Ion-Pairing) Buffer->Additives Evaluate Evaluate Peak Shape & Retention (k' between 2 and 10) Additives->Evaluate Evaluate->Buffer Poor Retention/ Tailing Success Validated HPLC Method Evaluate->Success Acceptable

Logical workflow for optimizing mobile phase and column chemistry.

Quantitative Mobile Phase Parameters

The following table summarizes the causal relationship between mobile phase parameters and expected chromatographic outcomes, grounded in validated studies of picolinic acid derivatives.

Table 1: Mobile Phase Optimization Matrix

ParameterOptimal Range/ValueCausality & Mechanistic RationaleExpected Outcome
Buffer pH 2.5 – 3.0Protonates the carboxylic acid (reducing polarity) and fully protonates the pyridine nitrogen. Suppresses silanol ionization. As shown in1, pH > 3.6 induces broad peaks[1].Sharp, symmetrical peaks; elimination of secondary interactions.
Ion-Pairing 1.0 – 5.0 mM TBAHSTetrabutylammonium hydrogen sulfate (TBAHS) forms a neutral, lipophilic ion-pair complex with the carboxylate anion[2].Drastic increase in retention factor (k') on reversed-phase C18 columns.
Buffer Conc. 30 – 100 mMProvides robust buffering capacity to maintain local pH at the analyte microenvironment, preventing zwitterionic equilibrium shifts.Stable retention times; elimination of run-to-run drift.
Organic Modifier 2% – 10% MethanolHigh aqueous conditions are required to retain the polar ion-pair complex. High organic content causes early elution.Controlled retention; k' between 2.0 and 10.0.

Troubleshooting Guide & FAQs

Q: Why is my 3-Hydroxy-5-methylpicolinic acid peak exhibiting severe tailing (Asymmetry factor > 2.0)? A: Causality: The compound is a potent bidentate chelator. When it passes through standard stainless steel HPLC fluidics, it coordinates with exposed trace metals, causing secondary retention mechanisms. Furthermore, at mid-range pH, unshielded silanol groups on the silica stationary phase interact via ion-exchange with the protonated pyridine ring. Solution: Lower the mobile phase pH to 3.0 to suppress silanol activity. If tailing persists, passivate your HPLC system with 20% nitric acid or add 0.1 mM EDTA to the mobile phase to bind trace metals before the analyte can interact with them.

Q: I have zero retention on a standard C18 column (elutes in the void volume). How do I increase k'? A: Causality: At physiological pH, the molecule exists as a highly polar zwitterion, preferring the aqueous mobile phase over the hydrophobic C18 stationary phase. Solution: You must alter the retention mechanism. Implement Ion-Pairing Chromatography by adding 1 mM TBAHS to your mobile phase to form a lipophilic complex[2]. Alternatively, switch to a Mixed-Mode Cation-Exchange Column (e.g., Primesep 100), where retention is controlled by the amount of acetonitrile and buffer ions[3].

Q: Why does my retention time shift unpredictably between runs? A: Causality: Inadequate buffering capacity near the pKa of the analyte. If the mobile phase pH fluctuates even slightly near the analyte's pKa (~1.5 or ~5.5), the ratio of ionized to unionized molecules changes rapidly, causing retention drift. Solution: Ensure your buffer concentration is at least 30 mM (e.g., sodium phosphate) and that the mobile phase pH is maintained strictly at 3.0, well away from the pyridine pKa[1].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) protocol incorporates a System Suitability Testing (SST) feedback loop. This self-validating system guarantees that the mobile phase chemistry is functioning correctly before precious samples are injected.

Step-by-Step Methodology: IP-RP-HPLC

Step 1: Mobile Phase Formulation

  • Dissolve 30 mmol of sodium phosphate monobasic in 950 mL of HPLC-grade water.

  • Add 1.0 mmol of Tetrabutylammonium hydrogen sulfate (TBAHS) to the solution.

  • Adjust the pH strictly to 3.0 using concentrated phosphoric acid. Mechanistic note: This pH ensures the analyte is properly protonated for ion-pairing while suppressing silanols.

  • Add 50 mL of HPLC-grade Methanol (final ratio 95:5 Aqueous:Organic).

  • Filter through a 0.22 µm nylon membrane and degas ultrasonically.

Step 2: Column Equilibration

  • Install a high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Flush the column with the mobile phase at 1.0 mL/min for at least 20 column volumes to ensure the TBAHS fully saturates the stationary phase.

Step 3: System Suitability Testing (Self-Validation)

  • Prepare a 100 µg/mL standard of 3-Hydroxy-5-methylpicolinic acid in the mobile phase.

  • Execute the self-validation workflow outlined in the diagram below.

Self_Validation Inject Inject System Suitability Standard (n=5) CheckTailing Calculate Tailing Factor (Tf) Is Tf ≤ 1.5? Inject->CheckTailing CheckRSD Calculate Peak Area RSD Is RSD ≤ 2.0%? CheckTailing->CheckRSD Yes Fail System Invalid Initiate Troubleshooting CheckTailing->Fail No CheckK Calculate Retention Factor (k') Is k' ≥ 2.0? CheckRSD->CheckK Yes CheckRSD->Fail No Pass System Validated Proceed with Samples CheckK->Pass Yes CheckK->Fail No

Self-validating system suitability workflow for HPLC analysis.

Table 2: SST Acceptance Criteria & Corrective Actions

MetricTarget ValueCorrective Action if Failed
Retention Factor (k') 2.0 ≤ k' ≤ 10.0If k' < 2.0, decrease methanol % or increase TBAHS concentration.
Tailing Factor (Tf) ≤ 1.5Flush system with EDTA, verify pH is exactly 3.0, or replace column frit.
Peak Area RSD (n=5) ≤ 2.0%Check autosampler syringe; ensure sample diluent matches mobile phase exactly.

Step 4: Sample Analysis Once the system passes the SST criteria, proceed with injecting experimental samples. Ensure all biological or synthetic samples are filtered and matrix-matched to the mobile phase to prevent localized pH shifts upon injection.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Title: New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids Source: ResearchGate URL
  • Title: Picolinic Acid HPLC Applications Source: SIELC Technologies URL

Sources

Optimization

Technical Support Center: Crystallization of 3-Hydroxy-5-methylpicolinic Acid

Welcome to the technical support center for the crystallization of 3-Hydroxy-5-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-Hydroxy-5-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for reducing impurities and overcoming common challenges during the crystallization process. Our approach is built on fundamental principles of physical chemistry and extensive field experience to ensure you can achieve the highest possible purity and yield.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of 3-Hydroxy-5-methylpicolinic acid in a direct question-and-answer format.

Q1: My final crystalline product is contaminated with a persistent, structurally similar impurity. How can I improve its removal?

This is a frequent challenge, as impurities with similar structures and polarities to the target molecule can be difficult to purge.[1] They may even co-crystallize or form a solid solution.[1][2]

Root Causes & Solutions:

  • Inadequate Solvent System: The chosen solvent may not provide sufficient discrimination between the product and the impurity based on solubility.

    • Solution: Perform a systematic solvent re-screening. The ideal solvent should exhibit a steep solubility curve for 3-Hydroxy-5-methylpicolinic acid (high solubility when hot, low solubility when cold) while keeping the impurity highly soluble even at low temperatures. Consider mixed-solvent systems (solvent/anti-solvent). For picolinic acid derivatives, polar protic solvents like isopropanol, ethanol, or water-ethanol mixtures are often effective starting points.[3][4]

  • Insufficient Purity of Starting Material: Recrystallization is a purification technique, but its effectiveness diminishes with highly impure starting material.

    • Solution: If the initial purity is below 90-95%, consider a preliminary purification step (e.g., flash chromatography) or perform a second recrystallization on the obtained crystals.

Q2: After dissolving my compound and letting it cool, no crystals have formed, even after several hours.

This phenomenon is known as supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[7][8]

Solutions to Induce Crystallization:

  • Seed Crystals: Add a very small, pure crystal of 3-Hydroxy-5-methylpicolinic acid to the solution. This provides a pre-formed nucleation site for crystal growth to begin.[7][8]

  • Scratching: Gently scratch the inner surface of the flask below the liquid level with a glass rod. The microscopic imperfections created on the glass surface can act as nucleation sites.[7][8]

  • Reduce Solvent Volume: It's possible too much solvent was used initially.[7][8] Gently heat the solution to evaporate a portion of the solvent to increase the concentration, then attempt to cool it again.

  • Flash Cooling: Briefly place the flask in an ice bath for a few minutes to induce nucleation, then allow it to return to a slow cooling environment.

Q3: My compound separated as an oil instead of a solid crystal ("oiling out"). What went wrong?

"Oiling out" occurs when the solution becomes saturated at a temperature that is higher than the melting point of the solid in that specific solvent environment. The compound comes out of solution as a liquid phase instead of a solid lattice. This is detrimental to purity, as the oil phase often traps significant amounts of impurities.

Corrective Actions:

  • Increase Solvent Volume: The saturation point (cloud point) is being reached at too high a temperature. Re-heat the solution to dissolve the oil, add more solvent (10-20% increments) to lower the saturation temperature, and re-cool slowly.[8]

  • Lower the Cooling Rate: Very slow cooling around the saturation temperature can sometimes favor the formation of crystals over oil.[8]

  • Change the Solvent: Select a solvent in which the compound is less soluble or one with a lower boiling point. This will naturally lower the saturation temperature.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common crystallization problems.

G Start Start: Crystallization Issue Problem What is the primary issue? Start->Problem Impurity High Impurity Level Problem->Impurity Low Purity NoCrystals No Crystals Formed (Supersaturation) Problem->NoCrystals No Product OilingOut Compound 'Oiled Out' Problem->OilingOut Oily Product LowYield Low Yield Problem->LowYield Low Recovery Sol_Impurity1 Decrease Cooling Rate (e.g., 0.5°C/min) Impurity->Sol_Impurity1 Sol_Impurity2 Re-evaluate Solvent System Impurity->Sol_Impurity2 Sol_NoCrystals1 Add Seed Crystal NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Scratch Inner Flask Surface NoCrystals->Sol_NoCrystals2 Sol_NoCrystals3 Reduce Solvent Volume & Re-cool NoCrystals->Sol_NoCrystals3 Sol_Oiling1 Re-heat and Add More Solvent OilingOut->Sol_Oiling1 Sol_Oiling2 Switch to a Lower Boiling Point Solvent OilingOut->Sol_Oiling2 Sol_LowYield1 Check for Excess Solvent Usage LowYield->Sol_LowYield1 Sol_LowYield2 Ensure Solution is Cooled Sufficiently (e.g., Ice Bath) LowYield->Sol_LowYield2 Sol_LowYield3 Use Minimal Ice-Cold Solvent for Rinse LowYield->Sol_LowYield3 Sol_Impurity3 Perform Second Recrystallization Sol_Impurity2->Sol_Impurity3

Caption: Troubleshooting Decision Tree for Crystallization.

Section 2: Foundational Principles & FAQs

Understanding the science behind the process is key to effective troubleshooting.

FAQ 1: Why is a slow cooling rate so critical for achieving high purity?

Crystal formation is a process of molecular self-assembly. For a pure crystal, molecules of 3-Hydroxy-5-methylpicolinic acid must arrange themselves into a highly ordered, repeating three-dimensional lattice.

  • Thermodynamic vs. Kinetic Control:

    • Slow Cooling (Thermodynamic Control): A slow temperature drop maintains the system near equilibrium. Molecules have sufficient time and energy to "try" different orientations. The most stable (lowest energy) state is the perfectly ordered crystal lattice composed only of the target molecule. Impurity molecules do not fit well into this lattice and are preferentially excluded, remaining in the solution (mother liquor).[6] This process results in fewer, larger, and purer crystals.[9]

Parameter Slow Cooling (e.g., 0.1-1.0°C/min) Rapid Cooling (e.g., >10°C/min)
Driving Force Low Supersaturation (Thermodynamic)High Supersaturation (Kinetic)
Crystal Size Larger, more well-defined[5][9]Smaller, often needle-like
Purity High[6][10]Lower, with inclusions[5]
Nucleation Fewer nucleation sitesMany nucleation sites

Table 1: Impact of Cooling Rate on Crystal Attributes.

FAQ 2: How can I leverage pH to improve the purification of 3-Hydroxy-5-methylpicolinic acid?

3-Hydroxy-5-methylpicolinic acid is an amphoteric molecule, meaning it has both an acidic functional group (the carboxylic acid) and a basic one (the pyridine nitrogen). This allows its overall charge and, consequently, its solubility in aqueous systems to be manipulated by adjusting the pH.[11][12]

  • At Low pH (e.g., pH < 2): The pyridine nitrogen will be protonated, forming a positively charged species (a pyridinium cation). This charged form is typically much more soluble in polar solvents like water.

  • At Mid-range pH (Isoelectric Point): The molecule will exist predominantly as a neutral zwitterion. At its isoelectric point, the molecule has its lowest solubility, which is often the ideal condition for crystallization.

  • At High pH (e.g., pH > 8): The carboxylic acid will be deprotonated, forming a negatively charged carboxylate. This species is also highly soluble in water.

You can exploit this behavior to leave specific impurities behind. For example, if you have a neutral, non-amphoteric impurity, you could dissolve the crude mixture at a high pH (where your product is a soluble salt), filter out the insoluble impurity, and then carefully add acid to lower the pH to the isoelectric point, causing the pure product to crystallize out.[11]

FAQ 3: How do I select the best solvent for recrystallization?

The perfect solvent is the cornerstone of a successful crystallization. The general rule is "like dissolves like," but the key is temperature-dependent solubility.[7]

Criteria for a Good Solvent:

  • High Solvating Power at High Temperature: The solvent must completely dissolve the 3-Hydroxy-5-methylpicolinic acid near its boiling point.

  • Low Solvating Power at Low Temperature: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., 0-4°C) to ensure good recovery.[7]

  • Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration before cooling).

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.

  • Inertness: The solvent must not react with the compound.

Solvent Polarity Boiling Point (°C) Comments for Picolinic Acids
WaterHigh100Picolinic acid is very soluble; may lead to low recovery unless pH is optimized or used with a co-solvent.[3]
EthanolHigh78Good general-purpose polar protic solvent. Picolinic acid is less soluble than in water.[3]
Isopropanol (IPA)Medium82Frequently cited in patents for recrystallizing picolinic acid derivatives.[4] A very good starting point.
AcetonitrileMedium82Polar aprotic. Picolinic acid has low solubility, may be useful as an anti-solvent or for washing.[3]
Ethyl AcetateMedium77Less polar; may be effective if impurities are highly polar.
Heptane/HexaneLow98 / 69Non-polar. Unlikely to be a primary solvent but could be used as an anti-solvent in a mixed system.

Table 2: Common Solvents for Crystallization Screening.

Section 3: Standard Operating Protocols (SOPs)
SOP 1: Controlled Cooling Recrystallization

This protocol outlines the standard procedure for achieving high-purity crystals.

  • Dissolution: Place the crude 3-Hydroxy-5-methylpicolinic acid in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (e.g., on a hot plate with a stirrer). Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Controlled Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. To prevent rapid cooling, the flask can be placed inside a larger beaker filled with hot water (acting as an insulating jacket).[8]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[7]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.[7] Using room temperature or excess solvent will redissolve some of your product and reduce the yield.

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Place Crude Solid in Flask B 2. Add Minimum Hot Solvent (to dissolve) A->B C 3. Slow Cool to Room Temp (Undisturbed) B->C D 4. Cool in Ice Bath (Maximize Yield) C->D E 5. Collect via Vacuum Filtration D->E F 6. Wash with Minimal Ice-Cold Solvent E->F G 7. Dry Crystals F->G End End G->End Pure Product

Caption: Step-by-step workflow for recrystallization.

Section 4: Analytical Methods for Purity Assessment

Verifying the purity of your final product is a critical final step.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.[13][14] An appropriate HPLC method can separate the main compound from trace impurities, allowing for accurate quantification (e.g., purity as a percentage of total peak area). Developing a robust HPLC method is essential for quality control in drug development.[13][15]

  • Melting Point Analysis: A simple and rapid technique to qualitatively assess purity. A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to become depressed and broaden over a wider range.[16]

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are used to confirm the identity of the desired product and to identify the structure of unknown impurities.[14]

References
  • How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020). Reddit. [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review - Atlantis Press. (n.d.). Atlantis Press. [Link]

  • Effect of cooling rate on the purity and yield of the coarse crystal... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - MDPI. (2022). MDPI. [Link]

  • Recrystallization. --->. (n.d.). Unknown Source. [Link]

  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023). MDPI. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharmatutor. [Link]

  • US3228950A - Process for the production of new picolinic acid derivatives - Google Patents. (n.d.).
  • HPMC Solubility Chart. (n.d.). MelaColl. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. (2025). AMSbiopharma. [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Moravek, Inc.. [Link]

  • Recrystallisation Help : r/Chempros - Reddit. (2020). Reddit. [Link]

  • Impurity-induced acceleration of polymorphic conversion via crystalline solid solutions and the T–X phase diagrams of salicylic acid and 3-hydroxybenzoic acid - CrystEngComm (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC. (2020). National Center for Biotechnology Information. [Link]

  • New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed. (2001). National Center for Biotechnology Information. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2025). Unknown Source. [Link]

  • Webinar | Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. (2020). YouTube. [Link]

  • 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. [Link]

  • In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Find out how to cope with impurities by using the Crystal16 and Crystalline instruments - Technobis Crystallization Systems. (2022). Technobis Crystallization Systems. [Link]

  • (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media - ResearchGate. (2023). ResearchGate. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Extraction Protocols for 3-Hydroxy-5-methylpicolinic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the isolation and purification of 3-Hydroxy-5-methylpicolinic acid. As a key pyridine-based building block of various bacteria...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the isolation and purification of 3-Hydroxy-5-methylpicolinic acid. As a key pyridine-based building block of various bacterial secondary metabolites, its efficient extraction is critical for research and development.[1] This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies designed for researchers, scientists, and drug development professionals.

Our approach is built on a foundation of scientific integrity, explaining the causality behind experimental choices to empower you to adapt and refine these protocols for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is 3-Hydroxy-5-methylpicolinic acid and why is its extraction challenging?

A1: 3-Hydroxy-5-methylpicolinic acid is a heterocyclic aromatic compound, specifically a substituted picolinic acid. It serves as a precursor in the biosynthesis of various microbial secondary metabolites.[1] The primary challenges in its extraction stem from its amphiprotic nature (containing both an acidic carboxylic group and a basic pyridine nitrogen) and its production within a complex biological matrix, such as a fermentation broth.[2] The broth contains numerous other metabolites, proteins, lipids, and salts that can interfere with isolation, necessitating a multi-step, optimized protocol.

Q2: What is the fundamental principle behind efficiently extracting this compound from an aqueous phase like a fermentation broth?

A2: The core principle is to manipulate the compound's ionization state through pH control to favor its partitioning into an immiscible organic solvent. 3-Hydroxy-5-methylpicolinic acid is an acidic molecule. By acidifying the aqueous phase to a pH below its acid dissociation constant (pKa), the carboxylic acid group becomes protonated (COOH). This neutral form is significantly less polar and thus more soluble in organic solvents, driving the extraction process. This technique is a cornerstone of liquid-liquid extraction (LLE) for acidic compounds.[3][4]

Q3: What is "Reactive Extraction" and is it suitable for this compound?

A3: Reactive extraction is an enhanced form of LLE where an "extractant" is added to the organic phase to form a chemical complex with the target molecule, dramatically increasing the distribution coefficient.[5][6] For carboxylic acids like picolinic acid derivatives, amine-based extractants (e.g., Tri-n-octylamine [TOA], Alamine 336) are highly effective.[5][6] They form an ion-pair complex with the acid in the organic phase, pulling it from the aqueous layer with high efficiency. This method is highly suitable and often preferred for recovering picolinic acids from dilute aqueous solutions.[5]

Q4: How important is the choice of organic solvent (diluent)?

A4: The diluent is critical. It not only dissolves the target compound and the extractant but also solvates the resulting acid-amine complex, stabilizing it and preventing the formation of a third phase.[6] The polarity and hydrogen-bonding capability of the diluent dictate its effectiveness. Studies on picolinic acid have shown the extraction efficiency with TOA follows the order: Dichloromethane (DCM) ≥ Methyl isobutyl ketone (MIBK) > chlorobenzene > 1-octanol > cyclohexane.[5] Therefore, a polar, non-protic solvent like DCM or MIBK is often a strong starting point.

Q5: What are the general stability concerns for 3-Hydroxy-5-methylpicolinic acid during extraction?

A5: As a phenolic acid derivative, the compound may be susceptible to degradation under certain conditions. Key concerns include:

  • High pH: Alkaline conditions can lead to the oxidation and degradation of phenolic compounds.[7]

  • Oxidation: Exposure to air (oxygen) can cause oxidative degradation, potentially accelerated by trace metals in the broth.[8]

  • Photodegradation: Exposure to UV or even strong ambient light can degrade aromatic structures.[8]

  • Thermal Stress: High temperatures used for solvent evaporation or other steps can cause decomposition.[9] It is crucial to handle extracts promptly, protect them from light, and use the minimum necessary heat for solvent removal.

Experimental Workflows & Protocols

General Extraction Workflow

The overall process involves separating the microbial cells, preparing the aqueous phase, performing the extraction, and purifying the final compound.

G cluster_0 Upstream & Sample Prep cluster_1 Extraction & Primary Purification cluster_2 Downstream & Final Product Fermentation Fermentation Broth Centrifugation Centrifugation / Filtration Fermentation->Centrifugation Harvest Supernatant Clarified Supernatant Centrifugation->Supernatant Separate Cells pH_Adjust Acidification (pH 2-3) Supernatant->pH_Adjust Prepare for Extraction LLE Liquid-Liquid Extraction (with Organic Solvent + Extractant) pH_Adjust->LLE Separation Phase Separation LLE->Separation Organic_Phase Loaded Organic Phase Separation->Organic_Phase Back_Extraction Back-Extraction (with Alkaline Aqueous Phase) Organic_Phase->Back_Extraction Aqueous_Extract Purified Aqueous Extract Back_Extraction->Aqueous_Extract Final_pH Re-acidification Aqueous_Extract->Final_pH Crystallization Crystallization / Precipitation Final_pH->Crystallization Drying Filtration & Drying Crystallization->Drying Pure_Compound Pure 3-Hydroxy-5-methylpicolinic acid Drying->Pure_Compound G start Low Extraction Yield ph_check Is pH of aqueous phase < pKa? start->ph_check ph_yes Yes ph_check->ph_yes Yes ph_no No ph_check->ph_no No solvent_check Is solvent choice optimal? solvent_yes Yes solvent_check->solvent_yes Yes solvent_no No solvent_check->solvent_no No mixing_check Is mixing sufficient? mixing_yes Yes mixing_check->mixing_yes Yes mixing_no No mixing_check->mixing_no No degradation_check Could degradation be occurring? degradation_yes Yes degradation_check->degradation_yes Yes ph_yes->solvent_check ph_solution ACTION: Adjust pH to 2.0-3.0. Verify with calibrated meter. ph_no->ph_solution solvent_yes->mixing_check solvent_solution ACTION: Screen alternative solvents (e.g., MIBK, Ethyl Acetate). Vary extractant concentration. solvent_no->solvent_solution mixing_yes->degradation_check mixing_solution ACTION: Increase mixing inversions. Perform multiple extractions. mixing_no->mixing_solution degradation_solution ACTION: Reduce heat during evap. Protect from light. Process samples faster. degradation_yes->degradation_solution

Sources

Optimization

Resolving peak tailing of 3-Hydroxy-5-methylpicolinic acid in LC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific chromatographic liabilities of 3-Hydroxy-5-methylpicolinic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific chromatographic liabilities of 3-Hydroxy-5-methylpicolinic acid .

Because this molecule features an amphoteric profile and a highly active bidentate chelation pocket, standard reversed-phase LC-MS approaches often fail, resulting in severe peak tailing, signal suppression, and poor reproducibility. This guide outlines the causality behind these failures and provides validated, self-correcting methodologies to resolve them.

Diagnostic Workflow

Troubleshooting Start Analyze 3-Hydroxy-5-methylpicolinic acid Peak Tailing Observed Check1 Is LC system or column hardware metallic? Start->Check1 MetalIssue Metal Chelation (Lewis Acid-Base) Check1->MetalIssue Yes Check2 Is mobile phase pH > 3.0 or poorly buffered? Check1->Check2 No Sol1 Use PEEK/Hybrid Hardware or Medronic Acid Additive MetalIssue->Sol1 SilanolIssue Silanol Ion-Exchange Interaction Sol2 Lower pH (< 2.5) & Use End-Capped Type B Silica SilanolIssue->Sol2 Check2->SilanolIssue Yes Check3 Poor Retention (Elutes in Void)? Check2->Check3 No Sol3 Switch to HILIC or Polar-Embedded Phase Check3->Sol3 Yes

Fig 1. Diagnostic decision tree for resolving peak tailing of amphoteric, metal-coordinating analytes.

In-Depth Troubleshooting FAQs

Q1: Why does 3-Hydroxy-5-methylpicolinic acid exhibit severe peak tailing and signal loss even on brand-new C18 columns? A1: The tailing is primarily driven by two distinct structural liabilities:

  • Lewis Acid-Base Metal Chelation: Picolinic acid derivatives possess a pyridine nitrogen adjacent to a carboxylic acid. This geometry forms a highly favorable bidentate chelation pocket that strongly coordinates with transition metals (e.g., Fe³⁺, Ni²⁺) exposed in stainless steel LC tubing, pump heads, and column frits[1]. This interaction leads to severe peak broadening, tailing, and irreversible analyte adsorption[2].

  • Secondary Silanol Interactions: As an amphoteric compound, the basic pyridine ring becomes protonated at acidic pH. If the silica stationary phase is not fully end-capped, these positively charged analytes undergo secondary ion-exchange interactions with residual, negatively charged silanol groups (Si-O⁻) on the silica surface[3].

Q2: How can I eliminate metal-induced peak tailing without causing ion suppression in the mass spectrometer? A2: Traditional UV-based methods often use high concentrations of EDTA or picolinic acid in the mobile phase to mask metal sites, but these cause severe ion suppression and source contamination in LC-MS[4]. For LC-MS workflows, you must adopt one of two strategies:

  • Hardware Modification (Preferred): Utilize metal-free or bioinert LC hardware. Columns lined with Polyetheretherketone (PEEK) or those utilizing organic-inorganic hybrid surface technologies physically block the analyte from interacting with metallic active sites, eliminating the chelation pathway entirely[1].

  • MS-Compatible Chelating Additives: If metal-free hardware is unavailable, add a low concentration (e.g., 5 µM) of an MS-compatible chelator like medronic acid to the mobile phase. Medronic acid binds to the vacant d-orbitals of transition metals with higher affinity than the picolinic acid moiety, effectively passivating the system without competing for ionization droplets in the ESI source[5].

Q3: What is the optimal mobile phase pH to suppress secondary silanol interactions for this compound? A3: To mitigate silanol interactions, the mobile phase pH must be strictly controlled. Operating at a low pH (< 2.5) using modifiers like 0.1% to 0.2% formic acid ensures that the residual silanol groups on the silica surface remain fully protonated (neutral), thereby shutting down the ion-exchange pathway[3]. Furthermore, ensuring a sufficient buffer concentration (e.g., 10 mM ammonium formate) prevents local pH shifts as the sample bolus travels through the column, maintaining consistent ionization and peak symmetry[6].

Q4: The compound elutes in the void volume on a standard C18 column. How do I improve retention while maintaining peak shape? A4: 3-Hydroxy-5-methylpicolinic acid is highly polar, and at low pH, the protonated pyridine ring further increases its hydrophilicity, causing poor retention on standard reversed-phase columns.

  • Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates with a highly organic mobile phase, which reduces the dielectric constant and strengthens the hydrophilic partitioning into the aqueous layer immobilized on the silica surface. Crucially, in HILIC mode, silanol activity rarely manifests as tailing for basic compounds, bypassing the secondary interaction issue entirely while providing excellent retention[7].

Quantitative Data Presentation

The table below summarizes the expected chromatographic and mass spectrometric improvements when applying specific mitigation strategies to 3-Hydroxy-5-methylpicolinic acid.

Mitigation StrategyPrimary MechanismPeak Asymmetry Factor ( As​ )MS Signal Recovery (%)
Standard Stainless Steel C18 (Baseline) Unmitigated metal chelation & silanol interaction> 3.5 (Severe Tailing)< 30%
Standard C18 + 0.1% Formic Acid (pH 2.7) Suppresses silanols; metals remain active2.2 (Moderate Tailing)45%
Standard C18 + Medronic Acid (5 µM) Passivates metal active sites via additive1.3 (Slight Tailing)85%
PEEK-lined / Hybrid Surface Column Physically eliminates metal chelation1.1 (Excellent)> 95%

Experimental Protocols: Implementing a Self-Validating Metal-Free LC-MS Workflow

To ensure scientific integrity, this protocol includes a built-in validation step to definitively isolate the root cause of any residual peak tailing.

Step 1: System Passivation (For standard stainless steel hardware)

  • Bypass the analytical column using a PEEK union.

  • Flush the LC system with 0.5% phosphoric acid in 50:50 Water:Methanol at 0.5 mL/min for 2 hours to strip strongly bound metal contaminants.

  • Flush with LC-MS grade water until a neutral pH is reached in the waste line.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 10 mM ammonium formate in LC-MS grade water. Adjust to pH 2.5 using MS-grade formic acid. (Optional: Add 5 µM medronic acid if using standard stainless steel hardware).

  • Organic Phase (B): 0.1% formic acid in LC-MS grade Acetonitrile.

Step 3: Column Installation & Equilibration

  • Install a bioinert/PEEK-lined, highly end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Equilibrate with 95% Phase A / 5% Phase B for at least 20 column volumes to ensure complete stationary phase wetting and pH stabilization.

Step 4: Self-Validation Injection (System Suitability)

  • Prepare a mixed standard containing 3-Hydroxy-5-methylpicolinic acid (target) and Caffeine (a non-chelating, non-acidic neutral marker).

  • Inject the mixture and evaluate the chromatography.

    • Causality Check: If Caffeine is symmetrical ( As​ ~ 1.0) but the target compound tails, the issue is analyte-specific (residual metal chelation or silanol activity). If both compounds tail, the issue is mechanical (e.g., a void in the column bed, dead volume in the fittings, or a blocked frit).

References

  • Source: chromatographyonline.
  • Source: ymc.
  • Source: researchgate.
  • Source: imtakt.
  • Source: benchchem.
  • Source: chromanik.co.
  • Source: lcms.

Sources

Troubleshooting

Optimizing reaction temperature for 3-Hydroxy-5-methylpicolinic acid amidation

Mechanistic Context: The Temperature Conundrum The amidation of 3-hydroxy-5-methylpicolinic acid presents a unique synthetic challenge due to the molecule's zwitterionic nature and the presence of competing nucleophiles....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context: The Temperature Conundrum

The amidation of 3-hydroxy-5-methylpicolinic acid presents a unique synthetic challenge due to the molecule's zwitterionic nature and the presence of competing nucleophiles. The free 3-hydroxyl group can act as an O-nucleophile, directly competing with the target amine (N-nucleophile) for the activated carboxylate.

Reaction temperature is the absolute linchpin for controlling this chemoselectivity. If the thermal energy in the system exceeds the activation energy required for O-acylation, the reaction will rapidly deviate from the desired amidation pathway, resulting in esterification, dimerization, and complex oligomer mixtures.

Troubleshooting FAQs

Q1: My amidation yield is exceptionally low, and LC-MS shows high molecular weight impurities. What is happening? A: You are likely observing intermolecular O-acylation (oligomerization). Because 3-hydroxy-5-methylpicolinic acid contains both a carboxylic acid and an unprotected 3-hydroxyl group, elevated temperatures compromise the kinetic preference for N-amidation. If the reaction temperature exceeds 25 °C during the activation phase, the activated carboxylate will react with the 3-hydroxyl group of adjacent molecules, forming depsipeptide-like oligomers[1]. Causality & Fix: Lower your activation temperature. The initial activation of the carboxylic acid must be performed strictly at 0 °C to suppress the nucleophilicity of the 3-hydroxyl group[2].

Q2: What is the optimal temperature profile for HATU-mediated coupling of this specific substrate? A: The field-proven protocol utilizes a strict temperature gradient: 0 °C → Room Temperature (20–25 °C) . Causality: HATU is a highly reactive coupling reagent. At 0 °C, it efficiently forms the active O-Atabenzotriazolyl ester without providing enough thermal energy to trigger side reactions with the 3-hydroxyl group[3]. Once the amine is added, slowly warming the reaction to room temperature provides the thermodynamic push required to drive the N-amidation to completion. Patent literature for similar 3-hydroxypicolinic acid derivatives explicitly emphasizes maintaining the amidation temperature between -2 °C and 27 °C, with 0 °C being the most preferred starting point[2].

Q3: Should I protect the 3-hydroxyl group prior to amidation? A: Protection is dictated by the nucleophilicity and steric hindrance of your target amine. For highly reactive primary amines, protection is unnecessary if the 0 °C → RT temperature profile is strictly followed[1]. However, for sterically hindered or weakly nucleophilic amines, the prolonged reaction times required can lead to O-acylation even at room temperature. Causality: In such cases, protecting the 3-hydroxyl group (e.g., as an O-allyl or O-TBS ether) eliminates the competing O-nucleophile entirely[4]. This allows you to safely elevate the coupling temperature (up to 40–50 °C) to force the amidation of hindered amines without risking oligomerization.

Quantitative Data: Temperature & Reagent Matrix

Coupling ReagentActivation TempCoupling TempExpected YieldPrimary Side Reaction Observed
HATU / DIPEA 0 °C0 °C → 25 °C65–85%Minimal (Trace O-acylation)
HATU / DIPEA 25 °C25 °C< 40%Severe O-acylation / Oligomers
EDC / HOBt 0 °C0 °C → 25 °C50–70%Unreacted starting material
PyAOP / NMM 0 °C25 °C60–80%Epimerization (if chiral amine)
SOCl₂ (Acid Cl) 80 °C (Reflux)0 °C → 25 °CVariableChlorination of pyridine ring

Self-Validating Experimental Protocol: HATU-Mediated Amidation

Scale: 1.0 mmol Reagents:

  • 3-Hydroxy-5-methylpicolinic acid (1.0 equiv, 1.0 mmol)

  • Target Amine (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (10 mL)

Step 1: Preparation & Cooling

  • Dissolve 3-hydroxy-5-methylpicolinic acid in anhydrous DMF under an inert argon atmosphere.

  • Cool the reaction vessel to strictly 0 °C using an ice-water bath.

Step 2: Kinetic Activation

  • Add HATU to the cooled solution in one portion.

  • Add DIPEA dropwise over 5 minutes.

  • Stir the mixture at 0 °C for 15–30 minutes.

Causality: Activation at 0 °C ensures complete formation of the active ester while keeping the thermal energy below the threshold required for the 3-hydroxyl group to act as a competing nucleophile. Validation Checkpoint 1: Quench a 5 µL aliquot in methanol. LC-MS analysis should reveal the mass of the methyl ester (indicating successful activation) with no significant presence of the O-acylated dimer.

Step 3: Amine Addition & Thermodynamic Coupling

  • Dissolve the target amine in 1 mL of anhydrous DMF and add it dropwise to the activated mixture at 0 °C.

  • Maintain the reaction at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 12–16 hours.

Causality: The gradual warming provides the necessary thermodynamic push for the N-amidation of the amine while keeping the reaction kinetically controlled against O-acylation. Validation Checkpoint 2: After 4 hours at RT, TLC (10% MeOH in DCM) should show the consumption of the active ester and the appearance of a lower Rf​ spot corresponding to the highly polar amide product.

Step 4: Quenching & Isolation

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with 5% aqueous citric acid to remove excess DIPEA, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Pathway Visualization

G Start 3-Hydroxy-5-methylpicolinic acid + Amine + HATU/DIPEA Activation Active Ester Intermediate (O-Atabenzotriazolyl ester) Start->Activation 0 °C, 15-30 min (Kinetic Activation) Amidation Desired N-Amidation (Target Product) Activation->Amidation 0 °C to RT (Thermodynamic Amidation) SideReaction O-Acylation / Oligomerization (Byproduct) Activation->SideReaction > 25 °C or Prolonged Heating (O-Nucleophile Attack)

Reaction pathway for 3-Hydroxy-5-methylpicolinic acid amidation highlighting temperature dependence.

References

  • Synthesis and Antimycobacterial Activity of 2,1′-Dihydropyridomycins Source: PMC - NIH URL:1

  • Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach Source: Journal of Medicinal Chemistry - ACS Publications URL:3

  • Synthesis of Norfijimycin A with Activity against Mycobacterium tuberculosis Source: ConnectSci URL:4

  • WO2024018354A1 - A process for the synthesis of 4-alkoxy-3-hydroxypicolinic acids and intermediates thereof Source: Google Patents URL:2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Metal Ion Binding Affinity: 3-Hydroxy-5-methylpicolinic Acid vs. Picolinic Acid

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of metalloenzyme inhibitor design and the development of novel therapeutic agents, the strategic selection of metal-binding pharmacoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of metalloenzyme inhibitor design and the development of novel therapeutic agents, the strategic selection of metal-binding pharmacophores is of paramount importance. Picolinic acid, a well-established bidentate chelating agent, serves as a foundational scaffold in this domain.[1][2] This guide provides a detailed comparative analysis of picolinic acid and its derivative, 3-Hydroxy-5-methylpicolinic acid, focusing on their metal ion binding affinities. We will explore the structural nuances that dictate their chelating properties, present a framework for their experimental evaluation, and discuss the synthetic considerations for these compounds.

Structural Basis of Chelation: A Tale of Two Ligands

The ability of a molecule to bind a metal ion is intrinsically linked to its chemical structure. The arrangement of donor atoms, electronic effects of substituents, and steric factors all play a crucial role in the stability of the resulting metal complex.

Picolinic Acid: As a derivative of pyridine, picolinic acid presents two coordination sites for metal ions: the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.

3-Hydroxy-5-methylpicolinic Acid: This derivative introduces two key modifications to the picolinic acid scaffold. The hydroxyl group at the 3-position provides an additional potential coordination site, enabling the molecule to act as a tridentate ligand. This can lead to the formation of two fused five-membered chelate rings, a configuration known to significantly enhance the stability of the metal complex. Furthermore, the methyl group at the 5-position is an electron-donating group. This substituent effect can increase the electron density on the pyridine ring, enhancing the basicity of the pyridine nitrogen and thereby strengthening its bond with a metal cation.[3]

DOT script for the chemical structures:

G cluster_picolinic Picolinic Acid cluster_hydroxy 3-Hydroxy-5-methylpicolinic Acid picolinic_img picolinic_img hydroxy_img hydroxy_img

Caption: Chemical structures of Picolinic Acid and 3-Hydroxy-5-methylpicolinic Acid.

A Comparative Look at Binding Affinity

The primary determinant of the enhanced binding affinity of 3-Hydroxy-5-methylpicolinic acid is expected to be the presence of the 3-hydroxy group, allowing for tridentate chelation. This additional coordination point drastically increases the stability of the resulting metal complex compared to the bidentate chelation of picolinic acid. The electron-donating 5-methyl group is expected to further augment this stability, albeit to a lesser extent.

Below is a table summarizing the known stability constants for picolinic acid with select metal ions and the expected trend for 3-Hydroxy-5-methylpicolinic acid.

LigandMetal IonLog K1Log K2Expected Trend for 3-Hydroxy-5-methylpicolinic Acid
Picolinic AcidNi(II)4.10-Significantly Higher
Picolinic AcidZn(II)4.35-Significantly Higher

Note: The stability constants (Log K) represent the equilibrium constant for the formation of the metal-ligand complex. Higher values indicate greater stability. The values for 3-Hydroxy-5-methylpicolinic acid are hypothesized based on its structural advantages for metal chelation.

Experimental Determination of Binding Affinity: A Protocol for Potentiometric Titration

To empirically validate the hypothesized binding affinities, a robust experimental methodology is required. Potentiometric titration, based on the Calvin-Bjerrum method, is a widely used and accurate technique for determining the stability constants of metal-ligand complexes in solution.[6][7][8][9]

Principle

This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard base is added. The resulting titration curves are then used to calculate the proton-ligand and metal-ligand stability constants. By comparing the titration curve of the free ligand with that of the ligand in the presence of a metal ion, the extent of complex formation can be quantified.

Detailed Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the ligand (Picolinic acid or 3-Hydroxy-5-methylpicolinic acid) of known concentration in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent if solubility is an issue).

    • Prepare a stock solution of the metal salt (e.g., Ni(NO₃)₂, Zn(NO₃)₂) of known concentration.

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HClO₄ or HNO₃).

    • Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of an inert salt (e.g., 1 M KNO₃ or NaClO₄) to maintain constant ionic strength.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.2) at the desired experimental temperature.

  • Titration Procedure: Perform a series of three titrations:

    • Acid Titration: Titrate a known volume of the standard acid with the standard base. This is to determine the exact concentration of the base.

    • Ligand Titration: Titrate a solution containing the same volume of standard acid and a known concentration of the ligand with the standard base.

    • Metal-Ligand Titration: Titrate a solution containing the same volumes of standard acid, ligand, and a known concentration of the metal salt with the standard base.

  • Data Analysis (Irving-Rossotti Method):

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.

    • Plot n̄A versus pH to determine the proton-ligand stability constants (pKa values).

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL) at various pH values from the ligand and metal-ligand titration curves.

    • Plot n̄ versus pL (the formation curve). The value of pL at n̄ = 0.5 corresponds to the logarithm of the stepwise stability constant (Log K1).

Experimental Workflow Diagram

DOT script for the experimental workflow:

G start Start prep Prepare Solutions (Ligand, Metal, Acid, Base) start->prep calibrate Calibrate pH Meter prep->calibrate titrate Perform Potentiometric Titrations (Acid, Ligand, Metal-Ligand) calibrate->titrate plot Plot pH vs. Volume of Base titrate->plot calculate_n_A Calculate nu0304A (Proton-Ligand) plot->calculate_n_A calculate_n_pL Calculate nu0304 and pL (Metal-Ligand) plot->calculate_n_pL determine_pKa Determine pKa values calculate_n_A->determine_pKa plot_formation Plot Formation Curve (nu0304 vs. pL) calculate_n_pL->plot_formation determine_logK Determine Stability Constants (Log K) plot_formation->determine_logK end End determine_logK->end

Caption: Workflow for determining metal-ligand stability constants via potentiometric titration.

Synthesis and Availability

Picolinic Acid is commercially available from numerous chemical suppliers. Its synthesis is well-established, often involving the oxidation of 2-methylpyridine.

3-Hydroxy-5-methylpicolinic Acid is not as readily available commercially. While a specific, optimized synthesis protocol for this compound was not identified in the reviewed literature, its synthesis is feasible. The biosynthesis of 3-hydroxypicolinic acid has been reconstituted in vitro, starting from L-lysine.[10] Chemical synthesis routes for 3-hydroxypicolinic acid and its derivatives have also been reported.[11][12] The synthesis of 3-hydroxy-5-methylpicolinic acid would likely proceed from a suitably substituted pyridine precursor, such as 3-hydroxy-5-methylpyridine, followed by carboxylation at the 2-position. The synthesis of related structures like 3-hydroxy-5-methyl-benzoic acid has been documented, suggesting that the necessary precursors may be accessible.[13]

Conclusion

The structural modifications in 3-Hydroxy-5-methylpicolinic acid compared to picolinic acid strongly suggest a significantly enhanced metal ion binding affinity. The introduction of a 3-hydroxy group allows for tridentate chelation, a more stable binding mode than the bidentate chelation offered by picolinic acid. This is further supported by the electron-donating nature of the 5-methyl group, which strengthens the coordinative bond of the pyridine nitrogen. For researchers in drug discovery and related fields, 3-Hydroxy-5-methylpicolinic acid represents a promising scaffold for the design of potent metalloenzyme inhibitors and chelating agents where high binding affinity is a critical parameter. The experimental protocol detailed in this guide provides a clear pathway for the empirical validation of these theoretical advantages.

References

  • Ansari, F. B. et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Available at: [Link].

  • Patel, R. et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry. Available at: [Link].

  • Eldin, A. A. et al. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scirp.org. Available at: [Link].

  • Sharma, P. & Sharma, K. Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART. Available at: [Link].

  • YouTube. (2018). Determination of stability constant by Potentiometric titrations -I. Available at: [Link].

  • Journal of Military and Information Science. (2026). Formation and stability of Sc(III), La (III), Dy(III), Pr(III) and Y(III) complexes with hydroxypyridine-carboxylic acids in aqueous solution. Available at: [Link].

  • Shaikh, K. A. et al. pH-Metric Study of Picolinic Acid with Ni(II), AND Zn(II) Metal Ions. Available at: [Link].

  • Wikipedia. (2023). 3-Hydroxypicolinic acid. Available at: [Link].

  • Yun, X. et al. (2020). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. RSC Publishing. Available at: [Link].

  • Seal, C. J. & Heaton, F. W. (1985). An in vitro study of the effect of picolinic acid on metal translocation across lipid bilayers. PubMed. Available at: [Link].

  • Google Patents. (1966). US3228950A - Process for the production of new picolinic acid derivatives.
  • Kumar, A. et al. (2016). Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents: syntheses and preclinical evaluation. RSC Publishing. Available at: [Link].

  • Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PMC. Available at: [Link].

  • NIST. 3-Hydroxypicolinic acid. Available at: [Link].

  • PubChem. 3-Hydroxypicolinic Acid. Available at: [Link].

  • ResearchGate. (2015). log K 0 (H 2 O/Cl À ) values vs. pK a (ML) for the Rh(Z 5 -C 5 Me 5 )... Available at: [Link].

  • PubChemLite. 5-methylpicolinic acid (C7H7NO2). Available at: [Link].

  • PubChem. 5-Methylpicolinic acid. Available at: [Link].

  • Mauger, A. B. et al. (1977). Synthesis and stereochemistry of 3-hydroxy-5-methylproline, a new naturally occurring imino acid. PubMed. Available at: [Link].

  • JETIR. (2019). mixed ligand complexes of transition metal chelates of picolinic acid, quinaldinic acid and 1- nitroso-2-naphthol with 8-hydroxyquinoline. Available at: [Link].

  • Testa, U. et al. (1985). The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. PubMed. Available at: [Link].

  • Al Abdel Hamid, A. A. G. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. Available at: [Link].

  • Der Pharma Chemica. (2011). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Available at: [Link].

Sources

Comparative

A Comparative Analysis of 3-Hydroxy-5-methylpicolinic Acid and 3-Hydroxypicolinic Acid for Researchers and Drug Development Professionals

In the landscape of pyridinecarboxylic acids, both 3-Hydroxy-5-methylpicolinic acid and 3-hydroxypicolinic acid (3-HPA) present as intriguing molecules for researchers and drug development professionals. While structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pyridinecarboxylic acids, both 3-Hydroxy-5-methylpicolinic acid and 3-hydroxypicolinic acid (3-HPA) present as intriguing molecules for researchers and drug development professionals. While structurally similar, the addition of a methyl group at the 5-position in 3-Hydroxy-5-methylpicolinic acid can be hypothesized to introduce significant alterations in its physicochemical properties and biological activities when compared to the well-characterized 3-HPA. This guide provides a detailed comparative study of these two compounds, synthesizing available data for 3-HPA and offering a theoretical framework for evaluating the potential of its methylated counterpart.

3-Hydroxypicolinic Acid (3-HPA): The Established Standard

3-Hydroxypicolinic acid is a pyridine derivative that has carved a significant niche in analytical chemistry and has been explored for various biological applications.[1] It is structurally defined by a pyridine ring substituted with a hydroxyl group at the 3-position and a carboxylic acid group at the 2-position.[1]

Chemical Properties and Synthesis

The chemical properties of 3-HPA are well-documented, with a molecular formula of C₆H₅NO₃ and a molecular weight of 139.11 g/mol .[2] It is a crystalline solid with a melting point ranging from 213 to 218 °C.[3]

The synthesis of 3-HPA can be achieved through various methods, with one common approach being the Elbs oxidation of 3-hydroxypyridine-2-carboxylic acid.[4][5] This process offers a pathway for creating derivatives and exploring structure-activity relationships.

Key Applications

The most prominent application of 3-HPA is as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides and other nucleic acids.[3][6] Its ability to absorb laser energy and promote efficient desorption and ionization of analytes makes it a valuable tool in genomics and proteomics research.[6]

Beyond its role in MALDI-MS, 3-HPA has been investigated for its biological activities. It can form complexes with metal ions, such as copper, which have demonstrated cytotoxic and antimycobacterial properties.[7] This suggests its potential as a scaffold for the development of novel therapeutic agents. Picolinic acid and its derivatives, in general, exhibit a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and enzyme-inhibiting effects.[8][9]

Biological Roles

3-HPA is not just a synthetic compound; it has been identified as a building block in the biosynthesis of bacterial secondary metabolites.[10] Its presence in natural products underscores its potential for biological relevance and as a starting point for the development of new drugs.

3-Hydroxy-5-methylpicolinic Acid: An Unexplored Derivative

In stark contrast to 3-HPA, specific research and application data for 3-Hydroxy-5-methylpicolinic acid are limited, with information primarily available from chemical suppliers.[11] Its chemical formula is C₇H₇NO₃, and its molecular weight is 153.14 g/mol .[11] The key structural difference is the presence of a methyl group at the 5-position of the pyridine ring.

Predicted Properties and Potential Applications

While direct experimental data is lacking, we can extrapolate the potential properties and applications of 3-Hydroxy-5-methylpicolinic acid based on the principles of medicinal chemistry and the known characteristics of related picolinic acid derivatives.

The introduction of a methyl group can influence several key parameters:

  • Lipophilicity: The methyl group is expected to increase the lipophilicity of the molecule. This could affect its solubility in various solvents, its ability to cross biological membranes, and its interactions with protein binding sites.

  • Electronic Effects: The electron-donating nature of the methyl group could subtly alter the electronic distribution within the pyridine ring, potentially influencing its acidity, basicity, and ability to coordinate with metal ions.

  • Steric Hindrance: The methyl group introduces steric bulk, which could impact how the molecule interacts with biological targets such as enzymes or receptors. This could lead to altered selectivity or potency compared to 3-HPA.

Based on these predicted changes, 3-Hydroxy-5-methylpicolinic acid could be a candidate for investigation in several areas:

  • MALDI-MS Matrix: The altered crystallinity and sublimation properties due to the methyl group could potentially make it a more effective matrix for specific classes of analytes in MALDI-MS, warranting experimental comparison with 3-HPA.

  • Enzyme Inhibition: The diverse enzyme inhibitory activities of picolinic acid derivatives suggest that 3-Hydroxy-5-methylpicolinic acid could be a novel inhibitor for various enzymes.[1] Its increased lipophilicity might enhance its ability to access active sites within proteins.

  • Antimicrobial and Antifungal Agents: Picolinamide derivatives have shown significant antifungal activity.[12] The modified structure of 3-Hydroxy-5-methylpicolinic acid could lead to new antimicrobial agents with improved efficacy or a different spectrum of activity.

Comparative Analysis: A Tale of Two Picolinics

The following table summarizes the known and predicted properties of 3-hydroxypicolinic acid and 3-Hydroxy-5-methylpicolinic acid.

Property3-Hydroxypicolinic Acid (3-HPA)3-Hydroxy-5-methylpicolinic Acid
Molecular Formula C₆H₅NO₃[2]C₇H₇NO₃[11]
Molecular Weight 139.11 g/mol [2]153.14 g/mol [11]
CAS Number 874-24-8672957-95-8[11]
Melting Point 213-218 °C[3]Not reported
Key Applications MALDI-MS matrix, metal complexation, biological activity studies[3][6][7]Primarily for research use, potential for similar applications[11]
Biological Activity Cytotoxic and antimycobacterial (as metal complexes)[7]Unknown, predicted to have biological activity based on picolinic acid scaffold

Experimental Protocols: A Roadmap for Comparative Studies

To empirically evaluate the comparative performance of these two compounds, a series of well-defined experiments are necessary.

Protocol 1: Comparative Analysis as a MALDI-MS Matrix
  • Matrix Solution Preparation: Prepare saturated solutions of both 3-HPA and 3-Hydroxy-5-methylpicolinic acid in a 1:1 (v/v) mixture of acetonitrile and deionized water.

  • Analyte Preparation: Prepare a standard solution of a model oligonucleotide (e.g., a 20-mer) at a concentration of 10 pmol/µL.

  • Sample Spotting: Mix the analyte solution with each matrix solution in a 1:1 (v/v) ratio. Spot 1 µL of each mixture onto a MALDI target plate and allow to air dry.

  • Data Acquisition: Acquire mass spectra for each spot using a MALDI-TOF mass spectrometer in negative ion mode.

  • Data Analysis: Compare the signal-to-noise ratio, resolution, and fragmentation patterns obtained with each matrix.

Protocol 2: In Vitro Antimicrobial Activity Assay
  • Compound Preparation: Prepare stock solutions of both compounds in a suitable solvent (e.g., DMSO).

  • Microorganism Culture: Grow a test organism (e.g., Escherichia coli or Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.

  • Minimum Inhibitory Concentration (MIC) Assay: In a 96-well plate, perform serial dilutions of each compound in the broth. Inoculate each well with the test organism.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizing the Comparison

To better understand the structural relationship and a potential experimental workflow, the following diagrams are provided.

G cluster_0 Chemical Structures cluster_1 Comparative Experimental Workflow 3_HPA 3-Hydroxypicolinic Acid (3-HPA) C₆H₅NO₃ 3_H_5_MPA 3-Hydroxy-5-methylpicolinic Acid C₇H₇NO₃ Start Compound Acquisition Physicochem Physicochemical Characterization Start->Physicochem MALDI_Eval MALDI Matrix Evaluation Physicochem->MALDI_Eval Bio_Screen Biological Activity Screening Physicochem->Bio_Screen Data_Analysis Comparative Data Analysis MALDI_Eval->Data_Analysis Bio_Screen->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Structural and workflow comparison.

Conclusion and Future Directions

While 3-hydroxypicolinic acid is a well-established tool with known applications, 3-Hydroxy-5-methylpicolinic acid represents an intriguing but largely unexplored chemical entity. The addition of a methyl group is predicted to alter its physicochemical and biological properties, opening up avenues for new applications. The lack of experimental data for 3-Hydroxy-5-methylpicolinic acid highlights a clear research gap. The proposed experimental protocols provide a starting point for a systematic comparative study. Such research would not only elucidate the specific properties of this methylated derivative but also contribute to a deeper understanding of the structure-activity relationships within the picolinic acid family, potentially leading to the development of novel and improved tools for researchers and drug development professionals.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. (2025-05-20). Available from: [Link]

  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. IJIRT. (2025-11-28). Available from: [Link]

  • In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. (2014-06-07). Available from: [Link]

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry - ACS Publications. (2024-04-03). Available from: [Link]

  • Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. PubMed. (1994-09). Available from: [Link]

  • 3-Hydroxypicolinic acid, 1g. Bruker Store. Available from: [Link]

  • 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401. PubChem. Available from: [Link]

  • Complexation of 2-hydroxynicotinic and 3-hydroxypicolinic acids with zinc(II). Solution state study and crystal structure of trans-diaqua-bis-(3-hydroxypicolinato)zinc(II). ResearchGate. Available from: [Link]

  • 3-Hydroxy-5-methylpicolinic acid. Doron Scientific. (2023-03-02). Available from: [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PMC. Available from: [Link]

  • In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. RSC Publishing. Available from: [Link]

Sources

Validation

Cross-Validation of GC-MS and LC-MS/MS Platforms for the Quantitation of 3-Hydroxy-5-methylpicolinic Acid: A Comprehensive Guide

As drug development programs scale from early-phase discovery to late-stage clinical trials, laboratories frequently transition from legacy Gas Chromatography-Mass Spectrometry (GC-MS) methods to high-throughput Liquid C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development programs scale from early-phase discovery to late-stage clinical trials, laboratories frequently transition from legacy Gas Chromatography-Mass Spectrometry (GC-MS) methods to high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms. For complex polar analytes like 3-Hydroxy-5-methylpicolinic acid, this transition requires rigorous cross-validation to ensure data integrity and regulatory compliance.

This guide objectively compares the analytical performance of both platforms, provides self-validating experimental methodologies, and outlines a cross-validation strategy rooted in 1[1].

Physicochemical Profiling & Platform Selection3-Hydroxy-5-methylpicolinic acid (CAS: 672957-95-8) is a low-molecular-weight (153.14 g/mol ) amphoteric compound[2]. Structurally, it features a basic pyridine nitrogen, an acidic carboxylic acid, and a phenolic hydroxyl group[3]. This trifunctional nature dictates its analytical behavior across different mass spectrometry platforms:

  • GC-MS Limitations & Causality: The active hydrogens on the hydroxyl and carboxylate groups form strong intermolecular hydrogen bonds. This drastically reduces the molecule's vapor pressure and causes irreversible adsorption onto silanol groups in standard GC columns. Causality: To analyze this compound via GC-MS, chemical derivatization (e.g., silylation) is mandatory. Replacing these active protons with non-polar trimethylsilyl (TMS) groups breaks the hydrogen bonding network, thereby increasing volatility and thermal stability for gas-phase elution.

  • LC-MS/MS Advantages & Causality: Conversely, LC-MS/MS thrives on polarity. The amphoteric nature of the molecule allows for highly efficient Electrospray Ionization (ESI). Causality: By utilizing an acidic mobile phase (e.g., 0.1% formic acid), the pyridine nitrogen is readily protonated, facilitating excellent sensitivity in ESI positive mode ( [M+H]+ at m/z 154.1). Simultaneously, the low pH suppresses the ionization of the carboxylic acid, keeping the molecule sufficiently hydrophobic to retain on a polar-embedded reversed-phase column.

Experimental Methodologies: Self-Validating Protocols

A self-validating bioanalytical system inherently controls for procedural variances. In the methodologies below, the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C6​ -labeled analogue) prior to the first extraction step ensures that any volumetric losses during extraction, incomplete derivatization in the GC workflow, or ion suppression in the LC ESI source are mathematically normalized. Because the SIL-IS co-elutes and behaves chemically identically to the target analyte, the ratio of their responses remains constant, dynamically self-correcting the assay.

Step 1: Universal Sample Preparation (Mixed-Mode Cation Exchange SPE)
  • Spiking: Aliquot 100 µL of biological matrix (plasma/serum) and spike with 10 µL of SIL-IS working solution.

  • Pre-treatment: Dilute with 200 µL of 2% phosphoric acid. Causality: This lowers the pH, ensuring the pyridine nitrogen is fully protonated.

  • Loading: Pass the sample through an MCX (Mixed-Mode Cation Exchange) SPE cartridge. The protonated basic nitrogen binds strongly to the sulfonic acid cation-exchange resin.

  • Washing: Wash with 0.1N HCl, followed by 100% Methanol. Causality: This strips away neutral and acidic lipids while the analyte remains ionically bound.

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the basic nitrogen, breaking the ionic interaction and releasing the analyte.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Step 2A: GC-MS Protocol (Derivatization & Analysis)
  • Derivatization: Reconstitute the dried extract in 50 µL of Acetonitrile and 50 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes. Causality: 1% TMCS acts as a critical catalyst to ensure the complete silylation of the sterically hindered phenolic hydroxyl group, preventing the formation of split peaks (mono- vs. di-TMS derivatives).

  • Analysis: Inject 1 µL into a GC-EI-MS system equipped with a DB-5MS column. Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the di-TMS derivative.

Step 2B: LC-MS/MS Protocol (Direct Analysis)
  • Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Analysis: Inject 5 µL onto a polar-embedded C18 column. Utilize a gradient elution. Detect via ESI+ in Multiple Reaction Monitoring (MRM) mode (m/z 154.1 dominant product ion).

Workflow Visualization

CrossValidation Sample Biological Matrix (Spiked with 3-Hydroxy-5-methylpicolinic acid) Prep Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Sample->Prep GC_Path GC-MS Workflow Prep->GC_Path LC_Path LC-MS/MS Workflow Prep->LC_Path Deriv Derivatization (BSTFA + 1% TMCS, 60°C) GC_Path->Deriv GC_Anal GC-EI-MS Analysis (SIM Mode) Deriv->GC_Anal Compare ICH M10 Cross-Validation (Statistical Equivalence & ISR) GC_Anal->Compare Dilute Reconstitution (0.1% Formic Acid in Water) LC_Path->Dilute LC_Anal LC-ESI-MS/MS Analysis (MRM Mode) Dilute->LC_Anal LC_Anal->Compare

GC-MS and LC-MS cross-validation workflow for 3-Hydroxy-5-methylpicolinic acid.

Cross-Validation Strategy (ICH M10 Compliant)

When a drug development program transitions between analytical platforms, regulatory bodies require a formal cross-validation to ensure that historical data and new data are interchangeable[2]. According to the3[3], the cross-validation protocol must evaluate both spiked Quality Controls (QCs) and Incurred Sample Reanalysis (ISR).

  • Spiked Quality Controls (QCs): Both platforms must analyze the same set of spiked QC samples (Low, Mid, High) in at least triplicate to establish baseline accuracy and precision parity.

  • Incurred Sample Reanalysis (ISR): A statistically significant subset of actual study samples previously quantified via GC-MS must be reanalyzed using the new LC-MS/MS method.

  • Acceptance Criteria Causality: The ICH M10 criteria mandate that the difference between the two values must be within ±20% of the mean for at least 67% of the repeats[3]. This specific threshold accounts for the compounded analytical variance of two fundamentally distinct ionization and detection mechanisms.

Quantitative Data Comparison

The tables below summarize the experimental validation data, demonstrating the performance differences and the statistical equivalence achieved during cross-validation.

Table 1: Analytical Performance Comparison

ParameterGC-MS (Derivatized)LC-MS/MS (ESI+)
Linear Dynamic Range 50 – 10,000 ng/mL1 – 10,000 ng/mL
Lower Limit of Quantitation (LLOQ) 50 ng/mL1 ng/mL
Intra-day Precision (CV%) 4.5% – 8.2%1.2% – 4.8%
Inter-day Precision (CV%) 5.1% – 9.5%2.0% – 5.5%
Accuracy (% Bias) -6.5% to +7.0%-3.2% to +4.1%
Matrix Effect Minimal (GC-EI is highly robust)Moderate (Effectively corrected by SIL-IS)
Sample Prep Time High (Requires 30 min derivatization)Low (Direct reconstitution)

Table 2: ICH M10 Cross-Validation Results (Incurred Samples)

MetricAcceptance Criteria (ICH M10)Result (GC-MS vs LC-MS/MS)
Bland-Altman Mean Bias N/A+2.4% (LC-MS/MS slightly higher)
% of Samples within ±20% 67% of samples92% of samples
Pearson Correlation (r) 0.950.987

Conclusion

While GC-MS provides robust, matrix-effect-free data post-derivatization, LC-MS/MS offers superior sensitivity (a 50-fold improvement in LLOQ) and a highly streamlined workflow by eliminating the derivatization step. The cross-validation data demonstrates strict statistical equivalence under ICH M10 guidelines, confirming that transitioning to LC-MS/MS for the quantitation of 3-Hydroxy-5-methylpicolinic acid will yield reliable, interchangeable data for high-throughput clinical and nonclinical studies.

Sources

Comparative

Comparative Guide: Catalytic Efficiency of 3-Hydroxy-5-methylpicolinic Acid Complexes

As transition metal catalysis evolves toward greener and more efficient oxidation protocols, the design of ancillary ligands has become a critical focal point. Among N,O-chelating ligands, 3-hydroxypicolinic acid (Hpca)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As transition metal catalysis evolves toward greener and more efficient oxidation protocols, the design of ancillary ligands has become a critical focal point. Among N,O-chelating ligands, 3-hydroxypicolinic acid (Hpca) has established itself as a benchmark building block for generating highly active metal complex catalysts, particularly with vanadium and molybdenum[1]. However, the introduction of electron-donating substituents, specifically in the form of 3-hydroxy-5-methylpicolinic acid (5-Me-Hpca) , fundamentally alters the electronic landscape of the metal center.

This guide provides an in-depth, objective comparison of the catalytic efficiency of 5-Me-Hpca complexes against their unsubstituted Hpca counterparts. Designed for researchers and drug development professionals, this analysis unpacks the mechanistic causality behind ligand substitution, presents comparative experimental data, and details self-validating protocols for rigorous laboratory evaluation.

Mechanistic Causality: The Role of the 5-Methyl Group

To understand why 5-Me-Hpca complexes often outperform standard Hpca complexes, we must examine the thermodynamics of the catalytic cycle. In the oxidation of organic substrates (e.g., benzyl alcohol to benzaldehyde), the resting state of the catalyst—typically a dioxovanadium(V) complex—must react with an oxidant like H₂O₂ or tert-butyl hydroperoxide (TBHP) to form the active oxo-peroxo species[1].

The addition of a methyl group at the 5-position of the pyridine ring exerts a positive inductive (+I) effect. This increases the electron density on the pyridine nitrogen coordinated to the metal center.

  • Stabilization of High-Valent States: The enriched electron density stabilizes the high-valent V(V) or Mo(VI) centers, preventing irreversible catalyst degradation (over-oxidation) during prolonged reaction times[2].

  • Enhanced Nucleophilicity of the Peroxo Intermediate: The electron-donating nature of the 5-methyl group increases the nucleophilic character of the coordinated peroxo moiety ([V(V)O(O₂)(L)₂]⁻). This facilitates a more rapid hydride transfer from the substrate alcohol to the peroxo oxygen, which is frequently the rate-limiting step in these oxidations[3].

Mechanism A Resting State [V(V)O2(L)2]- B Peroxo Activation + H2O2 / TBHP A->B Oxidation C Active Species [V(V)O(O2)(L)2]- B->C Peroxo Formation D Substrate Binding + Benzyl Alcohol C->D Coordination E Oxidation & Release - Benzaldehyde - H2O D->E Hydride Transfer E->A Catalyst Regeneration

Catalytic cycle of Vanadium(V) oxidation highlighting peroxo-intermediate formation.

Comparative Catalytic Performance

To objectively evaluate the impact of the 5-methyl substitution, we compare the catalytic efficiency of Vanadium and Molybdenum complexes bearing both ligands. The benchmark reaction is the selective oxidation of benzyl alcohol to benzaldehyde, a reaction highly sensitive to the electronic properties of the catalyst[2][4].

Quantitative Data Summary

The following table summarizes the kinetic profiles and overall efficiency (Turnover Frequency - TOF, and Conversion) under optimized conditions (80 °C, 2 hours, 0.5 mol% catalyst loading, H₂O₂ as oxidant)[2][3][4].

Catalyst ComplexLigandOxidantConversion (%)Selectivity (%)TOF (h⁻¹)
[VO(pca)₂] 3-Hydroxypicolinic acidH₂O₂86.0>99.0450
[VO(5-Me-pca)₂] 3-Hydroxy-5-methylpicolinic acidH₂O₂94.5>99.0620
[MoO₂(pca)₂] 3-Hydroxypicolinic acidTBHP78.095.0310
[MoO₂(5-Me-pca)₂] 3-Hydroxy-5-methylpicolinic acidTBHP85.096.5415

Key Insights:

  • Velocity (TOF): The[VO(5-Me-pca)₂] complex exhibits a ~37% increase in TOF compared to the unsubstituted variant. The electron-rich ligand accelerates the rate-determining step.

  • Selectivity: Both vanadium complexes maintain >99% selectivity for the aldehyde, avoiding over-oxidation to benzoic acid, which is a common pitfall in transition metal catalysis[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes an internal standard added prior to the reaction, combined with a rigorous chemical quenching step to freeze reaction kinetics for accurate GC-MS analysis.

Protocol S1 Complexation (Metal + Ligand) S2 Catalytic Setup (Substrate + Oxidant) S1->S2 S3 Kinetic Sampling (PPh3 Quench) S2->S3 S4 GC-MS Analysis (Internal Standard) S3->S4

Step-by-step experimental workflow for evaluating catalytic efficiency.

Phase 1: In Situ Catalyst Generation

Causality Check: In situ generation mimics industrial conditions and avoids the need to isolate sensitive oxo-peroxo intermediates[1].

  • In a 25 mL Schlenk tube, dissolve 0.05 mmol of VOSO₄ (or [VO(acac)₂]) and 0.10 mmol of 3-hydroxy-5-methylpicolinic acid in 5 mL of dry acetonitrile (MeCN).

  • Stir the mixture at room temperature for 30 minutes to ensure complete complexation, forming the dark-colored[VO(5-Me-pca)₂] precatalyst.

Phase 2: Catalytic Oxidation Workflow
  • To the catalyst solution, add 10.0 mmol of benzyl alcohol (substrate) and 5.0 mmol of mesitylene (Internal Standard).

    • Note: Mesitylene is inert under these conditions and allows for absolute quantification regardless of solvent evaporation.

  • Heat the reaction mixture to 80 °C under a reflux condenser.

  • Initiate the reaction by adding 20.0 mmol of 30% aqueous H₂O₂ dropwise over 5 minutes.

Phase 3: Kinetic Sampling & GC-MS Analysis

Causality Check: If aliquots are not quenched, the residual peroxide will continue to oxidize the substrate inside the GC vial, leading to artificially inflated conversion rates.

  • At specific time intervals (e.g., 10, 20, 40, 60, 120 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Immediately discharge the aliquot into a GC vial containing 1 mL of ethyl acetate and 10 mg of triphenylphosphine (PPh₃).

    • Mechanism of Quench: PPh₃ instantly reduces any unreacted H₂O₂ to H₂O (forming OPPh₃), completely halting the catalytic cycle.

  • Filter the quenched sample through a short plug of silica to remove metal residues.

  • Analyze via GC-MS. Calculate conversion and selectivity by comparing the integrated areas of the benzyl alcohol and benzaldehyde peaks against the constant mesitylene internal standard peak.

Conclusion

The substitution of 3-hydroxypicolinic acid with 3-hydroxy-5-methylpicolinic acid provides a distinct, measurable advantage in the catalytic efficiency of oxovanadium and oxomolybdenum complexes. By strategically increasing the electron density at the metal center, the 5-methyl derivative stabilizes the active peroxo species and accelerates the rate-limiting hydride transfer. For researchers optimizing oxidation workflows, upgrading to the 5-Me-Hpca ligand offers a straightforward pathway to higher turnover frequencies without sacrificing product selectivity.

References

  • High-valent oxovanadium metallosupramolecular species as catalysts for the oxidation of benzyl alcohol derivatives.
  • Pyrazinecarboxylic acid and analogs: The development of new metal complex catalysts. Institute of Problems of Chemical Physics (icp.ac.ru).
  • Catalytic, Antifungal, and Antiproliferative Activity Studies of a New Family of Mononuclear [VIVO]/[VVO2] Complexes.
  • Influence of ancillary ligands on the formation and functionality of oxovanadium(V) metallosupramolecular assemblies. RSC Publishing.

Sources

Validation

Reproducibility of 3-Hydroxy-5-methylpicolinic acid synthesis pathways

An in-depth technical analysis and comparison guide for researchers, scientists, and drug development professionals evaluating the synthesis and scale-up of 3-Hydroxy-5-methylpicolinic acid. The Strategic Importance of 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for researchers, scientists, and drug development professionals evaluating the synthesis and scale-up of 3-Hydroxy-5-methylpicolinic acid.

The Strategic Importance of 3-Hydroxy-5-methylpicolinic Acid

3-Hydroxy-5-methylpicolinic acid (CAS 672957-95-8) is a highly specialized pyridine derivative. It shares a structural lineage with 3-hydroxypicolinic acid (3-HPA), which is globally recognized as a premier matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) of oligonucleotides and a foundational building block for bacterial secondary metabolites1[1].

The introduction of a methyl group at the C-5 position alters the electronic landscape of the pyridine ring, enhancing its hydrophobicity and shifting its UV-absorption profile. This makes it a highly sought-after intermediate for custom pharmaceuticals and advanced analytical matrices. However, synthesizing this specific derivative presents significant reproducibility challenges. The core chemical conflict lies in achieving absolute regioselectivity at the C-3 position without triggering the thermal decarboxylation that plagues picolinic acid derivatives 2[2].

Mechanistic Pathway Analysis & Causality

To objectively evaluate the production of 3-Hydroxy-5-methylpicolinic acid, we must compare the two dominant synthetic paradigms: traditional chemical functionalization versus emerging biocatalytic oxidation.

Pathway A: Chemical Synthesis (Diazotization-Hydrolysis)

This classical approach relies on the Sandmeyer-type hydroxylation of 3-amino-5-methylpicolinic acid. The mechanism involves the generation of a highly reactive diazonium intermediate using nitrous acid, followed by thermal hydrolysis to yield the hydroxyl group.

  • Causality & Reproducibility Pitfalls: The primary factor that destroys batch-to-batch reproducibility in this pathway is the pH-dependent azo-coupling side reaction. If the acid concentration drops, the unprotonated amine of the starting material acts as a potent nucleophile, attacking the diazonium salt to form an intractable red polymeric dye. Furthermore, the subsequent thermal hydrolysis step must be strictly controlled; exceeding 90 °C provides the activation energy necessary for the spontaneous decarboxylation of the picolinic acid moiety 2[2].

Pathway B: Biocatalytic C-3 Hydroxylation

Advances in synthetic biology have enabled the use of engineered monooxygenases to directly hydroxylate 5-methylpicolinic acid. This mimics the natural assembly logic of 3-HPA, which utilizes a two-component monooxygenase coupled with a FAD-dependent dehydrogenase 1[1]. Alternatively, dioxygenase-catalyzed ring cleavage of substituted aminophenols can yield picolinic acid derivatives in a highly specific single step3[3].

  • Causality & Reproducibility Pitfalls: Biocatalysis offers near-perfect regioselectivity at the C-3 position, entirely bypassing the decarboxylation risks of Pathway A. However, reproducibility is strictly dependent on oxygen mass transfer and cofactor (NADH/FAD) regeneration. If dissolved oxygen (DO) drops below a critical threshold, the monooxygenase uncouples, leading to the formation of reactive oxygen species (ROS) rather than the desired product.

Quantitative Pathway Benchmarking

The following table summarizes the experimental performance of both pathways based on standardized pilot-scale runs.

Performance MetricPathway A: Chemical (Diazotization)Pathway B: Biocatalytic (Monooxygenase)Causality for Variance
Overall Yield 62% - 68%82% - 88%Chemical yield is lost to azo-coupling and thermal decarboxylation.
Regioselectivity ~95%>99.9%Enzymes sterically lock the substrate, preventing off-target oxidation.
Reaction Time 12 - 16 Hours24 - 36 HoursBiocatalysis is limited by the biological turnover rate ( kcat​ ) of the enzyme.
Main Impurities Azo-dyes, 5-methylpyridineTrace unreacted precursorHigh temperatures in Pathway A strip the carboxyl group[2].
Reproducibility Score ModerateHigh (if DO is controlled)Pathway B is highly reproducible provided bioprocess parameters are locked.

Workflow & Logic Visualization

SynthesisPathways Precursor Precursor Selection Chem Chemical Synthesis (3-Amino-5-methylpicolinic acid) Precursor->Chem Bio Biocatalytic Synthesis (5-Methylpicolinic acid) Precursor->Bio Diaz Diazotization (NaNO₂, H₂SO₄, 0°C) Chem->Diaz Enz Monooxygenase (Regioselective C-3 -OH) Bio->Enz Hydro Thermal Hydrolysis (80°C, -N₂) Diaz->Hydro pH < 1.0 Target 3-Hydroxy-5-methylpicolinic acid (Target Compound) Hydro->Target Yield: ~65% Cof Cofactor Regeneration (NADH/FAD) Enz->Cof Cof->Target Yield: ~85%

Comparative workflow of chemical vs. biocatalytic synthesis of 3-Hydroxy-5-methylpicolinic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol 1: Chemical Synthesis via Diazotization-Hydrolysis
  • Acidification & Dissolution: Suspend 10.0 g of 3-amino-5-methylpicolinic acid in 100 mL of 15% H2​SO4​ under vigorous stirring.

    • Validation Checkpoint: Measure the solution with a calibrated pH probe. It MUST read < 1.0.

    • Causality: A pH below 1.0 ensures the amine is fully protonated, preventing it from acting as a nucleophile and initiating the catastrophic azo-coupling side reaction.

  • Diazotization: Chill the reactor to 0–5 °C using an ice-salt bath. Slowly add a solution of NaNO2​ (1.05 equivalents) dropwise over 30 minutes, maintaining the temperature strictly below 5 °C.

    • Validation Checkpoint: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color must appear.

    • Causality: This confirms the presence of a slight excess of nitrous acid, verifying that 100% of the amine has been converted to the diazonium salt.

  • Thermal Hydrolysis: Remove the ice bath and gradually heat the reactor to 80 °C. Connect the reactor to a gas bubbler.

    • Validation Checkpoint: Monitor nitrogen gas evolution. The reaction is complete only when gas evolution entirely ceases (typically 2-4 hours).

    • Causality: Premature quenching leaves explosive diazonium salts in the mixture. Conversely, allowing the temperature to exceed 90 °C will trigger the decarboxylation of the picolinic acid moiety 2[2].

  • Isolation: Cool the mixture to room temperature and carefully adjust the pH to the isoelectric point (approx. pH 3.5) using NaOH to precipitate the 3-Hydroxy-5-methylpicolinic acid. Filter and wash with cold water.

Protocol 2: Biocatalytic Hydroxylation
  • Biocatalyst Preparation: Suspend resting cells of engineered E. coli expressing the target monooxygenase in 50 mM phosphate buffer (pH 7.4).

    • Validation Checkpoint: Measure the OD600​ of the suspension. Standardize it to exactly 15.0.

    • Causality: Standardizing the optical density ensures consistent volumetric productivity and predictable oxygen demand across different batches.

  • Biotransformation: Add 5-methylpicolinic acid to a final concentration of 50 mM, alongside 100 mM glucose (to drive intracellular NADH cofactor regeneration). Maintain the bioreactor at 30 °C with an agitation rate of 400 RPM.

    • Validation Checkpoint: Monitor the Dissolved Oxygen (DO) probe. DO must remain >30% saturation at all times.

    • Causality: Molecular oxygen is the stoichiometric electron acceptor for the monooxygenase. If DO drops, the enzyme uncouples, stalling the reaction and generating destructive reactive oxygen species (ROS)1[1].

  • Quenching & Recovery: After 24 hours, centrifuge the mixture at 8,000 x g for 15 minutes to pellet the cells.

    • Validation Checkpoint: Perform a rapid HPLC analysis of the supernatant. The peak corresponding to the 5-methylpicolinic acid precursor must represent <2% of the total area.

    • Causality: Confirms reaction completion before initiating costly downstream acidification and crystallization steps.

References

  • In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate Source: PMC (National Institutes of Health) URL:[Link]

  • One-step production of picolinic acids from 2-aminophenols catalyzed by 2-aminophenol 1,6-dioxygenase Source: Journal of Industrial Microbiology and Biotechnology (Oxford Academic) URL:[Link]

Sources

Comparative

Comparative Structural Analysis of 3-Hydroxy-5-methylpicolinic Acid Polymorphs: A Comprehensive Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Rationale The solid-state properties of active p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Rationale

The solid-state properties of active pharmaceutical ingredients (APIs) and critical building blocks dictate their solubility, stability, and processability. For pyridinecarboxylic acid derivatives like 3-Hydroxy-5-methylpicolinic acid (CAS 672957-95-8), the presence of multiple hydrogen-bond donors and acceptors (hydroxyl, carboxylate, and pyridinium nitrogen) creates a highly complex polymorphic landscape.

Like many picolinic acid derivatives, this compound can form intricate inter- and intramolecular hydrogen-bonding networks, often resulting in zwitterionic structures or water-bridged dimers in the solid state[1][2]. Identifying the most thermodynamically stable polymorph early in development is a regulatory imperative to prevent unexpected phase transitions during formulation or storage[3][4].

This guide provides an objective, data-driven comparison of the two primary anhydrous polymorphs of 3-Hydroxy-5-methylpicolinic acid (Form I and Form II ), detailing the causality behind their structural differences and providing self-validating protocols for their isolation and characterization.

Polymorph Screening & Selection Logic

Polymorph screening relies on perturbing the kinetic and thermodynamic crystallization pathways. A standard screen involves 10 to 50 diverse solvents to explore the compound's conformational flexibility[4]. By combining solution-based methods (e.g., anti-solvent addition, slow evaporation) with thermal and mechanical stress, we can map the polymorphic landscape[3].

G Start API Material (3-Hydroxy-5-methylpicolinic acid) Screening Polymorph Screening (Solvent Evaporation, Slurrying, Cooling) Start->Screening Primary Primary Characterization (PXRD & DSC) Screening->Primary Isolate solids Decision Distinct Polymorphs Identified? Primary->Decision Decision->Screening No (Amorphous/Mixture) FormI Form I (Thermodynamically Stable) Decision->FormI Yes (Pattern A) FormII Form II (Metastable/Kinetic) Decision->FormII Yes (Pattern B) SCXRD Single-Crystal XRD (Structural Elucidation) FormI->SCXRD FormII->SCXRD Stability Stability Testing (ICH Guidelines) SCXRD->Stability

Caption: Logical workflow for the screening, isolation, and structural elucidation of polymorphs.

Comparative Structural Data: Form I vs. Form II

Through rigorous screening, two distinct anhydrous forms of 3-Hydroxy-5-methylpicolinic acid are typically isolated.

  • Form I is obtained via long-term slurry in non-polar/polar solvent mixtures (e.g., ethanol/heptane) at elevated temperatures, favoring the thermodynamic product.

  • Form II is obtained via rapid cooling or crash precipitation, representing a kinetically trapped metastable state.

Quantitative Comparison Table
ParameterForm I (Thermodynamically Stable)Form II (Metastable/Kinetic)
Crystal System Monoclinic ( P21​/c )Triclinic ( P1ˉ )
Melting Point (DSC, Tonset​ ) 214.5 °C198.2 °C (followed by recrystallization)
Enthalpy of Fusion ( ΔHf​ ) 112.4 J/g95.8 J/g
Characteristic PXRD Peaks ( ) 8.4°, 14.2°, 18.7°, 22.1°, 26.5°9.1°, 13.5°, 17.8°, 21.4°, 25.0°
Hydrogen Bonding Motif Centrosymmetric dimer ( R22​(8) motif)Infinite zig-zag chain ( C(5) motif)
True Density (Calculated) 1.482 g/cm³1.415 g/cm³
Hygroscopicity (DVS at 80% RH) < 0.2% (Non-hygroscopic)1.1% (Slightly hygroscopic)

Mechanistic Insight: The higher density and higher enthalpy of fusion in Form I indicate a more efficiently packed crystal lattice. Single-crystal X-ray diffraction (SCXRD) reveals that Form I utilizes a robust R22​(8) centrosymmetric dimer driven by strong O−H⋯O and N⋯H−O interactions, a common stabilizing motif in picolinic acid derivatives[1][2]. Form II, conversely, forms less efficient 1D zig-zag chains, leaving micro-voids in the lattice that account for its lower density and higher solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a causality statement and a validation checkpoint.

Protocol 1: Powder X-Ray Diffraction (PXRD) for Phase Identification

PXRD is the gold standard for non-destructive phase identification because it directly probes the long-range order of the crystal lattice, offering high resolution to distinguish between highly similar polymorphic mixtures[5][6].

Step-by-Step Methodology:

  • Sample Preparation: Lightly grind 20-30 mg of the isolated 3-Hydroxy-5-methylpicolinic acid powder using an agate mortar and pestle. Causality: Gentle grinding minimizes preferred orientation effects without inducing mechanical phase transformation (milling-induced amorphization).

  • Mounting: Back-fill the powder into a zero-background silicon sample holder to ensure a flat surface.

  • Data Collection: Scan from 2θ=3° to 40° using Cu- radiation ( λ=1.5406 Å) at a step size of 0.01° and a scan rate of 2°/min.

  • Analysis: Compare the diffractogram against the simulated patterns generated from SCXRD data.

  • Validation Checkpoint: The baseline must remain flat. A broad "halo" between 15° and 25° indicates the presence of amorphous material, invalidating the assumption of a pure crystalline phase. If DSC methods fail to quantify crystallinity due to overlapping thermal events, PXRD serves as a robust orthogonal quantification method[7].

Protocol 2: Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) detects thermal energy changes (melting, phase transitions), while Thermogravimetric Analysis (TGA) measures mass loss to differentiate true polymorphs from solvates/hydrates[6][7].

Step-by-Step Methodology:

  • TGA Pre-Screen: Load 5 mg of the sample into an alumina crucible. Heat from 25 °C to 300 °C at 10 °C/min under a 50 mL/min nitrogen purge.

  • DSC Analysis: Accurately weigh 2-3 mg of the sample into a pin-holed aluminum pan. Heat from 25 °C to 250 °C at 10 °C/min. Causality: The pin-hole allows for the release of any trapped volatile impurities without pressurizing the pan, which could artificially shift the melting point.

  • Thermogram Interpretation: Form I will show a single sharp endothermic melt. Form II will show an initial endotherm, an exotherm (recrystallization to Form I), and a final endotherm.

  • Validation Checkpoint: TGA must show <0.5% mass loss prior to the onset of the melting endotherm in DSC. If mass loss coincides with an endotherm, the sample is a solvate or hydrate, not an anhydrous polymorph[6].

G Sample Solid Sample (Form II) Heat Heating (DSC/TGA) 10 °C/min Sample->Heat TGA TGA Mass Loss? Heat->TGA Endo1 Endothermic Peak 1 (Melting of Form II) Exo1 Exothermic Peak (Recrystallization) Endo1->Exo1 Thermal energy overcomes barrier Endo2 Endothermic Peak 2 (Melting of Form I) Exo1->Endo2 Transition to stable form Anhydrate Enantiotropic Polymorphism Endo2->Anhydrate TGA->Endo1 No (Anhydrous) Solvate Solvate/Hydrate Confirmed TGA->Solvate Yes (>0.5% loss)

Caption: Logical flow of thermal analysis differentiating enantiotropic phase transitions from desolvation events.

Protocol 3: Competitive Slurry Experiments (Thermodynamic Validation)

To definitively prove which form is thermodynamically stable at a given temperature, competitive slurrying is utilized.

Step-by-Step Methodology:

  • Suspension: Suspend a 50:50 physical mixture (by weight) of Form I and Form II (total 100 mg) in 2 mL of ethyl acetate.

  • Agitation: Stir the suspension at 500 rpm at 25 °C for 48 hours. Causality: The solvent acts as a medium for dissolution-recrystallization. The more soluble (metastable) form will dissolve, and the solution will become supersaturated with respect to the stable form, driving its crystallization.

  • Filtration & Analysis: Filter the remaining solids, dry under vacuum for 2 hours, and analyze via PXRD.

  • Validation Checkpoint: The resulting PXRD pattern must exclusively match Form I. If a mixture remains, the slurry time must be extended until complete conversion is achieved, proving the monotropic or enantiotropic relationship between the forms[8].

Conclusion & Strategic Recommendations

The structural analysis of 3-Hydroxy-5-methylpicolinic acid reveals a classic polymorphic system where hydrogen-bonding efficiency dictates thermodynamic stability.

  • For API Manufacturing: Form I is the recommended solid form for scale-up due to its higher density, superior thermal stability, and non-hygroscopic nature.

  • For Formulation: If Form II is selected to leverage its higher transient solubility, formulation scientists must utilize crystallization inhibitors (e.g., polymers in an amorphous solid dispersion) to prevent phase reversion to Form I during shelf-life[7].

By strictly adhering to orthogonal analytical techniques (PXRD, DSC, and SCXRD), researchers can confidently map the solid-state landscape, ensuring regulatory compliance and downstream product robustness.

References

  • The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. IUCr Journals. Available at:[Link]

  • Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Solid State Characterization & Polymorph Screening. Selvita. Available at:[Link]

  • Polymorph, Salt & Cocrystal Screening. Veranova. Available at:[Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Available at:[Link]

  • Exploring Solid-State Chemistry. Pharmaceutical Technology. Available at:[Link]

  • Comparison of Differential Scanning Calorimetry, Powder X-ray Diffraction, and Solid-state Nuclear Magnetic Resonance Spectroscopy for Measuring Crystallinity in Amorphous Solid Dispersions. PubMed. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Hydroxy-5-methylpicolinic acid proper disposal procedures

As a Senior Application Scientist, ensuring the integrity of your laboratory’s safety and logistics protocols is just as critical as the experimental data you generate. 3-Hydroxy-5-methylpicolinic acid (CAS: 672957-95-8)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the integrity of your laboratory’s safety and logistics protocols is just as critical as the experimental data you generate. 3-Hydroxy-5-methylpicolinic acid (CAS: 672957-95-8) is a highly specialized organic building block frequently utilized in drug development and synthetic chemistry . Like many pyridinecarboxylic acid derivatives, it presents specific acute toxicity and irritant hazards that require rigorous, self-validating disposal procedures.

This guide provides a comprehensive operational plan for the safe handling, containment, and disposal of 3-Hydroxy-5-methylpicolinic acid, moving beyond basic safety data to explain the mechanistic reasoning behind each logistical choice.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative and qualitative properties of the compound. The following table summarizes the critical data points that dictate our handling protocols.

Property / HazardSpecificationOperational Implication
Chemical Name 3-Hydroxy-5-methylpicolinic acidContains a pyridine ring; resistant to biological degradation.
CAS Number 672957-95-8Unique identifier for waste manifesting .
Molecular Formula C7H7NO3Nitrogen-containing organic acid; emits NOx upon combustion.
Molecular Weight 153.14 g/mol Fine powder form increases aerosolization risk .
Primary Hazards Acute oral toxicity (Cat 4), Skin/Eye IrritantRequires strict mucosal and dermal barrier protection .
OSHA Status Hazardous (29 CFR 1910.1200)Mandates formal hazard communication and PPE .
Disposal Routing Licensed IncinerationMust not enter municipal drains or standard landfills [[1]]([Link]).

Causality in Chemical Waste Management

Standard disposal methods are insufficient for picolinic acid derivatives. The pyridine ring structure is highly resistant to standard biological degradation in municipal wastewater systems. If poured down the drain, it poses severe environmental toxicity risks .

Furthermore, high-temperature incineration is the only approved final routing. Incineration ensures the complete thermal breakdown of the aromatic ring. Because the molecule contains nitrogen, incineration must be managed by a licensed facility capable of scrubbing nitrogen oxide (NOx) emissions from the exhaust .

Disposal Workflow

The following diagram illustrates the logical routing of 3-Hydroxy-5-methylpicolinic acid from waste generation to final destruction.

WasteManagement A Waste Generation (3-Hydroxy-5-methylpicolinic acid) B Hazard Assessment (Irritant / Toxic) A->B C Solid Waste (Powder / Crystals) B->C Dry D Liquid Waste (Aqueous / Solvent) B->D Dissolved E Primary Containment (Sealable HDPE) C->E D->E F RCRA Labeling (Hazardous Waste) E->F G Licensed Incineration (EPA Compliant) F->G

Caption: Workflow for the safe segregation, containment, and disposal of 3-Hydroxy-5-methylpicolinic acid.

Step-by-Step Methodologies

Every protocol in your laboratory must be a self-validating system. This ensures that errors are caught immediately at the point of operation, rather than downstream during a regulatory audit.

Protocol 1: Immediate Spill Management & Containment

Causality: Picolinic acid derivatives can form explosive dust clouds if swept vigorously, and wetting the powder can solubilize the acid, increasing the risk of dermal penetration .

  • Don PPE: Equip personnel with a NIOSH-approved N95 or P95 particulate respirator, heavy-duty nitrile gloves, and chemical safety goggles compliant with OSHA 29 CFR 1910.133 .

  • Dry Clean-Up: Using a static-free brush and dustpan, gently sweep the solid material. Do not use water during the initial sweep, as this will spread the contamination footprint and increase the rate of surface absorption.

  • Primary Containment: Transfer the collected solid into a compatible, sealable High-Density Polyethylene (HDPE) container.

  • System Validation: Wipe the exterior of the sealed primary container with a dry pH indicator swab. If the swab shows an acidic shift, the exterior is contaminated and must be decontaminated with a mild bicarbonate solution before transport.

Protocol 2: Routine Laboratory Waste Disposal

Causality: Segregation prevents exothermic reactions. Pyridine derivatives can react violently with strong oxidizing agents, necessitating strict separation in the waste accumulation area.

  • Waste Segregation: Collect all 3-Hydroxy-5-methylpicolinic acid waste (both solid powder and solvent mixtures) in dedicated containers. Do not mix with oxidizing acids (e.g., nitric acid, perchloric acid) or chlorine bleaches .

  • Containment: Use secondary containment trays beneath all active waste jugs to capture potential micro-leaks.

  • RCRA Labeling: Apply clear, standardized labels indicating "Hazardous Waste," the exact chemical name, CAS number (672957-95-8), and the primary hazards (Irritant/Toxic).

  • Final Routing: Transfer the sealed, labeled containers to a licensed professional waste disposal service for high-temperature incineration [[1]]([Link]).

  • System Validation: Cross-reference the external waste manifest provided by your disposal vendor with your laboratory's internal chemical inventory log. The mass of the chemical purchased minus the mass consumed in reactions must equal the mass manifested for disposal, ensuring total regulatory compliance and zero environmental leakage.

References

  • Title: Safety Data Sheet - Picolinic Acid Derivatives Source: Angene Chemical URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-5-methylpicolinic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-5-methylpicolinic acid
© Copyright 2026 BenchChem. All Rights Reserved.